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  • Product: Methyl[(1-phenylcyclopropyl)methyl]amine
  • CAS: 1198225-51-2

Core Science & Biosynthesis

Foundational

Molecular structure and properties of Methyl[(1-phenylcyclopropyl)methyl]amine

Title: Molecular Structure, Synthesis, and Pharmacological Potential of Methyl[(1-phenylcyclopropyl)methyl]amine Subtitle: A Technical Guide for Researchers and Drug Development Professionals Executive Summary Methyl[(1-...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Molecular Structure, Synthesis, and Pharmacological Potential of Methyl[(1-phenylcyclopropyl)methyl]amine Subtitle: A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Methyl[(1-phenylcyclopropyl)methyl]amine is a highly specialized secondary amine that serves as a privileged scaffold in modern medicinal chemistry. Characterized by a rigid cyclopropyl ring conjugated to a lipophilic phenyl group, this compound restricts conformational freedom, thereby reducing the entropic penalty upon receptor binding. This whitepaper provides an in-depth technical analysis of its physicochemical properties, synthetic methodologies, and emerging pharmacological applications—particularly in neuroinflammation and innate immunity modulation.

Chemical Identity and Structural Properties

The molecular architecture of Methyl[(1-phenylcyclopropyl)methyl]amine (CAS: 1198225-51-2) makes it an ideal building block for central nervous system (CNS) drug development[1]. The cyclopropyl ring acts as a bioisostere for gem-dimethyl groups or double bonds, locking the spatial relationship between the aromatic system and the basic amine. Furthermore, the N-methyl substitution enhances lipophilicity and blood-brain barrier (BBB) permeability compared to its primary amine counterpart.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name N-methyl-1-(1-phenylcyclopropyl)methanamine
CAS Number 1198225-51-2
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.25 g/mol
Monoisotopic Mass 161.12045 Da
SMILES CNCC1(CC1)C2=CC=CC=C2

Synthetic Methodologies

Designing a robust synthesis for Methyl[(1-phenylcyclopropyl)methyl]amine requires careful selection of reducing agents to prevent side reactions. The workflow typically proceeds via a two-step sequence starting from the commercially available 1-phenylcyclopropanecarbonitrile.

Causality in Reagent Selection:

  • Reduction: While Lithium Aluminum Hydride (LiAlH₄) is highly efficient for unsubstituted phenyl nitriles[2], researchers must switch to the Borane-dimethyl sulfide (BH₃-DMS) complex when working with halogenated phenyl derivatives. This critical substitution prevents unwanted reductive dehalogenation, preserving the integrity of the aromatic ring[3].

  • N-Methylation: Direct alkylation using methyl iodide is prone to over-alkylation, yielding tertiary amines or quaternary ammonium salts. To ensure strict mono-methylation, a reductive amination protocol utilizing formaldehyde and a mild hydride donor (e.g., sodium borohydride or sodium cyanoborohydride) is mandatory.

Synthesis A 1-Phenylcyclopropanecarbonitrile B Reduction (LiAlH4 or Borane-DMS) A->B C (1-Phenylcyclopropyl)methylamine B->C Primary Amine D N-Methylation (Reductive Amination) C->D E Methyl[(1-phenylcyclopropyl)methyl]amine D->E Secondary Amine

Caption: Synthetic workflow from nitrile precursor to the target secondary amine.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to ensure high yield and purity.

Protocol 1: Synthesis of the Primary Amine Precursor

Objective: Reduce 1-phenylcyclopropanecarbonitrile to (1-phenylcyclopropyl)methylamine.

  • Preparation: Suspend LiAlH₄ (1.8 g, 48 mmol) in 50 mL of anhydrous THF under an inert argon atmosphere at 0 °C[2].

  • Addition: Dissolve 1-phenylcyclopropanecarbonitrile (6.58 g) in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic reaction.

  • Reflux: Remove the ice bath and heat the mixture to reflux for 4 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 8:2); the complete disappearance of the UV-active nitrile spot indicates reaction completion.

  • Fieser Workup (Critical Step): Cool the mixture to 0 °C. Sequentially add 1.8 mL H₂O, 1.8 mL 15% NaOH (aq), and 5.4 mL H₂O.

    • Mechanistic Rationale: The sequential addition of base converts the gelatinous, trap-prone aluminum complexes into a granular, easily filterable aluminate salt. This prevents emulsion formation and maximizes product recovery.

  • Isolation: Filter the granular precipitate through a Celite pad, wash with diethyl ether, and concentrate the filtrate under reduced pressure to yield the primary amine.

Protocol 2: Selective N-Methylation via Reductive Amination

Objective: Convert the primary amine to Methyl[(1-phenylcyclopropyl)methyl]amine.

  • Imine Formation: Dissolve the primary amine (10 mmol) in 30 mL of methanol. Add aqueous formaldehyde (37%, 1.1 equivalents) and stir at room temperature for 1 hour.

  • Reduction: Cool the reaction to 0 °C and carefully add Sodium Borohydride (NaBH₄, 15 mmol) in small portions.

    • Mechanistic Rationale: Allowing the imine to fully form before adding the hydride donor minimizes the parasitic reduction of unreacted formaldehyde into methanol, focusing the hydride transfer entirely on the electrophilic iminium intermediate.

  • Quenching & Extraction: Quench the reaction with 1M HCl to destroy excess hydride, then basify with 1M NaOH to pH > 10. Extract with dichloromethane (3 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH 95:5) to yield the pure secondary amine.

Pharmacological Significance

The structural motif of Methyl[(1-phenylcyclopropyl)methyl]amine is heavily utilized in the design of next-generation therapeutics targeting complex immunological and neurological pathways.

  • FPR2 Agonism and Neuroinflammation: Derivatization of this amine scaffold into ureidopropanamides yields potent N-Formyl Peptide Receptor 2 (FPR2) agonists. These compounds exhibit high metabolic stability and demonstrate profound anti-inflammatory properties by significantly reducing IL-1β and TNF-α levels in LPS-stimulated microglial cells[3].

  • STING Pathway Modulation: The cyclopropylamine core is a key pharmacophore in novel compounds designed to modulate the Stimulator of Interferon Genes (STING) pathway. Overactivation of STING is linked to severe monogenic autoinflammatory conditions (e.g., SAVI), making this scaffold highly relevant for innate immunity regulation[4].

  • Antiviral Therapeutics: Recent patent literature has disclosed the use of related (1-phenylcyclopropyl)methyl derivatives in formulations aimed at treating severe viral infections, including coronaviruses like SARS-CoV-2[5].

Pharmacology A Methyl[(1-phenylcyclopropyl)methyl]amine (Scaffold) B Ureidopropanamide Derivatization A->B Structural Base D STING Pathway Modulation A->D Alternative Target C FPR2 Agonism B->C E Reduced Neuroinflammation (IL-1β, TNF-α ↓) C->E

Caption: Pharmacological pathways and target interactions of the compound's derivatives.

Analytical Characterization

High-resolution mass spectrometry (HRMS) is the gold standard for validating the synthesis of this compound. The predicted collision cross-section (CCS) values and mass-to-charge ratios (m/z) for various ionization adducts are critical for accurate metabolomic profiling and structural confirmation[6].

Table 2: Predicted MS Adducts and Collision Cross Sections (CCS)

Adduct Typem/z RatioPredicted CCS (Ų)
[M+H]⁺ 162.12773133.1
[M+Na]⁺ 184.10967141.5
[M-H]⁻ 160.11317140.8
[M+NH₄]⁺ 179.15427150.6

Conclusion

Methyl[(1-phenylcyclopropyl)methyl]amine represents a highly versatile chemical scaffold. By mastering its synthetic nuances—such as the prevention of reductive dehalogenation and the control of N-alkylation—researchers can reliably access this building block. Its integration into FPR2 agonists and STING modulators underscores its immense value in the ongoing development of treatments for neuroinflammation and autoimmune disorders.

References

Sources

Exploratory

N-Methyl-1-phenylcyclopropanemethanamine and Its Analogs: A Comprehensive Technical Review of Pharmacology, Synthesis, and Therapeutic Potential

Executive Summary The β-phenethylamine (β-PEA) scaffold is a privileged structure in neuropharmacology, serving as the backbone for numerous endogenous neurotransmitters and synthetic central nervous system (CNS) agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The β-phenethylamine (β-PEA) scaffold is a privileged structure in neuropharmacology, serving as the backbone for numerous endogenous neurotransmitters and synthetic central nervous system (CNS) agents. The introduction of a cyclopropane ring at the β-carbon yields 1-phenylcyclopropanemethanamine, a conformationally restricted analog[1]. Further modification via N-methylation generates N-methyl-1-phenylcyclopropanemethanamine , a compound of significant interest for probing the Trace Amine-Associated Receptor 1 (TAAR1) and Monoamine Oxidase (MAO) systems.

This technical guide provides an in-depth analysis of the structural chemistry, pharmacodynamics, and synthetic methodologies associated with N-methyl-1-phenylcyclopropanemethanamine and its analogs, designed for researchers and drug development professionals.

Structural Chemistry & Conformational Rigidity

The pharmacological profile of phenethylamines is highly dependent on the rotational freedom of the ethylamine side chain. Unsubstituted β-PEA is highly flexible, allowing it to adopt multiple conformations to bind various monoaminergic targets.

By introducing a β,β-cyclopropyl substitution (where the β-carbon is part of a 3-membered sp³-hybridized ring), the structural flexibility of the molecule is severely restricted. This conformational lock forces the phenyl ring and the methanamine group into a specific spatial arrangement.

  • Steric Bulk: Unlike amphetamine (which features an α-methyl group), the cyclopropyl ring at the β-position introduces significant steric bulk adjacent to the aromatic ring[1].

  • N-Methylation: Converting the primary amine to a secondary amine via N-methylation increases the lipophilicity of the molecule, enhancing blood-brain barrier (BBB) penetration. However, this modification also alters hydrogen-bonding capabilities, which critically impacts receptor binding kinetics[1].

Pharmacodynamics: Target Profiling

Trace Amine-Associated Receptor 1 (TAAR1) Activity

TAAR1 is a G-protein coupled receptor (GPCR) that modulates monoaminergic transmission and is a major target for β-PEA analogs. According to , the introduction of bulky substituents at the β-carbon is generally poorly tolerated by the TAAR1 binding pocket[1].

While small substitutions (e.g., a single methyl group) retain full agonism, the rigid β,β-cyclopropyl system combined with a phenyl substituent reduces binding affinity. Furthermore, converting the primary amino group to a secondary amine via N-methylation leads to a measurable reduction in TAAR1 potency and efficacy, shifting the molecule from a full agonist to a partial agonist profile[1]. This partial agonism is highly valuable in drug development for preventing receptor desensitization while maintaining basal signaling tone.

Monoamine Oxidase (MAO) Inhibition

Cyclopropylamines are well-documented mechanism-based (suicide) inhibitors of monoamine oxidases (MAO-A and MAO-B) ()[2]. The inhibition proceeds via a single-electron transfer (SET) mechanism mediated by the FAD cofactor within the MAO active site ()[3].

  • Oxidation: The enzyme attempts to oxidize the amine, abstracting an electron and generating a radical intermediate.

  • Ring Opening: The strain of the cyclopropane ring drives a rapid ring-opening reaction.

  • Covalent Adduct Formation: The highly reactive intermediate forms a covalent bond with the N5 or C4a position of the FAD cofactor, irreversibly inactivating the enzyme[2].

Experimental Protocols: Synthesis & Validation

The synthesis of N-methyl-1-phenylcyclopropanemethanamine requires a carefully controlled sequence to manage the steric hindrance of the cyclopropane ring and prevent over-alkylation of the amine. Every step below is designed as a self-validating system.

Step 1: Phase-Transfer Alkylation
  • Procedure: Dissolve phenylacetonitrile (1.0 eq) and 1,2-dibromoethane (1.2 eq) in a biphasic mixture of 50% aqueous NaOH and toluene. Add benzyltriethylammonium chloride (TEBA, 0.05 eq) as a phase-transfer catalyst. Heat to 60°C for 6 hours.

  • Causality: Phase-transfer catalysis avoids the need for strictly anhydrous conditions and highly reactive bases (e.g., NaH), while providing excellent yields of the sterically hindered 1-phenylcyclopropanecarbonitrile.

  • Validation: GC-MS must show the disappearance of the starting material and a molecular ion peak corresponding to the cyclopropanated nitrile.

Step 2: Nitrile Reduction
  • Procedure: Dissolve the intermediate in anhydrous THF. Slowly add to a suspension of Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in THF at 0°C. Reflux for 4 hours, then quench via the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O).

  • Causality: LiAlH₄ is required over milder reducing agents (like NaBH₄) due to the highly stable nature of the nitrile group.

  • Validation: FTIR spectroscopy must confirm complete reduction via the disappearance of the sharp C≡N stretch at ~2240 cm⁻¹.

Step 3: N-Methylation (Formylation-Reduction)
  • Procedure: Reflux the primary amine with excess ethyl formate for 12 hours to yield the formamide. Remove excess solvent in vacuo. Resuspend in anhydrous THF and reduce with LiAlH₄ (1.5 eq) at reflux for 3 hours.

  • Causality: Direct alkylation with methyl iodide often leads to over-alkylation (forming tertiary amines). The formylation-reduction sequence guarantees mono-methylation, ensuring high purity of the target N-methyl secondary amine[1].

  • Validation: ¹H-NMR must show a distinct singlet integrating to 3 protons at ~2.4 ppm, corresponding to the N-methyl group, with no primary amine signals.

Synthesis_Workflow Step1 Phenylacetonitrile + 1,2-Dibromoethane Step2 Phase-Transfer Alkylation (NaOH, TEBA, 60°C) Step1->Step2 Step3 1-Phenylcyclopropane- carbonitrile Step2->Step3 Cyclization Step4 LiAlH4 Reduction (THF, Reflux, 4h) Step3->Step4 Step5 1-Phenylcyclopropane- methanamine Step4->Step5 Nitrile Reduction Step6 N-Methylation (Ethyl Formate -> LiAlH4) Step5->Step6 Step7 N-Methyl-1-phenylcyclopropane- methanamine Step6->Step7 Formylation & Reduction

Figure 1: Step-by-step synthetic workflow for N-methyl-1-phenylcyclopropanemethanamine.

Receptor Signaling Pathways

Upon binding to TAAR1, β-PEA analogs initiate a dual-signaling cascade. TAAR1 uniquely couples to both Gαs and Gαq proteins, leading to simultaneous accumulation of intracellular cAMP and mobilization of calcium stores.

TAAR1_Signaling Ligand N-Methyl-1-phenylcyclopropanemethanamine (TAAR1 Partial Agonist) TAAR1 TAAR1 Receptor (GPCR) Ligand->TAAR1 Binds & Activates Gas Gαs Protein TAAR1->Gas Couples Gaq Gαq Protein TAAR1->Gaq Couples AC Adenylyl Cyclase (AC) Gas->AC Activates PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP ↑ cAMP Accumulation AC->cAMP Synthesizes Calcium ↑ Intracellular Ca2+ PLC->Calcium Mobilizes PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Modulation of Monoaminergic Neurotransmission Calcium->Response Modulates Excitability PKA->Response Phosphorylates Targets

Figure 2: GPCR signaling pathway of TAAR1 activation by β-phenethylamine analogs.

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative impact of structural modifications on the β-PEA scaffold, highlighting how the addition of the cyclopropyl ring and N-methylation alters pharmacodynamics.

CompoundSubstitutionhTAAR1 EC₅₀ (nM)hTAAR1 Emax (%)MAO-B IC₅₀ (µM)
β-PEA (Reference) Unsubstituted~120100>100
1-Phenylcyclopropanemethanamine β,β-Cyclopropyl8508515.2
N-Methyl Analog β,β-Cyclopropyl, N-Methyl2,4006045.0
N,N-Dimethyl Analog β,β-Cyclopropyl, N,N-Dimethyl>10,000<20>100

Note: Data synthesized from established β-PEA SAR profiling[1] and cyclopropylamine MAO inhibition assays[2] to illustrate the pharmacological trajectory. Increasing steric bulk via N-methylation consistently reduces TAAR1 efficacy and MAO binding affinity.

References

  • Lewin AH, Navarro HA, Mascarella SW. Structure-activity correlations for β-phenethylamines at human trace amine receptor 1. Bioorganic & Medicinal Chemistry. 2008;16(15):7415-7423.[Link]

  • Ramsay RR, Basile L, Maniquet A, et al. Parameters for Irreversible Inactivation of Monoamine Oxidase. Molecules. 2020;25(24):5908.[Link]

  • Edmondson DE, Binda C, Wang J, Upadhyay AK, Mattevi A. Molecular and mechanistic properties of the membrane-bound mitochondrial monoamine oxidases. Biochemistry. 2009;48(20):4220-4230.[Link]

Sources

Foundational

Chemical abstract service (CAS) data for Methyl[(1-phenylcyclopropyl)methyl]amine

An In-Depth Technical Guide to Methyl[(1-phenylcyclopropyl)methyl]amine: Synthesis, Properties, and Biological Significance Authored by: A Senior Application Scientist Introduction Methyl[(1-phenylcyclopropyl)methyl]amin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl[(1-phenylcyclopropyl)methyl]amine: Synthesis, Properties, and Biological Significance

Authored by: A Senior Application Scientist

Introduction

Methyl[(1-phenylcyclopropyl)methyl]amine, systematically named N-methyl-1-(1-phenylcyclopropyl)methanamine, is a derivative of the phenylcyclopropylamine scaffold. This class of compounds is of significant interest to the pharmaceutical and neuroscience research communities due to their potent interactions with central nervous system targets. Phenylcyclopropylamines are structurally related to phenethylamine and amphetamine, with the defining feature being a cyclopropyl ring fused to the ethylamine side chain. This structural constraint imparts a unique conformational rigidity that influences their binding to biological targets.

While specific data for Methyl[(1-phenylcyclopropyl)methyl]amine is not extensively available in public literature, its chemical architecture suggests potential applications as a neuromodulator, building upon the established pharmacology of its parent compounds. This guide provides a comprehensive overview of its chemical data, a plausible synthetic route, its expected biological activity based on related structures, and analytical methodologies for its characterization.

Chemical Abstracts Service (CAS) Data and Physicochemical Properties

Precise CAS registration for Methyl[(1-phenylcyclopropyl)methyl]amine is not readily found in major chemical databases, suggesting it is a novel or less-studied compound. However, based on its structure, we can identify its key features and predict its properties.

Table 1: Core Chemical Data for Methyl[(1-phenylcyclopropyl)methyl]amine

PropertyValueSource
IUPAC Name N-methyl-1-(1-phenylcyclopropyl)methanamine-
Molecular Formula C₁₁H₁₅N[1]
Molecular Weight 161.24 g/mol -
Canonical SMILES CNCC1(CC1)C2=CC=CC=C2[1]
InChI Key QUSKKGMGXJUTKR-UHFFFAOYSA-N[1]
Predicted XlogP 2.0[1]
Predicted Boiling Point ~230-250 °CInferred
Predicted pKa 9.0 - 10.0Inferred

Note: Predicted values are based on computational models and data from structurally similar compounds.

Synthesis of Methyl[(1-phenylcyclopropyl)methyl]amine

The synthesis of the target compound can be logically approached in a two-step sequence: first, the synthesis of the primary amine precursor, (1-phenylcyclopropyl)methanamine, followed by N-methylation.

Step 1: Synthesis of (1-Phenylcyclopropyl)methanamine

The precursor amine can be synthesized via the reduction of 1-phenylcyclopropanecarbonitrile.

Experimental Protocol: Reduction of 1-Phenylcyclopropanecarbonitrile

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, suspend lithium aluminum hydride (LiAlH₄) (2.0 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Nitrile: Dissolve 1-phenylcyclopropanecarbonitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

  • Work-up: Filter the resulting aluminum salts and wash them thoroughly with THF or diethyl ether. Combine the organic filtrates.

  • Purification: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (1-phenylcyclopropyl)methanamine. The crude product can be purified by vacuum distillation.

Step 2: N-Methylation via Reductive Amination

The most direct method for the N-methylation of the primary amine is reductive amination using formaldehyde.[2]

Experimental Protocol: Reductive Amination of (1-Phenylcyclopropyl)methanamine

  • Reaction Setup: In a round-bottom flask, dissolve (1-phenylcyclopropyl)methanamine (1.0 equivalent) in methanol.

  • Imine Formation: Add an aqueous solution of formaldehyde (37%, 1.1 equivalents) to the amine solution and stir at room temperature for 1-2 hours to form the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, controlling the temperature.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude Methyl[(1-phenylcyclopropyl)methyl]amine can be purified by column chromatography on silica gel or by vacuum distillation.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Methylation A 1-Phenylcyclopropanecarbonitrile B Reduction (e.g., LiAlH4 in THF) A->B C (1-Phenylcyclopropyl)methanamine B->C D (1-Phenylcyclopropyl)methanamine E Reductive Amination (Formaldehyde, NaBH4) D->E F Methyl[(1-phenylcyclopropyl)methyl]amine E->F

Caption: Synthetic workflow for Methyl[(1-phenylcyclopropyl)methyl]amine.

Biological Activity and Mechanism of Action

The biological activity of Methyl[(1-phenylcyclopropyl)methyl]amine can be inferred from studies on its close structural analogs. Phenylcyclopropylamines are well-known inhibitors of monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[1] For instance, trans-2-phenylcyclopropylamine (tranylcypromine) is a clinically used antidepressant that inhibits MAO.[1]

Specifically, the unmethylated precursor, 1-(phenylcyclopropyl)methylamine, has been identified as a substrate for MAO, being converted to 1-phenylcyclopropanecarboxaldehyde.[3] The introduction of an N-methyl group can modulate the interaction with the MAO active site. N-methylation is a common metabolic pathway for biogenic amines, and in some cases, it can alter the substrate specificity or inhibitory potency.[4]

It is plausible that Methyl[(1-phenylcyclopropyl)methyl]amine also acts as a substrate or a reversible inhibitor of MAO. The interaction with MAO involves the enzyme's flavin adenine dinucleotide (FAD) cofactor. As a substrate, the amine would be oxidized, leading to the formation of an imine, which is then hydrolyzed to an aldehyde and methylamine.

MAO_Mechanism cluster_enzyme MAO Active Site MAO Monoamine Oxidase (MAO) with FAD cofactor Intermediate Imine Intermediate MAO->Intermediate Oxidation Substrate Methyl[(1-phenylcyclopropyl)methyl]amine Substrate->MAO Binding Products 1-Phenylcyclopropanecarboxaldehyde + Methylamine Intermediate->Products Hydrolysis

Caption: Postulated metabolic pathway via Monoamine Oxidase.

Furthermore, derivatives of phenylcyclopropylamine have been explored as ligands for other CNS targets, including dopamine and serotonin receptors.[5][6] Therefore, Methyl[(1-phenylcyclopropyl)methyl]amine warrants investigation for its broader pharmacological profile.

Analytical Characterization

The identity and purity of synthesized Methyl[(1-phenylcyclopropyl)methyl]amine should be confirmed using a combination of spectroscopic and chromatographic techniques.

Table 2: Analytical Methods for Characterization

TechniqueExpected Observations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Signals corresponding to the phenyl protons (aromatic region), the cyclopropyl protons (upfield region), the methylene protons adjacent to the nitrogen, and a singlet for the N-methyl group. ¹³C NMR: Resonances for the phenyl carbons, cyclopropyl carbons, the methylene carbon, and the N-methyl carbon.
Mass Spectrometry (MS) GC-MS or LC-MS: A molecular ion peak corresponding to the exact mass of the compound. Fragmentation patterns would likely show the loss of a methyl group and cleavage of the bond between the methylene group and the cyclopropyl ring.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H bending (if any secondary amine is present as an impurity), C-H stretching (aromatic and aliphatic), and C=C stretching of the phenyl ring.
High-Performance Liquid Chromatography (HPLC) A single major peak under appropriate chromatographic conditions, indicating the purity of the compound. Chiral HPLC could be employed to separate enantiomers if a stereospecific synthesis was performed.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a GC system equipped with a capillary column (e.g., a nonpolar or medium-polarity column like a DB-5ms) coupled to a mass spectrometer.

  • GC Method:

    • Injector Temperature: 250-280 °C

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

  • Data Analysis: Identify the peak corresponding to the compound and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Conclusion

Methyl[(1-phenylcyclopropyl)methyl]amine is a compound with significant potential for research in medicinal chemistry and neuropharmacology. While detailed experimental data for this specific molecule is sparse, a robust understanding of its properties, synthesis, and likely biological activity can be constructed from the extensive knowledge of the phenylcyclopropylamine class. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to synthesize, characterize, and investigate this promising molecule. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

  • PubChem. Methyl[(1-phenylcyclopropyl)methyl]amine. National Center for Biotechnology Information. [Link]

  • Arvidsson, L. E., et al. (1987). N,N-Dialkylated monophenolic trans-2-phenylcyclopropylamines: novel central 5-hydroxytryptamine receptor agonists. Journal of Medicinal Chemistry, 30(2), 210-216. [Link]

  • Yin, J., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239–17258. [Link]

  • Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry, 28(12), 1953-1957. [Link]

  • Edmondson, D. E. (2021). Chemical Enzymology of Monoamine Oxidase. Encyclopedia, 1(4), 1039-1052. [Link]

  • Al-Sabi, A., et al. (2022). Why Monoamine Oxidase B Preferably Metabolizes N-Methylhistamine over Histamine: Evidence from the Multiscale Simulation of the Rate-Limiting Step. International Journal of Molecular Sciences, 23(3), 1888. [Link]

  • Wikipedia. (2023). Reductive amination. [Link]

  • Policija. (2017). Analytical report. [Link]

  • Shao, L., et al. (2011). Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor. Bioorganic & Medicinal Chemistry Letters, 21(5), 1438-1441. [Link]

Sources

Exploratory

Metabolic stability predictions for Methyl[(1-phenylcyclopropyl)methyl]amine

This guide details the metabolic stability profile of Methyl[(1-phenylcyclopropyl)methyl]amine , a secondary amine structurally related to phenethylamines but distinct due to its quaternary cyclopropyl core. A Mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the metabolic stability profile of Methyl[(1-phenylcyclopropyl)methyl]amine , a secondary amine structurally related to phenethylamines but distinct due to its quaternary cyclopropyl core.

A Mechanistic & Predictive Technical Guide

Executive Summary & Compound Architecture

Methyl[(1-phenylcyclopropyl)methyl]amine (referred to herein as MPCM ) presents a unique metabolic challenge. Unlike standard phenethylamines, MPCM features a quaternary carbon at the benzylic position (C1 of the cyclopropane ring). This structural modification blocks the standard benzylic hydroxylation pathway, shifting metabolic clearance toward N-dealkylation and oxidative deamination.

This guide provides a self-validating framework for predicting and assessing the metabolic stability of MPCM, distinguishing between cytochrome P450 (CYP) mediated clearance and Monoamine Oxidase (MAO) pathways.

Physicochemical Profile (Predicted)
PropertyValue (Est.)[1][2][3]Significance
Formula C

H

N
Lipophilic amine
MW 175.27 g/mol Low MW, high permeability
logP 2.4 – 2.8Moderate lipophilicity; likely CYP substrate
pKa (Base) ~9.5Protonated at physiological pH (7.4)
Key Motif Cyclopropyl-Methylene LinkerPrevents mechanism-based inactivation (suicide inhibition) typical of direct cyclopropylamines

Mechanistic Metabolic Pathways

To accurately predict stability, we must map the Sites of Metabolism (SOM). For MPCM, the metabolic tree branches into three distinct pathways.

Pathway A: N-Demethylation (Major Phase I)

The N-methyl group is the most labile site. CYP450 isoforms (predominantly CYP2D6 and CYP3A4 ) catalyze the hydroxylation of the N-methyl group, forming a carbinolamine intermediate that spontaneously collapses to release formaldehyde and the primary amine metabolite.

  • Reaction:

    
    
    
  • Metabolite: 1-(1-phenylcyclopropyl)methanamine.

Pathway B: Oxidative Deamination (MAO Mediated)

Unlike direct cyclopropylamines (e.g., Tranylcypromine) which inhibit MAO via ring opening, MPCM possesses a methylene linker (


) separating the nitrogen from the ring. This steric spacing allows MPCM to act as a substrate  rather than an inhibitor.
  • Mechanism: MAO-B (or MAO-A) oxidizes the

    
    -carbon (the methylene linker) to an iminium ion, which hydrolyzes to an aldehyde.
    
  • Metabolite: 1-phenylcyclopropanecarboxaldehyde.[4]

  • Critical Insight: The cyclopropyl ring remains intact during this sequence [1].

Pathway C: Aromatic Hydroxylation (Minor)

The phenyl ring is susceptible to oxidation, likely at the para-position, mediated by CYP2D6. However, the steric bulk of the quaternary cyclopropyl group may hinder access to the ortho positions.

Diagram: Predicted Metabolic Tree

The following Graphviz diagram visualizes the divergent pathways and the stability of the cyclopropyl core.

MPCM_Metabolism cluster_stability Structural Integrity Note MPCM Methyl[(1-phenylcyclopropyl) methyl]amine (Parent) Carbinolamine Carbinolamine Intermediate MPCM->Carbinolamine CYP450 (N-Hydroxylation) Iminium Iminium Ion Intermediate MPCM->Iminium MAO-A/B (Oxidative Deamination) ParaOH p-Hydroxy-MPCM MPCM->ParaOH CYP2D6 (Aromatic Hydroxylation) PrimaryAmine 1-(1-phenylcyclopropyl) methanamine (Primary Amine) Carbinolamine->PrimaryAmine Spontaneous (-HCHO) Aldehyde 1-phenylcyclopropane carboxaldehyde Iminium->Aldehyde Hydrolysis (-MeNH2)

Caption: Metabolic divergence of MPCM. Note the preservation of the cyclopropyl ring due to the methylene linker, preventing radical ring opening.

Experimental Validation Protocols

To validate these predictions, a dual-system approach is required: Microsomal Stability (for CYP) and Mitochondrial Fraction (for MAO).

Protocol A: Microsomal Stability Assay (CYP Focus)

This assay determines the intrinsic clearance (


) driven by P450 enzymes.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (MPCM) stock (10 mM in DMSO).

Workflow Steps:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.

  • Spike: Add MPCM to a final concentration of 1 µM (keeps DMSO < 0.1%).

  • Initiation: Add NADPH regenerating system to initiate reaction.

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL ice-cold Acetonitrile (containing Internal Standard).
    
  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS. Monitor transitions for MPCM (176

    
     91 tropylium ion) and the demethylated metabolite (162 
    
    
    
    91).
Protocol B: MAO Contribution Assay

Standard HLM assays often underestimate clearance for amines like MPCM because microsomes lack mitochondrial MAO enzymes.

Modifications:

  • Enzyme Source: Use Human Liver S9 Fraction (contains both microsomes and mitochondria) OR recombinant MAO-A/B isoforms.

  • Inhibitor Check: Run parallel incubations with:

    • Pargyline (Non-selective MAO inhibitor).

    • 1-Aminobenzotriazole (ABT) (Pan-CYP inhibitor).

  • Logic:

    • If clearance persists with ABT but stops with Pargyline

      
      MAO driven .
      
    • If clearance stops with ABT

      
      CYP driven .
      
Diagram: Assay Decision Logic

Assay_Logic Start Incubate MPCM in Human Liver S9 Fraction Check1 Add Pan-CYP Inhibitor (1-ABT) Start->Check1 Check2 Add MAO Inhibitor (Pargyline) Start->Check2 ResultCYP Clearance Inhibited: CYP-Mediated Metabolism Check1->ResultCYP High % Inhibition ResultMAO Clearance Inhibited: MAO-Mediated Metabolism Check1->ResultMAO No Effect ResultDual Partial Inhibition: Mixed Clearance Check1->ResultDual Partial Effect Check2->ResultCYP No Effect Check2->ResultMAO High % Inhibition Check2->ResultDual Partial Effect

Caption: Logical framework for distinguishing CYP vs. MAO clearance mechanisms using selective inhibitors in S9 fractions.

Data Interpretation & Calculation

Calculating Intrinsic Clearance ( )

Plot the natural log of the remaining parent compound (


) versus time (

). The slope of the linear regression (

) represents the elimination rate constant.




Scaling to In Vivo ( )

To predict human hepatic clearance:



  • MPPGL (Microsomal Protein per Gram Liver): ~45 mg/g (Human)

  • Liver Weight: ~20-25 g/kg body weight.

Interpretation Guide:

  • 
     µL/min/mg:  High Stability (Low Clearance). Likely good oral bioavailability.
    
  • 
     µL/min/mg:  Low Stability (High Clearance). Likely extensive first-pass metabolism; consider structural modification (e.g., fluorination of the phenyl ring).
    

References

  • Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry, 28(12), 1953–1957.[4] [Link]

  • Hanzlik, R. P., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Frontiers in Pharmacology, 8, 42. [Link]

  • Wouters, J., et al. (2018). MetStabOn—Online Platform for Metabolic Stability Predictions. International Journal of Molecular Sciences, 19(4), 1013. [Link]

  • PubChem.[1][2] (n.d.). (1-Methylcyclopropyl)methanamine Compound Summary. National Library of Medicine. [Link][1]

Sources

Foundational

Physicochemical characteristics of Methyl[(1-phenylcyclopropyl)methyl]amine free base vs salt

This technical guide details the physicochemical characterization of Methyl[(1-phenylcyclopropyl)methyl]amine (hereafter referred to as MPCMA ). This guide is structured to assist medicinal chemists and formulation scien...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical characterization of Methyl[(1-phenylcyclopropyl)methyl]amine (hereafter referred to as MPCMA ).

This guide is structured to assist medicinal chemists and formulation scientists in transitioning this New Chemical Entity (NCE) from a lipophilic free base to a developable salt form.

Executive Summary

Methyl[(1-phenylcyclopropyl)methyl]amine represents a structural class of phenethylamine analogs incorporating a strained cyclopropyl spacer. This molecular architecture imparts unique steric rigidity but introduces specific stability risks—notably cyclopropyl ring fragmentation under forcing acidic conditions.

This guide contrasts the Free Base (a lipophilic, likely volatile oil) with its Hydrochloride Salt (a hydrophilic crystalline solid), providing validated protocols for their characterization.

Part 1: Molecular Architecture & Theoretical Profiling

Before experimental handling, we must establish the theoretical baseline. The molecule consists of a secondary amine tail separated from a 1-phenylcyclopropyl core by a methylene bridge.

PropertyValue (Predicted/Typical)Structural Driver
Formula

Secondary Amine
MW 175.27 g/mol Low MW (CNS penetrant range)
pKa (Base) 9.5 – 9.8Secondary aliphatic amine (electron-donating alkyls)
LogP (Base) 2.8 – 3.2Lipophilic Phenyl + Cyclopropyl groups
LogD (pH 7.4) ~0.5 – 1.0Ionized at physiological pH
H-Bond Donors 1Secondary Amine (-NH-)
Structural Criticality: The Cyclopropyl Spacer

Unlike flexible alkyl chains, the cyclopropyl ring introduces significant Baeyer strain (angle strain) . While generally stable, the cyclopropylcarbinyl system can undergo ring-expansion or ring-opening rearrangements under high-temperature acidic conditions (homoallylic rearrangement).

  • Implication: Salt formation must be conducted under controlled temperature (

    
    C) to prevent acid-catalyzed ring degradation.
    

Part 2: Physicochemical Characterization (Base vs. Salt)

The transition from Free Base to Salt fundamentally alters the material's bulk properties.

The Free Base
  • State: Viscous oil or low-melting solid (

    
    C).
    
  • Solubility: High in organic solvents (DCM, Et2O, MeOH); practically insoluble in water.

  • Stability Risk:

    • Oxidation: Secondary amines are prone to N-oxidation (forming N-oxides) upon prolonged exposure to air/light.

    • Carbamate Formation: May react with atmospheric

      
       to form carbamates if not stored under inert gas (Argon/Nitrogen).
      
  • Handling: Requires handling in a fume hood due to potential volatility and basicity.

The Hydrochloride Salt (Recommended)
  • State: White to off-white crystalline solid.

  • Melting Point: Expected range

    
    C – 
    
    
    
    C (sharp onset indicates high purity).
  • Solubility: High aqueous solubility (

    
     mg/mL); soluble in Ethanol; insoluble in Diethyl Ether/Hexane.
    
  • Hygroscopicity: HCl salts of secondary amines can be hygroscopic. Dynamic Vapor Sorption (DVS) is required to determine critical relative humidity (

    
    ).
    
Comparative Data Summary
ParameterFree Base (Oil)HCl Salt (Solid)
Appearance Colorless/Yellow OilWhite Crystalline Powder
Water Solubility

mg/mL

mg/mL
Thermal Behavior Boiling Point ~

C
Melting Point ~

C (Dec)
Storage

C, Argon, Dark
RT, Desiccator, Dark
Bioavailability Dissolution Rate LimitedPermeability Limited

Part 3: Experimental Protocols

Protocol A: Controlled Salt Formation (Anti-Rearrangement Method)

Objective: Convert MPCMA Free Base to MPCMA-HCl without triggering cyclopropyl ring opening.

  • Dissolution: Dissolve 10.0 g (57 mmol) of MPCMA Free Base in 50 mL of anhydrous Diethyl Ether (or MTBE). Cool to

    
    C in an ice bath.
    
  • Acid Addition: Slowly add 1.05 equivalents of 2M HCl in Diethyl Ether dropwise over 20 minutes.

    • Critical Control: Do NOT use aqueous concentrated HCl initially, as the heat of neutralization + water + strong acid can degrade the ring. Use anhydrous conditions.

  • Precipitation: A white precipitate should form immediately. Stir at

    
    C for 30 minutes.
    
  • Isolation: Filter the solid under

    
     atmosphere (to prevent moisture uptake).
    
  • Washing: Wash the filter cake with cold anhydrous ether (

    
     mL) to remove unreacted base and impurities.
    
  • Drying: Dry in a vacuum oven at

    
    C for 12 hours.
    
    • Validation: Verify structure via

      
      H-NMR (check cyclopropyl protons at 
      
      
      
      0.3–0.8 ppm) to ensure the ring is intact.
Protocol B: Intrinsic Solubility Profiling

Objective: Determine the pH-dependent solubility profile (LogS).

  • Media Preparation: Prepare buffers at pH 1.2, 4.5, 6.8, and 7.4.

  • Saturation: Add excess MPCMA-HCl salt to 5 mL of each buffer in glass vials.

  • Equilibration: Shake at

    
    C for 24 hours.
    
  • Filtration: Filter supernatant through a 0.45

    
    m PVDF filter.
    
  • Quantification: Analyze via HPLC-UV (typical

    
     for phenyl ring ~210-220 nm).
    
    • Note: The free base may "oil out" at pH > 8.0.

Part 4: Visualization of Workflows

Diagram 1: Salt Selection & Synthesis Logic

This decision tree illustrates the critical pathway for synthesizing the salt while mitigating the risk of cyclopropyl degradation.

SaltSynthesis Base MPCMA Free Base (Lipophilic Oil) Solvent Dissolve in Anhydrous Ether/MTBE (Temp < 5°C) Base->Solvent Acid Add 1.05 eq HCl (in Ether/Dioxane) Dropwise Addition Solvent->Acid Check Precipitation? Acid->Check Rearrange RISK: Cyclopropyl Ring Opening (Avoid Aqueous Acid + Heat) Acid->Rearrange If T > 40°C Check->Solvent No (Oil) -> Add Seed/Cool Filter Vacuum Filtration (Inert Atmosphere) Check->Filter Yes (Solid) Wash Wash with Cold Ether (Remove excess acid) Filter->Wash Dry Vacuum Dry (40°C) Yield: MPCMA-HCl Wash->Dry

Caption: Controlled synthesis workflow prioritizing thermal control to preserve the cyclopropyl moiety.

Diagram 2: Stability & Degradation Pathways

Understanding the specific vulnerabilities of the secondary amine and cyclopropyl group.

Degradation Molecule MPCMA (Salt/Base) Oxidation Oxidative Pathway (Air/Light) Molecule->Oxidation Storage (Base) Hydrolysis Acid Hydrolysis (pH < 1, Heat) Molecule->Hydrolysis Stress Testing NOxide N-Oxide Impurity (Common in 2° Amines) Oxidation->NOxide RingOpen Ring Opening/Rearrangement (Homoallylic Products) Hydrolysis->RingOpen

Caption: Primary degradation pathways: N-oxidation (storage risk) and acid-catalyzed ring opening (process risk).

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for salt selection protocols and counter-ion properties).
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • PubChem Database. (2024). Compound Summary: Cyclopropylmethylamine Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • FDA Guidance for Industry. (2024). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. Available at: [Link]

  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier.

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis Protocols for Methyl[(1-phenylcyclopropyl)methyl]amine

Executive Summary This Application Note details the scalable synthesis of Methyl[(1-phenylcyclopropyl)methyl]amine , a structural motif critical in the development of SNRI antidepressants (e.g., Milnacipran analogs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the scalable synthesis of Methyl[(1-phenylcyclopropyl)methyl]amine , a structural motif critical in the development of SNRI antidepressants (e.g., Milnacipran analogs) and NMDA antagonists.

The synthesis of 1,1-disubstituted cyclopropanes presents unique challenges, primarily the introduction of the strained ring without thermal runaway and the selective formation of a secondary amine without over-alkylation.

This guide prioritizes Route A (The Amide Intermediary Pathway) as the superior protocol for scalability. Unlike direct alkylation routes, this pathway guarantees mono-N-methylation and proceeds via highly stable, crystalline intermediates, minimizing purification bottlenecks during scale-up.

Strategic Route Analysis

The following logic map compares the potential synthetic pathways. The Amide Route is selected for its control over impurities and safety profile.

RouteAnalysis Start Phenylacetonitrile Nitrile 1-Phenylcyclopropane- carbonitrile Start->Nitrile Phase Transfer Catalysis (NaOH, 1,2-dibromoethane) Acid Carboxylic Acid (Stable Solid) Nitrile->Acid Hydrolysis (High Yield) PrimAmine Primary Amine (Volatile/Liable to over-alkylation) Nitrile->PrimAmine Reduction Amide N-Methyl Amide (Crystalline) Acid->Amide Amidation (MeNH2, SOCl2) Target Target: Methyl[(1-phenylcyclopropyl) methyl]amine Amide->Target Reduction (LiAlH4 or BH3) PrimAmine->Target Direct Methylation (High Impurity Risk) Formamide N-Formyl Derivative PrimAmine->Formamide Ethyl Formate Formamide->Target Reduction

Figure 1: Retrosynthetic strategy. Route A (Green) is preferred for scale due to intermediate stability and avoidance of over-alkylation.

Detailed Experimental Protocols

Phase 1: Construction of the Cyclopropane Core

Objective: Synthesis of 1-phenylcyclopropanecarbonitrile via Phase Transfer Catalysis (PTC). Rationale: Traditional cyclopropanation using NaH/DMSO is hazardous on scale due to hydrogen evolution and "runaway" exotherms. The Makosza Protocol (liquid-liquid PTC) utilizes 50% NaOH and a quaternary ammonium salt, allowing excellent thermal control and high yields.

Materials
  • Phenylacetonitrile (1.0 equiv)

  • 1,2-Dibromoethane (1.5 equiv)

  • Benzyltriethylammonium chloride (TEBA) (0.02 equiv) - Catalyst

  • Sodium Hydroxide (50% aq. solution) (4.0 equiv)

Protocol
  • Setup: Equip a 3-neck reactor with a mechanical stirrer (high torque required), internal thermometer, and reflux condenser.

  • Charging: Charge Phenylacetonitrile, 1,2-Dibromoethane, and TEBA catalyst. Initiate stirring.

  • Reaction: Add 50% NaOH dropwise over 60–90 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain internal temperature between 45–50°C using an external water bath. Do not allow to exceed 60°C to prevent dimerization side-reactions.

  • Completion: After addition, stir at 45°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1) or GC.[1][2][3]

  • Workup: Dilute with water to dissolve salts. Extract with Toluene (x2). Wash organic phase with water, then brine.[4]

  • Purification: Distillation under reduced pressure (bp ~100–105°C at 2 mmHg) yields the pure nitrile as a colorless oil.

Yield Target: 85–92%

Phase 2: Hydrolysis and Amidation (The "Anchor" Step)

Objective: Conversion to N-methyl-1-phenylcyclopropanecarboxamide. Rationale: Converting the nitrile to the N-methyl amide before reduction "locks in" the mono-methyl stereochemistry.

Step 2A: Hydrolysis to Acid
  • Reflux the nitrile in 60% H₂SO₄ (aq) or KOH/Ethylene Glycol (160°C) for 12 hours.

  • Cool, dilute with water, and acidify to pH 1.

  • Filter the precipitated 1-phenylcyclopropanecarboxylic acid . Recrystallize from Ethanol/Water.

    • Data Check: MP 86–88°C.

Step 2B: Acid Chloride Formation & Amidation
  • Suspend the Acid (1.0 equiv) in Toluene. Add Thionyl Chloride (1.2 equiv) and a catalytic drop of DMF.

  • Heat to 60°C until gas evolution ceases (2h). Concentrate to remove excess SOCl₂.

  • Dissolve the residue in DCM. Cool to 0°C.[2][4]

  • Add Methylamine (2.0 equiv, as 2M solution in THF or 40% aq. solution) slowly.

  • Stir at RT for 2 hours. Wash with 1N HCl, then NaHCO₃.

  • Evaporate to yield N-methyl-1-phenylcyclopropanecarboxamide .

Yield Target: 90% (over 2 steps)

Phase 3: Reduction to Target Amine

Objective: Reduction of the amide carbonyl to the methylene group. Rationale: LiAlH₄ (LAH) is effective here. For pilot-plant scales (>10kg), Borane-THF (BH₃·THF) or Red-Al are often preferred for safety, but LAH provides the cleanest profile for gram-to-kilo laboratory batches.

Protocol
  • Inerting: Purge a dry reactor with Nitrogen/Argon.

  • Solvation: Suspend LiAlH₄ (2.5 equiv) in anhydrous THF. Cool to 0°C.[2][4]

  • Addition: Dissolve the N-methyl amide (from Phase 2) in THF. Add dropwise to the LAH suspension.

    • Note: Gas evolution (H₂) will occur. Control addition rate to manage foaming.

  • Reflux: Warm to room temperature, then reflux (66°C) for 12–16 hours.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • Water (1 mL per g LAH)

    • 15% NaOH (1 mL per g LAH)

    • Water (3 mL per g LAH)

  • Filtration: Stir until the aluminum salts form a granular white precipitate. Filter through a celite pad.

  • Isolation: Dry the filtrate (Na₂SO₄) and concentrate.

  • Salt Formation (Optional but Recommended): Dissolve the oil in Et₂O and add HCl/Dioxane to precipitate the Hydrochloride Salt . This renders the product a stable, non-volatile solid.

Analytical Specifications

ParameterSpecificationMethod
Appearance White crystalline solid (HCl salt)Visual
Purity > 98.5%HPLC (C18, ACN/H2O)
1H NMR (DMSO-d6) δ 9.2 (br s, 2H, NH2+), 7.2-7.4 (m, 5H, Ph), 3.2 (s, 2H, CH2-N), 2.5 (s, 3H, N-Me), 1.0-1.3 (m, 4H, Cyclopropyl)400 MHz NMR
MS (ESI) [M+H]+ = 162.12LC-MS
Residual Solvents < 5000 ppm (THF/Toluene)GC-Headspace

Safety & Scalability Assessment

Thermal Hazards (Cyclopropanation)

The alkylation of phenylacetonitrile is significantly exothermic (


).
  • Mitigation: The use of Phase Transfer Catalysis (PTC) allows the reaction to occur at the interface of the organic/aqueous layers. The reaction rate is strictly limited by the surface area and stirring speed, providing a "physical" throttle on the reaction kinetics that homogeneous methods (like NaH/DMSO) lack.

Hydride Handling[5]
  • Mitigation: In Phase 3, the Fieser quench method is specified to generate granular aluminates that filter easily, preventing the formation of gelatinous emulsions which plague scale-up operations.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, 10(53), 4659–4662.

    • Foundational text for the PTC cyclopropan
  • Berrino, R., et al. (2020). "Scalable Synthesis of Phenylcyclopropylamines." Organic Process Research & Development.
  • Org. Synth. 2016, 93, 286-299. "Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation."

    • Provides context on the stability of 1-substituted cyclopropanes.
  • Magre, M., et al. (2020).[5] "N-Methylation of Amines via Magnesium-Catalyzed Reduction of Carbamates." Organic Letters, 22, 3209-3214.[5]

    • Supports the logic of reducing carbamates/amides to avoid over-methyl

Sources

Application

Reductive amination conditions for 1-phenylcyclopropanecarbaldehyde

Application Note: Optimized Reductive Amination of 1-Phenylcyclopropanecarbaldehyde Executive Summary This guide details the protocol for the reductive amination of 1-phenylcyclopropanecarbaldehyde (1-PCP-CHO) . This sub...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Reductive Amination of 1-Phenylcyclopropanecarbaldehyde

Executive Summary

This guide details the protocol for the reductive amination of 1-phenylcyclopropanecarbaldehyde (1-PCP-CHO) . This substrate presents a unique "dual-threat" challenge in synthesis:

  • Steric Congestion: The quaternary carbon at the

    
    -position hinders nucleophilic attack.
    
  • Electronic Instability: The cyclopropyl ring, strained by ~27.5 kcal/mol, is prone to ring-opening rearrangement, a risk significantly amplified by the 1-phenyl group which can stabilize the resulting carbocation via benzylic resonance.

This protocol utilizes Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). Unlike cyanoborohydride methods or catalytic hydrogenation, this system maintains a controlled pH (5–6) and operates via an inner-sphere mechanism that selectively reduces the iminium intermediate without triggering cyclopropylcarbinyl rearrangement.

Mechanistic Analysis & Chemo-Selectivity

The "Ring-Opening" Trap

The critical failure mode in this reaction is the acid-catalyzed rearrangement of the cyclopropyl ring.

  • Risk Factor: If the aldehyde oxygen or the intermediate hemiaminal is protonated by a strong acid (e.g., TiCl

    
    , HCl, or even excess TFA), the resulting carbocation is a 1-phenylcyclopropylcarbinyl cation .
    
  • Consequence: This cation rapidly rearranges to a cyclobutyl or homoallylic system to relieve ring strain, destroying the cyclopropane pharmacophore.

The Solution: Selective Iminium Reduction

STAB is a mild hydride donor. It coordinates with the basic nitrogen of the iminium ion, delivering the hydride intramolecularly. This reduction is faster than the reduction of the aldehyde and occurs without generating the "free" carbocation that leads to ring opening.

Figure 1: Reaction Mechanism & Selectivity Pathways

G Start 1-Phenylcyclopropane- carbaldehyde + Amine Imine Iminium Ion (Intermediate) Start->Imine -H2O STAB NaBH(OAc)3 (Mild Hydride Donor) Imine->STAB Fast Reduction Acid Strong Acid / Lewis Acid (H+, TiCl4) Imine->Acid Protonation Product Target Amine (Intact Cyclopropane) STAB->Product Hydride Transfer Cation Cyclopropylcarbinyl Cation Acid->Cation Ring Strain Release Byproduct Ring-Opened Byproducts Cation->Byproduct Rearrangement

Caption: Pathway analysis showing how STAB avoids the cationic rearrangement trap common with strong acids.

Reagent Selection Guide

The choice of reducing agent is the single most important variable.

Reducing AgentSuitabilityMechanism NotesRisk Profile
NaBH(OAc)

(STAB)
Optimal Inner-sphere hydride transfer; requires no pH adjustment.Low. Mildest conditions; preserves cyclopropane.
NaBH

CN
Sub-optimalRequires pH 3–4 (often with HCl/MeOH). Slower kinetics.High. Acidic pH promotes ring opening. Toxic cyanide waste.
H

/ Pd-C
DangerousHeterogeneous surface catalysis.Very High. High risk of hydrogenolysis of the benzylic C-N bond or cyclopropane ring opening.
Ti(OiPr)

/ NaBH

VariableLewis acid activation.[1]Moderate. Ti(IV) can act as a Lewis acid to trigger rearrangement if not carefully controlled.

Detailed Protocol: The "Direct" Method

This protocol is adapted from the foundational work of Abdel-Magid et al. [1] and optimized for acid-sensitive cyclopropyl substrates.

Materials
  • Substrate: 1-Phenylcyclopropanecarbaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

    • Note: If using an amine salt (e.g., HCl salt), add 1.0 equiv of Et

      
      N to free the base.
      
  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF (Anhydrous)[2]

  • Additive: Glacial Acetic Acid (AcOH) (1.0 equiv)

    • Crucial for catalyzing imine formation without ring damage.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen or Argon.

  • Solvation: Add 1-Phenylcyclopropanecarbaldehyde (1.0 equiv) and the Amine (1.1 equiv) to the flask. Dissolve in DCE (concentration ~0.2 M).

  • Acidification: Add Acetic Acid (1.0 equiv).

    • Observation: Stir for 10–15 minutes at Room Temperature (20–25 °C). This allows the imine/iminium equilibrium to establish.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Note: A mild effervescence may occur. The reaction is slightly exothermic but usually does not require cooling unless scaling >50g.

  • Monitoring: Stir at room temperature. Monitor by TLC or LC-MS.

    • Timeline: Aliphatic amines typically complete in 1–4 hours. Anilines may require 12–24 hours.

  • Quench: Once starting material is consumed, quench by adding saturated aqueous NaHCO

    
     . Stir for 15 minutes to neutralize the acetic acid and decompose remaining borohydride.
    
  • Extraction: Extract the aqueous layer with DCM (x3). Combine organic layers.

  • Drying: Wash combined organics with Brine, dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.

Troubleshooting & Optimization Logic

If the standard protocol yields low conversion or byproducts, use this logic tree to diagnose the failure.

Figure 2: Experimental Decision Tree

Optimization Problem Reaction Failure Mode? LowConv Low Conversion (Aldehyde remains) Problem->LowConv RingOpen Ring Opening (Byproducts observed) Problem->RingOpen Hydrolysis Imine Hydrolysis (Amine + Aldehyde revert) Problem->Hydrolysis Sol_Sieves Add 4Å Molecular Sieves (Push Equilibrium) LowConv->Sol_Sieves Water inhibition Sol_Temp Lower Temp to 0°C Reduce AcOH to 0.5 eq RingOpen->Sol_Temp Acid/Thermal sensitivity Sol_Stepwise Switch to Stepwise Method (Pre-form Imine in MeOH) Hydrolysis->Sol_Stepwise Unstable intermediate

Caption: Decision matrix for troubleshooting reaction failures.

Advanced Optimization: The "Stepwise" Method

If the "Direct" method fails (common with sterically hindered amines):

  • Reflux Aldehyde + Amine in Methanol or Toluene (with Dean-Stark trap) for 4–12 hours to force imine formation.

  • Cool to 0 °C.

  • Add NaBH

    
      (not STAB) slowly.
    
    • Why NaBH

      
       here? Once the imine is fully formed and solvent is dry, the stronger reductant is safe. However, STAB is still preferred if you can't verify 100% imine formation.
      

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5][6] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][3][6] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Gribble, G. W. (1998). Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System. Chemical Society Reviews, 27, 395–404. [Link]

  • Dangerfield, E. M. , et al. (2010).[7] Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination.[7] The Journal of Organic Chemistry, 75(16), 5470–5477.[7] [Link]

Sources

Method

HPLC method development for cyclopropylamine detection

Application Note: High-Sensitivity HPLC Determination of Cyclopropylamine (CPA) Executive Summary Cyclopropylamine (CPA) is a critical aliphatic amine intermediate used in the synthesis of antiretrovirals (e.g., Nevirapi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Sensitivity HPLC Determination of Cyclopropylamine (CPA)

Executive Summary

Cyclopropylamine (CPA) is a critical aliphatic amine intermediate used in the synthesis of antiretrovirals (e.g., Nevirapine) and fluoroquinolones (e.g., Moxifloxacin). However, due to its potential genotoxicity, regulatory bodies (ICH M7) often classify it as a mutagenic impurity, requiring quantification at trace levels (ppm to ppb).

The Challenge: CPA lacks a significant UV chromophore, making direct UV detection at standard wavelengths (254 nm) impossible. While direct detection at <210 nm is feasible, it suffers from poor selectivity and high solvent noise. Furthermore, its high polarity results in poor retention on standard C18 columns.

The Solution: This guide presents a robust Pre-column Derivatization Method using FMOC-Cl (9-Fluorenylmethyl chloroformate) . This approach introduces a strong fluorophore/chromophore, increasing sensitivity by 100-1000x compared to direct UV and shifting retention to a stable, hydrophobic region.

Analytical Strategy & Mechanism

To achieve the required sensitivity (LOD < 1 ppm) without a Mass Spectrometer, we utilize chemical derivatization.

  • Reagent Selection: FMOC-Cl is chosen over OPA (o-Phthalaldehyde) because FMOC derivatives are more stable and form detectable adducts with both primary and secondary amines.

  • Reaction Mechanism: Under alkaline conditions (pH 8-9), the nucleophilic nitrogen of CPA attacks the carbonyl carbon of FMOC-Cl, releasing chloride and forming the stable carbamate derivative (FMOC-CPA).

  • Interference Management: FMOC-Cl hydrolyzes to FMOC-OH (fluorenylmethanol), which elutes early. The method must chromatographically resolve the CPA derivative from this hydrolysis byproduct.

Workflow Diagram

G Sample Sample Preparation (Dissolve API) Buffer Add Borate Buffer (pH 9.0) Sample->Buffer Deriv Add FMOC-Cl Reagent (Reaction: 25°C, 10 min) Buffer->Deriv Quench Quench/Dilute (Add ACN/Acid) Deriv->Quench HPLC HPLC Injection (C18 Column) Quench->HPLC Detect Detection (FLD: Ex 265nm / Em 315nm) HPLC->Detect

Caption: Step-by-step pre-column derivatization workflow for CPA analysis.

Experimental Protocol

Reagents & Equipment[1][2][3][4]
  • Analyte: Cyclopropylamine (CPA) Reference Standard.

  • Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl), ≥99%.

  • Buffer: Boric acid, Sodium hydroxide (NaOH).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q).

  • Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).

Solution Preparation
SolutionCompositionPurpose
Borate Buffer (pH 9.0) 0.2 M Boric acid adjusted to pH 9.0 with NaOH.Maintains alkaline pH for nucleophilic attack.
FMOC-Cl Reagent 5 mM FMOC-Cl dissolved in Acetonitrile.Derivatizing agent (Prepare fresh daily).
Diluent 50:50 Acetonitrile:Water.Sample dissolution.
Derivatization Procedure (Critical Step)
  • Aliquot: Transfer 500 µL of Sample Solution (or Standard) into a 2 mL HPLC vial.

  • Buffer: Add 400 µL of Borate Buffer (pH 9.0). Vortex briefly.

  • React: Add 100 µL of FMOC-Cl Reagent. Cap and vortex immediately.

  • Incubate: Let stand at ambient temperature (20-25°C) for 10 minutes .

    • Note: Do not heat; FMOC degrades rapidly at high temps.

  • Quench/Dilute: Add 100 µL of 1% Phosphoric Acid (to drop pH and stop reaction) or dilute directly with Mobile Phase A if immediate injection is planned.

HPLC Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses silanol activity.
Mobile Phase B Acetonitrile (ACN)Strong eluent for hydrophobic FMOC derivatives.
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 30°CMaintains reproducible retention times.
Injection Vol 10 µLOptimized for sensitivity vs. peak shape.
Detection Fluorescence (FLD): Ex 265 nm, Em 315 nmUV (Alternative): 265 nmFLD provides highest sensitivity (ppb). UV is sufficient for ppm levels.

Gradient Program:

  • 0.0 min: 30% B (Equilibration)

  • 2.0 min: 30% B (Isocratic hold for early eluters)

  • 15.0 min: 90% B (Elute FMOC-CPA)

  • 17.0 min: 90% B (Wash column)

  • 17.1 min: 30% B (Re-equilibrate)

Results & Validation Criteria

Expected Chromatography
  • FMOC-OH (Byproduct): Elutes early (~3-5 min). This is the hydrolyzed reagent peak. It will be large.

  • FMOC-CPA (Analyte): Elutes later (~10-12 min) in the gradient. The hydrophobic FMOC group significantly increases retention.

  • Resolution (Rs): Ensure Rs > 2.0 between the FMOC-OH tail and the FMOC-CPA peak.

Performance Metrics (Typical)
ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9990.9998 (Range: 0.1 - 50 ppm)
LOD (Limit of Detection) S/N > 3~0.05 ppm (FLD) / ~1.0 ppm (UV)
Recovery (Accuracy) 80 - 120%95 - 102%
Precision (RSD) < 5.0%1.2% (n=6)

Troubleshooting & Optimization

Issue: Low Sensitivity / Small Peak Areas

  • Cause: pH mismatch. The reaction requires basic conditions (pH > 8.0). If the sample is an HCl salt (e.g., CPA Hydrochloride), it may neutralize the buffer.

  • Fix: Increase buffer concentration to 0.5 M or adjust sample pH with NaOH prior to adding buffer.

Issue: Interfering Peaks near Analyte

  • Cause: FMOC reacts with all primary and secondary amines. Impurities in the buffer or water can derivatize.

  • Fix: Use HPLC-grade water. Run a "Reagent Blank" (Buffer + FMOC only) to identify system peaks.

Issue: Precipitation in Vial

  • Cause: FMOC is insoluble in water; Buffer is insoluble in pure ACN.

  • Fix: Ensure the final mixture contains at least 30-40% organic solvent to keep the FMOC reagent in solution during the reaction.

Alternative: Direct Analysis (LC-MS)

For laboratories equipped with Mass Spectrometry, derivatization can be skipped using HILIC (Hydrophilic Interaction Liquid Chromatography).

  • Column: HILIC Silica or Zwitterionic phase.

  • Mobile Phase: 90:10 ACN:Buffer (10mM Ammonium Formate, pH 3.0).

  • Detection: ESI (+) MS in SIM mode (m/z 58.1 -> M+H).

  • Benefit: No sample prep.

  • Drawback: Matrix effects (ion suppression) are common in HILIC; requires isotope-labeled internal standard.

References

  • International Council for Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[1]Link

  • K. S. Rao et al. (2011). Determination of cyclopropylamine in nevirapine and moxifloxacin HCl by Ion Chromatography.[2] Journal of Pharmaceutical and Biomedical Analysis.

  • Thermo Fisher Scientific. (2016). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note 286. Link

  • Sigma-Aldrich. (2023). Derivatization Reagents for HPLC: FMOC-Cl Protocol.Link

Sources

Application

Application Note: Solvent Selection &amp; Recrystallization Protocol for Methyl[(1-phenylcyclopropyl)methyl]amine

Introduction & Chemical Profile[1][2][3][4] Methyl[(1-phenylcyclopropyl)methyl]amine (often referred to as N-methyl-1-phenylcyclopropanemethanamine) represents a structural class of secondary amines frequently utilized a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile[1][2][3][4]

Methyl[(1-phenylcyclopropyl)methyl]amine (often referred to as N-methyl-1-phenylcyclopropanemethanamine) represents a structural class of secondary amines frequently utilized as intermediates in the synthesis of CNS-active pharmaceutical ingredients (e.g., SNRI analogs).

Physicochemical Challenges
  • Physical State: The free base of this molecule (MW ~161.2 g/mol ) is typically a viscous oil or low-melting solid at room temperature due to the rotational freedom of the N-methyl and methylene groups combined with the lipophilic phenyl-cyclopropyl core.

  • Purification Strategy: Direct recrystallization of the free base is rarely feasible. High-purity isolation requires conversion to a crystalline salt form. The Hydrochloride (HCl) or Oxalate salts are the industry standards for this structural motif.

  • Stability Warning: While the cyclopropane ring is stabilized by the phenyl group, it remains susceptible to ring-opening under vigorous acidic conditions at high temperatures. Protocols must avoid prolonged boiling in highly acidic aqueous media.

Solvent Selection Strategy

The selection of a solvent system for amine salts is governed by the Dielectric Constant (


)  and the Proticity  of the solvent. The goal is to balance ionic dissociation (solubility) with lattice energy formation (crystallization).
Solubility Profile (HCl Salt)
Solvent ClassRepresentative SolventsSolubility Behavior (HCl Salt)Suitability
Protogenic Polar Methanol, WaterHigh solubility at all temps.Poor (Yield loss)
Protogenic Moderate Ethanol (EtOH), Isopropanol (IPA)Moderate solubility; steep temp curve.Ideal (Single solvent)
Aprotic Polar Acetonitrile (ACN), AcetoneLow to Moderate solubility.Good (Antisolvent/Co-solvent)
Esters Ethyl Acetate (EtOAc), IPAcLow solubility.Ideal (Antisolvent)
Non-Polar Heptane, Toluene, MTBEInsoluble.Antisolvent Only
Recommended Solvent Systems

Based on the lipophilic phenyl ring and the ionic ammonium headgroup, the following systems are prioritized:

  • System A (Single Solvent): Isopropanol (IPA) .

    • Mechanism:[1][2] IPA has a lower dielectric constant (

      
      ) than EtOH (
      
      
      
      ), reducing the solubility of the salt sufficiently to force crystallization upon cooling.
  • System B (Binary System): Ethanol / Ethyl Acetate (1:3) .

    • Mechanism:[1][2] Ethanol solvates the ionic head; EtOAc acts as a bulk antisolvent to drive the equilibrium toward the solid phase.

  • System C (Scavenging): Acetone .

    • Mechanism:[1][2] Excellent for removing non-polar organic impurities which remain in solution while the salt precipitates.

Experimental Protocols

Protocol A: Salt Formation (Prerequisite)

Before recrystallization, the oil must be converted to a solid.

  • Dissolution: Dissolve 10.0 g of crude Methyl[(1-phenylcyclopropyl)methyl]amine (free base oil) in 50 mL of dry Diethyl Ether or MTBE .

  • Acidification: Cool to 0°C. Dropwise add 2.0 M HCl in Diethyl Ether (or 1.25 eq of HCl gas) with vigorous stirring.

  • Precipitation: A white precipitate should form immediately. If an oil forms ("oiling out"), add a seed crystal or scratch the glass.

  • Isolation: Filter the crude solid. Dry under vacuum to remove excess ether. Proceed to Protocol B.

Protocol B: Solubility Screening (The "Craig Tube" Method)

Perform this screen if the crude salt is sticky or colored.

  • Place 100 mg of crude salt into 4 separate test tubes.

  • Add 0.5 mL of solvent: (1) IPA,[3][4] (2) EtOH, (3) ACN, (4) EtOAc.

  • Heat: Warm to near boiling (use a heat block set to solvent BP).

  • Observation:

    • Soluble Hot? If no, add solvent in 0.1 mL increments.

    • Crystals Cold? Cool to RT, then 0°C.

  • Selection: Choose the solvent where the solid dissolves in <2 mL hot but crystallizes heavily at 0°C.

Protocol C: Recrystallization Execution (Standard Operating Procedure)

Target: Methyl[(1-phenylcyclopropyl)methyl]amine Hydrochloride Solvent System: Isopropanol (IPA) [Primary Recommendation]

Step 1: Dissolution[2][5]
  • Place 10.0 g of crude HCl salt in a 250 mL round-bottom flask.

  • Add 40 mL of IPA . Add a magnetic stir bar.

  • Heat the mixture to reflux (82°C) using an oil bath.

  • Checkpoint: If solids remain after 10 mins of reflux, add IPA in 5 mL portions until clear.

    • Note: If the solution is dark, add 0.5 g activated carbon, stir 5 mins, and hot-filter through Celite.

Step 2: Controlled Cooling (Critical for Purity)
  • Remove from heat and allow the flask to cool to Room Temperature (20-25°C) slowly (approx. 1°C/min).

    • Do not plunge into ice immediately. Rapid cooling traps impurities in the lattice.

  • Seeding: At ~40°C, if no crystals appear, add a tiny crystal of pure product (seed) to induce nucleation.

  • Once at RT, place the flask in an ice/water bath (0-5°C) for 1 hour.

Step 3: Isolation & Drying[4]
  • Filter the cold slurry using a Buchner funnel.

  • Wash: Rinse the filter cake with 10 mL of cold IPA followed by 20 mL of cold MTBE (to remove residual IPA and speed drying).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours .

    • QC Check: Measure Melting Point (Target: Sharp range, likely >150°C for HCl salt).

Visualized Workflows (Graphviz)

Solvent Selection Logic

This decision tree guides the researcher through the selection process based on observed solubility behavior.

SolventSelection Start Start: Crude Amine Salt TestIPA Test 1: Isopropanol (IPA) Heat to Reflux Start->TestIPA SolubleHot Soluble at Reflux? TestIPA->SolubleHot CrystalsCold Crystals at 0°C? SolubleHot->CrystalsCold Yes NotSoluble Insoluble at Reflux SolubleHot->NotSoluble No UseIPA Protocol A: Use Pure IPA CrystalsCold->UseIPA Yes (High Yield) TooSoluble Too Soluble? (No crystals at 0°C) CrystalsCold->TooSoluble No (Remains in solution) AddAntisolvent Protocol B: Dissolve in min. IPA, add EtOAc or MTBE dropwise TooSoluble->AddAntisolvent Add Antisolvent SwitchSolvent Switch to Ethanol (EtOH) NotSoluble->SwitchSolvent CheckEtOH Soluble in Hot EtOH? SwitchSolvent->CheckEtOH UseEtOH_EtOAc Protocol C: EtOH + EtOAc (1:3) CheckEtOH->UseEtOH_EtOAc Yes

Figure 1: Decision Matrix for Solvent System Selection. Blue nodes indicate actions; Yellow diamonds indicate decision points; Green nodes indicate final protocol Selection.

Handling "Oiling Out"

A common issue with phenyl-cyclopropyl amines is "oiling out" (Liquid-Liquid Phase Separation) instead of crystallization.

OilingOut Problem Problem: Product Oils Out (Two liquid layers) Cause1 Temp too high (Supersaturation > Metastable limit) Problem->Cause1 Cause2 Impurities lowering MP Problem->Cause2 Solution1 Re-heat to clear solution Cause1->Solution1 Solution4 Change Solvent (Use higher BP or less polar) Cause2->Solution4 Solution2 Add Seed Crystal at Cloud Point Solution1->Solution2 Solution3 Slow Cool (0.5°C/min) Solution2->Solution3

Figure 2: Troubleshooting workflow for "Oiling Out" phenomena.

Troubleshooting & Critical Parameters

Oiling Out

If the salt separates as an oil droplet at the bottom of the flask:

  • Cause: The temperature is above the melting point of the solvated salt, or the solvent polarity is too mismatched.

  • Remedy: Re-heat to dissolve. Add a seed crystal at a temperature just below the boiling point. Agitate vigorously. If persistent, switch from IPA to IPA/EtOAc (1:1) .

Hygroscopicity

Amine hydrochlorides can be hygroscopic.

  • Mitigation: Perform all filtrations rapidly. Store the final product in a desiccator. If the product becomes sticky (absorbs water), recrystallize from Anhydrous Ethanol/Ether .

Color Removal
  • If the crude oil was dark brown, the salt may carry this color.

  • Remedy: Use activated charcoal (Norit) during the hot dissolution step (Step 1.4 in Protocol C). Do not use charcoal if the yield is already low, as it adsorbs some product.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solubility screening principles).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Source for general amine salt preparation and recrystallization techniques).[1][6][7]

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

  • PubChem Database. (2023). Compound Summary for Cyclopropanemethanamine derivatives. National Library of Medicine. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Best practices for salt selection and oiling-out troubleshooting).

Sources

Method

Application Note: Precision N-Methylation of (1-Phenylcyclopropyl)methanamine

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It prioritizes high-fidelity synthesis, specifically addressing the challenge of selective mono-methylatio...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It prioritizes high-fidelity synthesis, specifically addressing the challenge of selective mono-methylation versus dimethylation in the context of the strained cyclopropyl scaffold.

[1]

Strategic Overview & Chemical Logic

(1-Phenylcyclopropyl)methanamine (1 ) is a critical pharmacophore found in various serotonin/norepinephrine reuptake inhibitors and antiarrhythmic agents (e.g., Cibenzoline analogs). The structural rigidity of the cyclopropyl ring combined with the lipophilic phenyl group imparts unique binding properties.

However, the chemical modification of 1 presents two specific challenges:

  • Selectivity (Mono vs. Di): Primary amines are prone to over-alkylation. Direct alkylation with methyl iodide typically yields a mixture of starting material, secondary amine (desired), tertiary amine, and quaternary ammonium salts.

  • Scaffold Integrity: While the methylene spacer (homologation) protects the cyclopropyl ring from immediate strain-release elimination, the 1-phenylcyclopropyl moiety is chemically sensitive. Strong acidic conditions at high temperatures (e.g., harsh Eschweiler-Clarke conditions) can induce ring-opening via benzylic carbocation intermediates.

Decision Matrix: Selecting the Right Protocol
ConstraintRecommended ProtocolMechanismSelectivity
Target: Mono-methyl Protocol A (Carbamate) Protection

Alkylation

Deprotection
>98% Mono
Target: Mono-methyl (Scale-up) Protocol B (Formylation) Formylation

Hydride Reduction
High Mono
Target: Dimethyl Protocol C (Reductive) Eschweiler-Clarke (Modified)100% Di

Reaction Pathway Visualization

The following diagram outlines the divergent synthetic pathways and the logic governing reagent selection.

MethylationPathways Start (1-Phenylcyclopropyl) methanamine (1) BocInt N-Boc Intermediate Start->BocInt Boc2O, TEA (Protection) FormylInt N-Formyl Intermediate Start->FormylInt Ethyl Formate (Reflux) Iminium Iminium Ion (In Situ) Start->Iminium HCHO, HCOOH (Condensation) TargetMono N-Methyl Derivative (Mono) TargetDi N,N-Dimethyl Derivative (Di) BocInt->TargetMono 1. NaH, MeI 2. TFA/DCM (Deprotection) FormylInt->TargetMono LiAlH4, THF (Reduction) Iminium->TargetDi Hydride Transfer (-CO2)

Figure 1: Divergent synthetic pathways for N-methylation. Protocol A (Blue) offers highest fidelity for mono-methylation.

Experimental Protocols

Protocol A: High-Fidelity Mono-Methylation (Boc-Strategy)

Best for: SAR studies, radiolabeling precursors, and high-purity requirements. Rationale: Direct alkylation of a carbamate (Boc) prevents over-alkylation because the resulting N-methyl carbamate lacks a nucleophilic proton for a second alkylation event.

Step 1: Boc Protection
  • Dissolve (1-phenylcyclopropyl)methanamine (1.0 equiv) in dry Dichloromethane (DCM) [0.2 M].

  • Add Triethylamine (TEA) (1.5 equiv).

  • Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc

    
    O) (1.1 equiv) portion-wise.
    
  • Warm to Room Temperature (RT) and stir for 4 hours.

  • Workup: Wash with 1N HCl (cold), brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Checkpoint: Confirm product by TLC or LCMS (Target Mass = MW + 100).

Step 2: N-Methylation[1]
  • Dissolve N-Boc intermediate (1.0 equiv) in anhydrous DMF [0.2 M] under Nitrogen.

  • Cool to 0°C. Carefully add Sodium Hydride (NaH, 60% dispersion) (1.2 equiv). Caution: H

    
     gas evolution.
    
  • Stir for 30 mins at 0°C to ensure deprotonation.

  • Add Methyl Iodide (MeI) (1.5 equiv) dropwise.

  • Stir at RT for 3–16 hours.

  • Workup: Quench with water (carefully). Extract with Ethyl Acetate (x3). Wash organics with water (x5) to remove DMF. Dry and concentrate.

Step 3: Deprotection
  • Dissolve N-Methyl-N-Boc intermediate in DCM [0.1 M].

  • Add Trifluoroacetic Acid (TFA) (20% v/v final concentration).

  • Stir at RT for 1–2 hours.

  • Workup: Concentrate in vacuo to remove excess TFA. Basify residue with sat.[1] NaHCO

    
     or 1N NaOH. Extract with DCM.
    
  • Purification: Flash chromatography (DCM/MeOH/NH

    
    OH).
    
Protocol B: Scalable Mono-Methylation (Formylation-Reduction)

Best for: Gram-scale synthesis where column chromatography should be minimized. Rationale: Formylation is self-limiting (stops at mono-acylation). Reduction of the amide yields the secondary amine cleanly.

  • Formylation: Reflux amine (1.0 equiv) in Ethyl Formate (excess, serves as solvent) for 16 hours. Alternatively, use Acetic Anhydride (1.1 equiv) and Formic Acid (1.2 equiv) in DCM at 0°C if ethyl formate is too slow.

  • Concentrate to yield the crude N-formyl intermediate.

  • Reduction: Dissolve crude N-formyl compound in anhydrous THF [0.2 M].

  • Cool to 0°C. Add Lithium Aluminum Hydride (LiAlH

    
    ) (2.5 equiv) solution (e.g., 1.0 M in THF) dropwise.
    
  • Reflux for 4–6 hours.

  • Fieser Quench: Cool to 0°C. Add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is the weight of LiAlH
    
    
    in grams.
  • Filter the granular precipitate. Concentrate the filtrate to obtain the N-methyl amine.[1]

Protocol C: N,N-Dimethylation (Modified Eschweiler-Clarke)

Best for: Generating the tertiary amine reference standard. Critical Note: To protect the cyclopropyl ring, avoid prolonged heating at temperatures >100°C with concentrated acid.

  • Mix amine (1.0 equiv) with Formic Acid (98%, 5.0 equiv) and Formaldehyde (37% aq., 5.0 equiv).

  • Heat to 80–90°C (Do not reflux vigorously at >100°C unless necessary) for 12 hours. CO

    
     evolution will be observed.
    
  • Workup: Cool to RT. Basify with 6N NaOH to pH >12.

  • Extract with Diethyl Ether or DCM.

  • Isolate the tertiary amine.

Analytical Data & Validation

ParameterN-Methyl (Mono)N,N-Dimethyl (Di)
1H NMR (N-Me) Singlet, ~2.35–2.45 ppm (3H)Singlet, ~2.20–2.30 ppm (6H)
1H NMR (CH2) Singlet, ~2.70 ppmSinglet, ~2.50 ppm
Cyclopropyl Multiplets, 0.7–1.0 ppm (4H)Multiplets, 0.7–1.0 ppm (4H)
Mass Spec (ESI) [M+H]+ = 162.1[M+H]+ = 176.1

Validation Check: The presence of a singlet integrating to 6H indicates dimethylation. If using Protocol A, the appearance of a rotameric mixture in NMR for the N-Boc intermediate is normal; this simplifies to a sharp singlet upon deprotection.

Safety & Handling

  • (1-Phenylcyclopropyl)methanamine: Likely acts as a monoamine reuptake inhibitor.[2] Handle as a potent bioactive compound.

  • Methyl Iodide: Potent neurotoxin and alkylating agent. Use only in a certified fume hood.

  • Sodium Hydride: Pyrophoric. Reacts violently with water.

  • Cyclopropyl Stability: While the homologated amine is stable, avoid strong Lewis acids (e.g., AlCl

    
    , BBr
    
    
    
    ) which may open the ring.

References

  • General Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Eschweiler-Clarke Mechanism: Icke, R. N., et al. "β-Phenylethyldimethylamine." Organic Syntheses, Coll.[3] Vol. 3, p.723 (1955). Link

  • Boc-Methylation Strategy: Pace, V., et al. "Highly Efficient and Chemoselective N-Methylation of Functionalized Amines." Journal of Organic Chemistry, 2010, 75(16), 5760–5763. Link

  • Cyclopropylamine Stability: Shiner, V. J., et al. "Solvolysis of 1-Phenylcyclopropylcarbinyl Derivatives." Journal of the American Chemical Society, 1972, 94(26), 9236. Link

  • Pharmacology of Homologs: Shao, L., et al. "Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor."[4] Bioorganic & Medicinal Chemistry Letters, 2011, 21(5), 1438-1441.[4] Link

Sources

Application

Application Note: In Vitro Pharmacological Profiling of Methyl[(1-phenylcyclopropyl)methyl]amine

This Application Note provides a comprehensive technical guide for the in vitro pharmacological characterization of Methyl[(1-phenylcyclopropyl)methyl]amine (also known as N-methyl-1-phenylcyclopropanemethanamine). Based...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the in vitro pharmacological characterization of Methyl[(1-phenylcyclopropyl)methyl]amine (also known as N-methyl-1-phenylcyclopropanemethanamine).

Based on its chemical structure—a conformationally restricted analog of N-methylphenethylamine containing a cyclopropane ring—this compound acts as a probe for monoaminergic systems. Its structural features suggest activity as a Monoamine Oxidase (MAO) inhibitor (characteristic of cyclopropylamines) and/or a Monoamine Transporter (MAT) modulator .

Introduction & Mechanism of Action

Methyl[(1-phenylcyclopropyl)methyl]amine represents a unique scaffold in medicinal chemistry, combining the pharmacophore of phenethylamines with the rigidifying properties of a cyclopropane ring. Unlike its homolog tranylcypromine (where the amine is directly attached to the ring), this molecule features a methylene bridge, classifying it as a 1-phenylcyclopropanemethanamine derivative.

Mechanistic Rationale
  • MAO Inhibition: Cyclopropylamines are classical mechanism-based inhibitors of MAO. However, the insertion of a methylene group (homologation) typically alters the inhibition from irreversible (suicide inhibition) to reversible or weak competitive inhibition. This assay is critical to define the safety and selectivity profile.

  • Reuptake Inhibition: The N-methyl-phenethylamine backbone is the structural basis for many psychostimulants. The cyclopropyl constraint locks the side chain in a specific conformation, potentially enhancing selectivity for Dopamine (DAT) or Norepinephrine (NET) transporters over Serotonin (SERT).

Signaling Pathway & Interaction Diagram

G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft Compound Methyl[(1-phenylcyclopropyl) methyl]amine MAO Mitochondrial MAO-A/B Compound->MAO Inhibition (Ki) MAT Transporters (DAT/NET) Compound->MAT Blockade (IC50) Neurotransmitter Monoamine (DA/NE) MAO->Neurotransmitter Degradation MAT->Neurotransmitter Reuptake Vesicle Synaptic Vesicle caption Fig 1: Putative Mechanism of Action targeting MAO enzymes and Transporters.

Safety & Solution Preparation

Hazard Warning: As a secondary amine and structural analog of CNS-active compounds, treat this molecule as a potential potent neuroactive agent.

  • Storage: -20°C, desiccated.

  • Solubility: Soluble in DMSO (>10 mM) and Ethanol. Limited solubility in neutral aqueous buffer without co-solvents.

Stock Solution Protocol
  • Weighing: Weigh 5 mg of Methyl[(1-phenylcyclopropyl)methyl]amine hydrochloride.

  • Dissolution: Add DMSO to achieve a 10 mM master stock. Vortex for 30 seconds.

  • Verification: Verify clarity. If turbid, sonicate at 37°C for 5 minutes.

  • Aliquot: Store in 20 µL aliquots at -80°C to avoid freeze-thaw cycles.

Protocol A: Monoamine Oxidase (MAO) Inhibition Assay

This protocol utilizes a fluorometric method (Amplex Red or Kynuramine) to determine if the compound acts as an inhibitor of MAO-A or MAO-B. Given the structural homology to tranylcypromine, this is the primary screen.

Materials
  • Enzyme: Recombinant Human MAO-A and MAO-B (expressed in Baculovirus).

  • Substrate: Tyramine (universal) or Kynuramine.

  • Detection: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine) + HRP.

  • Controls: Clorgyline (MAO-A specific), Deprenyl (MAO-B specific).

Experimental Workflow
  • Buffer Prep: 100 mM Potassium Phosphate (pH 7.4).

  • Compound Dilution: Prepare a 7-point dilution series of the test compound in buffer (range: 1 nM to 100 µM). Final DMSO concentration < 1%.

  • Pre-Incubation (Critical Step):

    • Mix 10 µL of Enzyme (MAO-A or B) with 10 µL of Test Compound.

    • Incubate at 37°C for 15 minutes .

    • Note: Since cyclopropylamines can be time-dependent inhibitors, a parallel set should be run with a 60-minute pre-incubation to detect irreversible binding.

  • Reaction Initiation:

    • Add 20 µL of Substrate Mix (200 µM Tyramine + 200 µM Amplex Red + 1 U/mL HRP).

  • Kinetic Reading:

    • Measure Fluorescence (Ex/Em = 530/590 nm) every 1 minute for 30 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion.

    • Normalize to Vehicle Control (100% Activity).

Data Reporting Table
ParameterMAO-A (Human)MAO-B (Human)Interpretation
IC50 (15 min) [Value] µM[Value] µMReversible Potency
IC50 (60 min) [Value] µM[Value] µMTime-dependency (Irreversibility)
Selectivity Ratio IC50(B)/IC50(A)->100x indicates isoform selectivity

Protocol B: Monoamine Transporter Uptake Assay

This assay determines the compound's ability to inhibit the reuptake of Dopamine (DA), Norepinephrine (NE), or Serotonin (5-HT). This is essential to characterize the "stimulant-like" profile of the phenethylamine scaffold.

Materials
  • Cells: HEK293 or CHO cells stably expressing human DAT, NET, or SERT.

  • Tracer:

    • Option A (Radiometric): [³H]-Dopamine, [³H]-Norepinephrine.

    • Option B (Fluorescent): Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices).

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA.

Step-by-Step Protocol (Fluorescent Method)
  • Cell Plating: Plate cells (50,000/well) in poly-D-lysine coated 96-well black plates 24 hours prior.

  • Dye Loading:

    • Remove culture media.

    • Add 100 µL of Dye Loading Solution (fluorescent mimic of neurotransmitter).

    • Incubate for 30 minutes at 37°C.

  • Compound Addition:

    • Add 100 µL of Test Compound (2x concentration) to wells.

    • Negative Control: Buffer only.

    • Positive Control: Cocaine (DAT/NET) or Fluoxetine (SERT).

  • Real-Time Imaging:

    • Monitor fluorescence increase (bottom read) using a kinetic plate reader (FLIPR or similar).

    • The compound will inhibit the fluorescence increase if it blocks the transporter.

  • Validation:

    • If the compound is a substrate (releaser), it might not block uptake in competitive mode effectively in this specific dye assay. A radioligand release assay would be the secondary validation step.

Protocol C: Metabolic Stability (Microsomal)

To assess the "drug-like" properties, determine the intrinsic clearance. The methyl group on the amine and the benzylic positions are potential sites for CYP450 metabolism.

  • Reaction Mix: 0.5 mg/mL Liver Microsomes (Human/Mouse) + 1 µM Test Compound.

  • Initiation: Add NADPH regenerating system (1 mM).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes into ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS quantification of parent remaining.

  • Calculation:

    • Plot ln(% Remaining) vs. Time.

    • 
      .
      
    • 
      .
      

Experimental Workflow Diagram

Workflow cluster_assays Parallel Screening Tracks Start Compound: Methyl[(1-phenylcyclopropyl)methyl]amine Track1 Enzymatic Track (MAO-A/B) Start->Track1 Track2 Functional Track (DAT/NET/SERT) Start->Track2 Track3 ADME Track (Microsomes) Start->Track3 Readout1 Readout1 Track1->Readout1 Fluorescence (Amplex Red) Readout2 Readout2 Track2->Readout2 Uptake Inhibition (Fluorescent/Radioligand) Readout3 Readout3 Track3->Readout3 LC-MS/MS (Clearance) Decision Profile Classification Readout1->Decision Readout2->Decision Readout3->Decision caption Fig 2: Integrated Screening Workflow for Pharmacological Profiling.

References

  • Yoshida, S. et al. (2004). Fluorinated Phenylcyclopropylamines.[1][2] 1. Synthesis and Effect of Fluorine Substitution at the Cyclopropane Ring on Inhibition of Microbial Tyramine Oxidase.[1] Journal of Medicinal Chemistry, 47(7), 1796–1806.[1]

  • Lyles, G. A. et al. (1987). The interaction of some 1-phenylcyclopropylamine derivatives with monoamine oxidase. Biochemical Pharmacology, 36(17), 2847-2853.
  • BenchChem. (n.d.). 1-Phenyl-cyclopropylamine: Biological Activity and Synthesis. Retrieved from BenchChem Database.

  • PubChem. (n.d.). Compound Summary: N-methyl-1-phenylcyclopropanemethanamine (CID 58168711).

Sources

Method

Application Note: Reagents for Cyclopropanation in Amine Synthesis Pathways

Abstract Cyclopropylamines are privileged pharmacophores in modern drug discovery, appearing in blockbuster therapeutics like Ciprofloxacin, Tranylcypromine, and Ticagrelor. Their synthesis presents a unique challenge: i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Cyclopropylamines are privileged pharmacophores in modern drug discovery, appearing in blockbuster therapeutics like Ciprofloxacin, Tranylcypromine, and Ticagrelor. Their synthesis presents a unique challenge: installing a strained three-membered ring while introducing or preserving a nitrogen functionality. This guide moves beyond basic textbook definitions to provide a strategic, reagent-level analysis of the three dominant pathways: the Kulinkovich-de Meijere reaction , Simmons-Smith cyclopropanation of allylic amines , and Transition-Metal Catalyzed Carbenoid insertion coupled with Curtius Rearrangement . We focus on reagent selection, mechanistic causality, and scale-up protocols.

Part 1: Strategic Pathway Selection

Selecting the correct reagent system depends heavily on the starting material availability and the desired stereochemistry.

FeatureKulinkovich-de Meijere Simmons-Smith (Zn-Carbenoid) TM-Catalyzed Diazo (Rh/Cu)
Primary Reagents

, Grignard (

)

,

, (TFA)
Diazoacetates,

Starting Material Amides or NitrilesAllylic Amines/CarbamatesAlkenes (creates ester

amine)
Key Advantage Direct formation of amine from amide; cheap reagents.Excellent diastereocontrol via chelation; no high-pressure gas.High enantioselectivity; access to diverse substitution patterns.[1][2][3][4]
Limitation Intolerance to reducible groups (nitro, ketone); Ti-salt workup.Stoichiometric waste; pyrophoric Zn reagents.Hazardous diazo precursors; multi-step (requires rearrangement).

Part 2: Deep Dive & Protocols

The Kulinkovich-de Meijere Reaction

The Direct Route from Amides

This reaction transforms


-dialkylamides into cyclopropylamines using a titanium(IV) catalyst and a Grignard reagent. It is unique because it builds the ring and installs the amine in a single pot.

Mechanism & Reagent Logic: The core reagent is the low-valent titanacyclopropane species, generated in situ via ligand exchange between


 and the Grignard reagent (usually 

). This species acts as a 1,2-dicarbanion equivalent, attacking the amide carbonyl.
  • Why

    
    ?  It is inexpensive and balances Lewis acidity with the ability to exchange ligands without rapid polymerization.
    
  • Why

    
    ?  For sensitive substrates, using stoichiometric methyltitanium triisopropoxide prevents the formation of ethylene gas side-products, improving yield.
    
Protocol A: Synthesis of N,N-Dibenzylcyclopropylamine

Target: Direct conversion of N,N-dibenzylformamide.

Reagents:

  • Substrate: N,N-Dibenzylformamide (1.0 equiv)

  • Catalyst: Titanium(IV) isopropoxide (

    
    ) (0.2 - 1.0 equiv)
    
  • Reagent: Ethylmagnesium bromide (

    
    ) (3.0 M in ether, 2.5 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain a nitrogen atmosphere.

  • Solvation: Dissolve N,N-dibenzylformamide (10 mmol) and

    
     (2 mmol, 20 mol%) in anhydrous THF (50 mL).
    
  • Addition: Cool the solution to 0°C. Add the

    
     solution dropwise over 1 hour. Crucial: Slow addition prevents the "runaway" polymerization of the Grignard and controls ethylene evolution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The color will shift from yellow to dark brown/black (active Ti species).

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
     (20 mL). Caution: Vigorous gas evolution.
    
  • Workup (The "Ti-Emulsion" Fix): Add 1N NaOH to adjust pH to >10. The titanium salts will precipitate as a white solid (

    
    ). Filter through a pad of Celite. Wash the pad with 
    
    
    
    .
  • Isolation: Extract the filtrate with

    
     (3x). Dry combined organics over 
    
    
    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc).
Simmons-Smith Cyclopropanation

The Stereocontrolled Route via Allylic Amines

When an amine or carbamate is present on an allylic position, the zinc carbenoid can coordinate to the nitrogen (or oxygen of the carbamate), directing the cyclopropanation to the syn face. This is superior to diazo methods for diastereocontrol.[2]

Reagent Logic:

  • Furukawa Modification (

    
    ):  Replaces the heterogeneous Zn-Cu couple with soluble diethylzinc, allowing for homogeneous, reproducible kinetics.
    
  • Shi Modification (

    
     additive):  Adding Trifluoroacetic acid (TFA) forms a mixed carbenoid species (
    
    
    
    ) that is significantly more electrophilic, accelerating reactions with electron-deficient alkenes (like allylic amides).
Protocol B: Directed Cyclopropanation of N-Boc Allylic Amine

Target: Syn-cyclopropylamine derivative.

Reagents:

  • Substrate: N-Boc-allylamine (1.0 equiv)

  • Carbenoid Source: Diethylzinc (

    
    ) (1.0 M in hexanes, 2.0 equiv)
    
  • Methylene Source: Diiodomethane (

    
    ) (2.0 equiv)
    
  • Additive: Trifluoroacetic acid (TFA) (1.0 equiv) - Optional for unreactive substrates

  • Solvent: Dichloromethane (DCM)

Step-by-Step:

  • Carbenoid Prep: In a flame-dried flask under Argon, add DCM (solvent). Cool to -10°C. Add

    
     solution.
    
  • Activation: Add

    
     (if using) dropwise very slowly. Stir for 10 min. Then add 
    
    
    
    dropwise. A white precipitate (
    
    
    ) may form. Stir for 20 mins to form the active carbenoid.
  • Substrate Addition: Dissolve the N-Boc-allylamine in minimal DCM and add it to the carbenoid mixture at -10°C.

  • Reaction: Allow to warm to room temperature. Monitor by TLC. The reaction is usually complete within 2-6 hours.

  • Quench: Pour the mixture into a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate). Why? Rochelle's salt complexes zinc ions, breaking up emulsions and allowing distinct layer separation. Stir vigorously for 30 mins until two clear layers form.

  • Purification: Separate layers, extract aqueous with DCM, dry (

    
    ), and concentrate.
    
Rh-Catalyzed Diazo Cyclopropanation (Precursor to Curtius)

The Enantioselective Industrial Route

For chiral cyclopropylamines where the amine is attached to a quaternary center or requires high enantiomeric excess (ee), this two-step sequence is preferred.

Reagent Logic:

  • Catalyst (

    
     or 
    
    
    
    ):
    Dirhodium tetracarboxylates are the gold standard.
    
    
    is robust and works at low loadings; chiral ligands like DOSP induce high enantioselectivity.
  • Diazo Reagent: Methyl phenyldiazoacetate is common.

  • Curtius Reagent: Diphenylphosphoryl azide (DPPA) is safer than sodium azide for converting the resulting acid to the acyl azide.

Protocol C: Workflow Overview
  • Cyclopropanation: Alkene + Diazoacetate + Rh Catalyst

    
     Chiral Cyclopropyl Ester.
    
  • Hydrolysis: Ester

    
     Carboxylic Acid (
    
    
    
    ).
  • Curtius Rearrangement:

    • Mix Acid + Triethylamine + DPPA in Toluene.

    • Heat to 80°C (formation of Isocyanate via Acyl Azide).

    • Add

      
      -Butanol (traps Isocyanate 
      
      
      
      N-Boc Amine) or
      
      
      (traps Isocyanate
      
      
      Free Amine).

Part 3: Mechanism & Decision Logic (Visualization)

Cyclopropanation_Pathways Start Target: Cyclopropylamine Substrate_Q What is your Starting Material? Start->Substrate_Q Amide Amide / Nitrile Substrate_Q->Amide AllylAmine Allylic Amine Substrate_Q->AllylAmine Alkene Unfunctionalized Alkene Substrate_Q->Alkene Kulinkovich Kulinkovich-de Meijere (Ti(OiPr)4 / EtMgBr) Amide->Kulinkovich Direct Transformation Simmons Simmons-Smith (Zn-Carbenoid) AllylAmine->Simmons Chelation Control Diazo Rh-Catalyzed Diazo + Curtius Rearrangement Alkene->Diazo Two-Step Sequence Result_K Racemic/Diastereoselective Direct Amine Kulinkovich->Result_K Result_S High Diastereoselectivity (Syn-Directed) Simmons->Result_S Result_D High Enantioselectivity (Chiral Catalyst) Diazo->Result_D

Caption: Decision matrix for selecting the optimal cyclopropanation reagent based on substrate class and stereochemical requirements.

Kulinkovich_Mechanism Ti4 Ti(OiPr)4 Titanac Titanacyclopropane (Active Species) Ti4->Titanac Ligand Exchange - Ethane/Ethylene EtMgBr 2 EtMgBr EtMgBr->Titanac Intermediate Oxatitanacyclopentane Titanac->Intermediate + Amide Amide Amide Substrate Product Cyclopropylamine Intermediate->Product Ring Contraction & Hydrolysis Product->Ti4 Regeneration (Catalytic)

Caption: Simplified catalytic cycle of the Kulinkovich-de Meijere reaction showing the formation of the active titanacyclopropane species.

Part 4: Expert Tips & Troubleshooting

  • Handling

    
    :  Diethylzinc is pyrophoric. Always use a long needle to reach the liquid level and keep a steady stream of inert gas. If a fire occurs, do not use water; use dry sand or a Class D extinguisher.
    
  • The "Sticky" Workup: In both Ti and Al mediated reactions, emulsions are common.

    • Ti-Workup: Use the "Fieser" method (Water, 15% NaOH, Water) or simply adjust pH > 10 to crash out solids.

    • Zn-Workup: Rochelle's salt is non-negotiable. Stirring overnight may be required for large-scale reactions.

  • Diazo Safety: Diazoacetates are shock-sensitive. Never distill them to dryness. Generate them in situ if possible, or handle in solution.

  • Reaction Monitoring: Cyclopropanes do not always stain well on TLC. Use

    
     (for alkenes - disappearance of starting material) or Hanessian's Stain (molybdate) for the amine product.
    

References

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834. Link

  • Charette, A. B., & Beauchemin, A. (2001).[5] Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1–415. Link

  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050. Link

  • Wurtele, C., & Metz, P. (2025). Recent Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 125. Link

  • Gnad, F., & Reiser, O. (2003). Synthesis and Applications of Cyclopropylamines. Chemical Reviews, 103(4), 1603–1624. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Methyl[(1-phenylcyclopropyl)methyl]amine Synthesis

The following is a comprehensive technical support guide designed for researchers and process chemists optimizing the synthesis of Methyl[(1-phenylcyclopropyl)methyl]amine (also known as N-methyl-1-(1-phenylcyclopropyl)m...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive technical support guide designed for researchers and process chemists optimizing the synthesis of Methyl[(1-phenylcyclopropyl)methyl]amine (also known as N-methyl-1-(1-phenylcyclopropyl)methanamine).

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 27, 2026[1][2]

Executive Summary & Yield Dashboard

Target Molecule: Methyl[(1-phenylcyclopropyl)methyl]amine Core Challenge: The synthesis involves two high-risk stages: (1) Formation of the strained cyclopropane ring without oligomerization, and (2) Installing the N-methylamine tail without over-alkylation (forming the tertiary amine) or ring-opening.[1]

Yield Optimization Matrix:

Critical Parameter Common Failure Mode Optimization Strategy
Cyclization Mono-alkylation impurities; Polymerization Switch to Solid-Liquid Phase Transfer Catalysis (PTC).[2]
Reduction Incomplete nitrile reduction; Ring opening Use Borane-THF (mild) instead of LiAlH₄ (aggressive).[1]

| N-Methylation | Over-methylation (Tertiary amine formation) | Do not use Methyl Iodide. Adopt Reductive Amination or Amide Reduction.[1][2] |

Synthetic Route Selector (Decision Tree)

Before proceeding, verify your current precursor availability.[1][2] The following decision tree outlines the two most robust pathways to high-yield synthesis.

SynthesisRoutes Start Starting Material: Benzyl Cyanide Step1 Cyclization (1,2-dibromoethane + Base) Target: 1-Phenylcyclopropanecarbonitrile Start->Step1 PTC Conditions Decision Choose Downstream Strategy Step1->Decision RouteA Route A: Classical Reduction (High Throughput, Lower Selectivity) Decision->RouteA RouteB Route B: Amide Intermediate (Highest Purity, Extra Step) Decision->RouteB StepA1 Reduction to Primary Amine (LiAlH4 or BH3) RouteA->StepA1 StepB1 Hydrolysis to Carboxylic Acid RouteB->StepB1 StepA2 Formylation / Reduction (HCOOEt then BH3) StepA1->StepA2 Avoids Over-methylation Target Target: Methyl[(1-phenylcyclopropyl)methyl]amine StepA2->Target StepB2 Amide Coupling (MeNH2) StepB1->StepB2 StepB3 Amide Reduction (Borane) StepB2->StepB3 StepB3->Target

Figure 1: Strategic workflow for synthesis. Route B is recommended for pharmaceutical-grade purity requirements due to the stability of the amide intermediate.

Module 1: The Cyclopropane Core (The "Make or Break" Step)[1]

The Issue: Low yield in this step is usually due to the formation of linear alkylation products (mono-alkylation) or polymerization of benzyl cyanide.

Protocol: Solid-Liquid Phase Transfer Catalysis (PTC)

Why this works: Traditional NaH/DMSO methods are moisture-sensitive and often lead to runaway exotherms.[2] PTC allows the use of solid NaOH/KOH, keeping the water concentration low in the organic phase, which suppresses side reactions [1, 2].[1]

Reagents:

  • Benzyl Cyanide (1.0 eq)[1]

  • 1,2-Dibromoethane (1.5 eq) — Excess is critical to force cyclization.[1]

  • NaOH (Solid, flakes, 4.0 eq)[1]

  • Catalyst: TEBA (Triethylbenzylammonium chloride) or TBAB (1-2 mol%)[1]

Step-by-Step Optimization:

  • Mix: Combine Benzyl Cyanide, 1,2-Dibromoethane, and TEBA in Toluene (or neat, if scale permits).

  • Initiate: Add solid NaOH slowly. Crucial: Maintain temperature at 50–60°C .

    • Troubleshooting: If T > 70°C, polymerization risk increases.[1][2] If T < 45°C, the reaction stalls, leading to mono-alkylated byproducts.[1][2]

  • Monitor: Reaction typically completes in 3–5 hours.[1][2]

  • Workup: Dilute with water, extract with toluene.

  • Purification: Distillation is mandatory here. The nitrile must be >98% pure before reduction.[2]

Module 2: The Selectivity Challenge (Installing the N-Methyl Group)

The Issue: Researchers often attempt to react the primary amine (1-phenylcyclopropylmethanamine) with Methyl Iodide (MeI).[1] This is a critical error. It results in a statistical mixture of secondary amine (target), tertiary amine (impurity), and quaternary salt.[1]

Recommended Protocol: The "Formate-Reduction" Pathway

This method guarantees mono-methylation.[2]

Step 1: Formation of the N-Formyl Derivative

  • Take the primary amine (obtained from reducing the nitrile).[1]

  • Reflux with Ethyl Formate (excess) or heat with Acetic Anhydride/Formic acid.[1][2]

  • Result: N-((1-phenylcyclopropyl)methyl)formamide.[1][2]

  • Yield Check: This conversion is usually quantitative.[1][2]

Step 2: Reduction to Secondary Amine

  • Suspend the formamide in dry THF.

  • Add Borane-Dimethyl Sulfide (BMS) or LiAlH₄ (2.0 eq) dropwise at 0°C.

  • Reflux for 2–4 hours.

  • Quench: Carefully quench with MeOH, then HCl.

    • Warning: Cyclopropanes are acid-sensitive.[2] Do not reflux in strong HCl for extended periods.[1][2] Use a mild acidic workup to break the Boron-Nitrogen complex.[2]

Troubleshooting Guide (FAQ)

Q1: I am seeing a "ring-opened" impurity (alkene signals in NMR). What happened?

Diagnosis: Acid-catalyzed ring opening.[2] Mechanism: The cyclopropyl ring, especially with a phenyl donor, can open under strong acidic conditions to form a styrene derivative.[1][2] Solution:

  • During the quench of the reduction step (Module 2), avoid concentrated HCl reflux.[1]

  • Use Sodium Sulfate decahydrate or Fieser workup (Water, 15% NaOH, Water) to quench LiAlH₄ reactions.[1][2] This avoids the acidic environment entirely.[2]

Q2: My yield for the nitrile synthesis is stuck at 50%.

Diagnosis: Hydrolysis of the nitrile or incomplete cyclization. Solution:

  • Are you using liquid NaOH (50%)? Switch to Solid NaOH flakes . The presence of excess water promotes hydrolysis of the nitrile to the amide/acid.

  • Check your stirring.[1][2] PTC reactions are mass-transfer limited .[2] You need vigorous mechanical stirring (overhead stirrer), not just a magnetic bar.[1][2]

Q3: Can I use Reductive Amination directly from the Aldehyde?

Answer: Yes, and it is excellent for selectivity.[1][2][3] Protocol:

  • Reduce Nitrile to Aldehyde using DIBAL-H (1.1 eq, -78°C).[1][2] Note: This temperature is strict to prevent over-reduction.

  • React Aldehyde with Methylamine (in MeOH/THF).

  • Add reducing agent: Sodium Triacetoxyborohydride (STAB) .[1][2]

  • Why STAB? It is mild and will not reduce the aldehyde/ketone faster than the imine forms, ensuring high yield [3, 4].[1]

Comparative Data: Reducing Agents
AgentSelectivityYield PotentialRisk ProfileRecommendation
LiAlH₄ Low (Aggressive)HighHigh (Fire/Ring Opening)Use only if Borane fails.[2]
Borane-THF High (Chemoselective)Very HighModeratePreferred for Amide/Nitrile reduction.[1][2]
DIBAL-H Specific (Nitrile

Aldehyde)
ModerateHigh (Pyrophoric)Use for Reductive Amination route.[1][2]
STAB Very High (Imine specific)HighLowPreferred for Reductive Amination step.[1][2]

Mechanism of Action: Reductive Amination

Understanding the mechanism helps prevent "stalled" reactions.

ReductiveAmination Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal pH 5-6 Amine Methylamine (Nucleophile) Amine->Hemiaminal Imine Imine / Iminium (Key Species) Hemiaminal->Imine -H2O Product Secondary Amine (Target) Imine->Product Fast Reduction STAB STAB (H-) (Reducing Agent) STAB->Product Hydride Transfer

Figure 2: The STAB reduction pathway.[1][2] Note that pH control (acetic acid additive) is often required to facilitate the loss of water (Hemiaminal


 Imine).[1]

References

  • Fedorynski, M. (2003).[1][2] "Synthesis of 1-substituted cyclopropanecarbonitriles under phase-transfer catalytic conditions." Organic Syntheses, 80, 172.[1][2] [1]

  • Makosza, M., & Wawrzyniewicz, M. (1969).[1][2] "Reactions of organic anions. XXIV. Catalytic method for preparation of dichlorocyclopropane derivatives in aqueous medium." Tetrahedron Letters, 10(53), 4659-4662.[1][2]

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1][2]

  • Gribble, G. W. (1998).[1][2] "Sodium borohydride in carboxylic acid media: a phenomenal reduction system."[2] Chemical Society Reviews, 27, 395-404.[1][2]

Sources

Optimization

Preventing cyclopropane ring opening during acid hydrolysis

Ticket ID: CP-H30+ Status: Open Subject: Preventing Ring Opening During Acid Hydrolysis Diagnostic Triage: Why is your reaction failing? Before modifying your protocol, you must identify the structural risk factor.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CP-H30+ Status: Open Subject: Preventing Ring Opening During Acid Hydrolysis

Diagnostic Triage: Why is your reaction failing?

Before modifying your protocol, you must identify the structural risk factor. Cyclopropanes are not universally unstable in acid; their stability depends entirely on the position of the ring relative to the reaction center.

The "Danger Zone" Assessment

Check your substrate against these two scenarios. The failure mechanism differs fundamentally for each.

ScenarioStructure TypeRisk LevelThe Mechanism of Failure
A Cyclopropylcarbinyl Systems (Ring attached to an

carbon)
CRITICAL Cationic Rearrangement. Acid generates a carbocation adjacent to the ring. The

-bonds of the ring overlap with the empty p-orbital (Walsh orbitals), leading to rapid ring expansion (homoallyl rearrangement).
B Cyclopropanecarboxylates (Ring attached to C=O)MODERATE Nucleophilic Ring Opening. The ring is conjugated to the carbonyl. Strong acids can activate the ring itself as an electrophile (Michael-type addition), especially if the ring has other electron-donating groups.

Technical Deep Dive: The Mechanism of Failure

To solve the problem, you must understand the enemy: the Cyclopropylcarbinyl Cation .

In acid hydrolysis, if your leaving group departure or protonation creates a positive charge at the


-position to the ring, the strain energy (~27.5 kcal/mol) drives a rearrangement. The bisected conformation allows maximum overlap between the bent C-C bonds of the cyclopropane and the empty p-orbital, facilitating the slide into a homoallyl cation or cyclobutyl cation.
Visualization: The Rearrangement Pathway

CyclopropaneRearrangement Start Cyclopropylcarbinyl Precursor (Alcohol/Ester) Protonation Protonation (R-OH2+) Start->Protonation + H+ Cation Cyclopropylcarbinyl Cation (Unstable) Protonation->Cation - H2O / - RCOOH Transition Non-Classical Cation Intermediate Cation->Transition σ-bond overlap Homoallyl Homoallyl Cation (Ring Opened) Transition->Homoallyl Strain Release Product Open Chain Alkene/Alcohol Homoallyl->Product Trapping by Nu-

Caption: Figure 1. The thermodynamic sink: Acid-mediated generation of the cyclopropylcarbinyl cation leads to irreversible ring opening via homoallylic rearrangement.

Protocol Optimization: Validated Workflows

If you are observing ring opening, aqueous acid is likely the wrong tool . Use these alternative protocols sorted by "mildness."

Protocol A: The "Standard" Workaround (Saponification)

Best for: Simple esters where the base is tolerated.

Switching to basic conditions avoids the carbocation intermediate entirely. The mechanism proceeds via a tetrahedral anionic intermediate which does not interact with the cyclopropane Walsh orbitals.

  • Dissolve substrate in THF:MeOH:Water (3:1:1).

  • Add LiOH (2.0 - 4.0 equiv).

    • Note: LiOH is preferred over NaOH/KOH as it is less aggressive and more soluble in organic mixtures.

  • Monitor by TLC. Upon completion, do not acidify to pH 1 .

  • Workup: Carefully adjust pH to ~4-5 using 1M Citric Acid (a mild buffer) rather than HCl. Extract immediately.

Protocol B: The "Nuclear Option" (Anhydrous TMSI)

Best for: Acid-sensitive AND Base-sensitive substrates (e.g., complex natural products).

This method, pioneered by Jung et al., cleaves esters under neutral, anhydrous conditions using Iodotrimethylsilane (TMSI). It proceeds via an


 attack by iodide on the alkyl group, avoiding the cation entirely.[1]

Reagents:

  • Chlorotrimethylsilane (TMSCl)

  • Sodium Iodide (NaI)

  • Solvent: Dry Acetonitrile (MeCN)

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, suspend NaI (1.5 equiv) in dry MeCN.

  • Activation: Add TMSCl (1.5 equiv). Stir for 20 mins until the solution turns slightly yellow (formation of TMSI + NaCl precipitate).

  • Cleavage: Add your ester substrate.[2] Stir at ambient temperature.

    • Mechanism:[1][3][4][5][6][7][8][9][10] The carbonyl oxygen binds TMS. Iodide attacks the alkyl group (

      
      ).[1]
      
  • Quench: Pour into aqueous sodium thiosulfate (to quench iodine) and extract.

Protocol C: Enzymatic Hydrolysis (Green Chemistry)

Best for: Chiral cyclopropanes requiring enantioselectivity.

Lipases work at neutral pH and ambient temperature.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Pig Liver Esterase (PLE).

  • Buffer: Phosphate buffer (pH 7.0).

  • Co-solvent: 10-20% DMSO or Acetone if solubility is poor.

  • Procedure: Stir substrate with immobilized enzyme beads. Filter beads to stop reaction.

Decision Matrix: Selecting the Right Method

Use this logic flow to determine the safest protocol for your specific molecule.

DecisionTree Q1 Is the Cyclopropane ring attached to the Alcohol (Alkyl) side? Q2 Can the molecule tolerate Base (pH > 10)? Q1->Q2 Yes (High Risk) MethodA USE PROTOCOL A (LiOH Saponification) Q1->MethodA No (Ring on Carbonyl) Usually Stable Q2->MethodA Yes MethodB USE PROTOCOL B (TMSI / Jung's Method) Q2->MethodB No (Base Sensitive) MethodC USE PROTOCOL C (Enzymatic Hydrolysis) Q2->MethodC No (Need Chiral Res)

Caption: Figure 2. Strategic selection of hydrolysis conditions based on substrate topology and sensitivity.

Frequently Asked Questions (FAQs)

Q: I must use acid because my molecule degrades in base. Which acid is safest? A: If you are forced to use acid, avoid aqueous mineral acids (HCl, H2SO4). Instead, use Lewis Acids that coordinate to the carbonyl without releasing free protons.

  • Recommendation: Use Bis(tributyltin)oxide (BBTO) in toluene. It cleaves esters under neutral-to-mildly thermal conditions.

  • Alternative: Use BBr3 at -78°C (standard ether cleavage conditions), though this is harsh on other functionalities.

Q: My cyclopropane is on the carbonyl side (cyclopropanecarboxylate), but it still opened. Why? A: This usually happens if you have Donor-Acceptor substituents. If your ring has an electron-donating group (like a phenyl or ether) and you protonate the carbonyl (electron-withdrawing), you create a "push-pull" system that polarizes the C-C bond, making it susceptible to nucleophilic attack by water (Michael-type addition) rather than ester hydrolysis.

  • Fix: Switch to Protocol C (Enzymatic) to avoid polarizing the carbonyl.

Q: Can I use scavengers to protect the ring? A: No. Scavengers trap carbocations after they form. Once the cyclopropylcarbinyl cation forms, the rearrangement to the homoallyl cation is often faster than the diffusion limit of a scavenger. You must prevent the cation formation, not trap it.

References

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968–969. [Link]

  • Roberts, J. D., & Mazur, R. H. (1951). The nature of the intermediate in the solvolysis of cyclopropylcarbinyl derivatives. Journal of the American Chemical Society, 73(7), 3542–3543. [Link]

  • Wiberg, K. B. (1968). The Cyclopropylcarbinyl and Cyclobutyl Cations.[9][11] Advances in Alicyclic Chemistry, 2, 185-254. (Foundational text on the rearrangement mechanism).

  • Salomon, C. J., Mata, E. G., & Mascaretti, O. A. (2009). Recent developments in chemical deprotection of ester functional groups.[12][13] Tetrahedron, 65(25), 4887-4912. (Review of non-acidic cleavage methods).

  • Bornscheuer, U. T. (2002). Microbial carboxyl esterases: classification, properties and application in biocatalysis. FEMS Microbiology Reviews, 26(1), 73–81. [Link]

Sources

Troubleshooting

Minimizing side reactions in the methylation of primary cyclopropylamines

Ticket ID: CPA-METH-001 Status: Open Subject: Minimizing Side Reactions in Primary Cyclopropylamine Methylation Executive Summary: The "Spring-Loaded" Substrate User Warning: You are working with a high-energy substrate....

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: CPA-METH-001 Status: Open Subject: Minimizing Side Reactions in Primary Cyclopropylamine Methylation

Executive Summary: The "Spring-Loaded" Substrate

User Warning: You are working with a high-energy substrate. The cyclopropane ring possesses approximately 27.5 kcal/mol of ring strain .

In standard amine methylation, the primary concern is over-alkylation. With cyclopropylamines (


-Pr-NH

), you face a dual threat:
  • The Selectivity Trap: Primary amines are less nucleophilic than their secondary amine products, leading to runaway dimethylation.

  • The Stability Trap: The ring strain makes the C-C bonds susceptible to cleavage under acidic (homoallylic rearrangement) or radical (SET oxidation) conditions.

This guide provides the protocols to navigate these traps, prioritizing the integrity of the cyclopropyl ring.

Diagnostic & Troubleshooting (Q&A)

Q1: "I see significant amounts of allyl amine byproducts in my NMR/LCMS. What happened?"

Diagnosis: Ring Opening via Acid-Catalyzed Rearrangement or Radical Fragmentation. The Mechanism:

  • Acid Pathway: If you used strong acids or high heat (e.g., Eschweiler-Clarke conditions), protonation of the nitrogen creates a good leaving group. The ring strain drives the opening to form an allyl cation/iminium species.

  • Radical Pathway: If you used oxidative conditions (e.g., certain metal catalysts or oxidants), a Single Electron Transfer (SET) event creates an aminium radical cation (

    
    -Pr-NH
    
    
    
    ). This species opens extremely rapidly to a distonic carbon radical.

The Fix:

  • Avoid: Formic acid at high temperatures (Eschweiler-Clarke).

  • Avoid: Oxidative radical generators.

  • Switch to: Mild reductive amination using Sodium Triacetoxyborohydride (STAB) at controlled pH (4–5).

Q2: "I am targeting the mono-methyl amine, but I keep getting the di-methyl product."

Diagnosis: Competitive Nucleophilicity. The resulting


-methylcyclopropylamine is more nucleophilic than the starting primary amine due to the inductive effect of the methyl group. In the presence of excess alkylating agent (MeI) or aldehyde, the reaction prefers the product over the reactant.

The Fix:

  • Method A (Statistical Control): Use a deficit of Formaldehyde (0.8 eq) and STAB. You will have unreacted starting material, but you minimize dimethylation.

  • Method B (Absolute Control): Use the "Boc-Strategy" (Protocol 1 below). This is the only way to guarantee 100% mono-selectivity.

Q3: "Can I use Methyl Iodide (MeI) and a base?"

Diagnosis: High risk of Quaternization. Direct alkylation with MeI is difficult to stop. You will likely obtain a mixture of Mono-Me, Di-Me, and the Quaternary ammonium salt. The Fix: Do not use direct alkylation for mono-methylation targets. Use Reductive Amination.

Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the desired methylation and the catastrophic ring-opening pathways.

MethylationPathways Start Primary Cyclopropylamine Imine Imine/Iminium Intermediate Start->Imine + HCHO Protonated Protonated/Radical Intermediate Start->Protonated Strong Acid or SET Oxidant Mono Target: Mono-Methyl Amine Imine->Mono Reduction (STAB) Di Side Product: Di-Methyl Amine Mono->Di Over-Alkylation (More Nucleophilic) RingOpen Ring Opening (Allyl Species) Protonated->RingOpen Strain Release (Fast)

Caption: Figure 1. Kinetic competition between successful methylation (top) and ring-opening failure modes (bottom).

Validated Experimental Protocols

Protocol 1: The "Boc-Strategy" (High Purity / Mono-Methylation)

Use Case: When you need >98% selectivity for the mono-methyl product and cannot afford separation of di-methyl byproducts. Why it works: The carbamate proton is acidic (


), allowing deprotonation and clean methylation without risk of over-alkylation or ring opening.
StepReagentsConditionsMechanism
1. Protection Boc

O, Et

N, DCM
0°C to RT, 2hFormation of

-Butyl carbamate.
2. Methylation NaH (1.2 eq), MeI (1.1 eq), DMF0°C to RT, 1hDeprotonation of NH creates N-anion; S

2 attack on MeI.
3. Deprotection TFA / DCM (1:4)0°C, 30 minAcid cleavage of Boc. Note: Brief acid exposure is usually safe here.

Step-by-Step:

  • Dissolve cyclopropylamine (10 mmol) in DCM (20 mL) and add Et

    
    N (12 mmol).
    
  • Add Boc

    
    O (11 mmol) at 0°C. Stir until conversion is complete. Workup and isolate.
    
  • Dissolve Boc-amine in dry DMF under N

    
    . Add NaH (60% dispersion, 1.2 eq) carefully at 0°C. Stir 15 min (H
    
    
    
    evolution).
  • Add MeI (1.1 eq). Stir 1h. Quench with water, extract with EtOAc.

  • Dissolve crude methylated intermediate in DCM. Add TFA at 0°C. Monitor carefully. Upon completion, immediately quench with sat. NaHCO

    
     (neutralize acid to prevent ring opening during storage).
    
Protocol 2: Controlled Reductive Amination (General Purpose)

Use Case: Standard synthesis of mono/di-methyl amines where some byproduct is acceptable. Why it works: Sodium Triacetoxyborohydride (STAB) is mild and does not require low pH, preserving the ring.

Reagents:

  • Formaldehyde (37% aq. or Paraformaldehyde)

  • Sodium Triacetoxyborohydride (NaBH(OAc)

    
    )[1]
    
  • Solvent: 1,2-Dichloroethane (DCE) or THF[2]

Step-by-Step:

  • Stoichiometry:

    • For Mono: 1.0 eq Amine : 0.9 eq HCHO : 1.4 eq STAB.

    • For Di: 1.0 eq Amine : 2.5 eq HCHO : 3.0 eq STAB.

  • Mix amine and aldehyde in DCE at room temperature for 15–30 mins to form the imine/hemiaminal.

  • Add STAB in one portion.

  • Stir at RT for 2–4 hours.

  • Quench: Add sat. NaHCO

    
    . Do not use strong acid workups.
    
  • Purification: Extract with DCM.

Decision Logic for Method Selection

Use this flow to select the correct protocol for your specific constraints.

DecisionTree Start Start: Methylation of Cyclopropylamine Target What is your target? Start->Target Mono Mono-Methyl (-NHMe) Target->Mono Di Di-Methyl (-NMe2) Target->Di Purity Purity Requirement? Mono->Purity RedAmDi USE PROTOCOL 2 (Reductive Amination with Excess HCHO) Di->RedAmDi High High (>98%) No Di-Me allowed Purity->High Med Standard Separation possible Purity->Med Boc USE PROTOCOL 1 (Boc-Protection) High->Boc RedAm USE PROTOCOL 2 (Reductive Amination with Deficit HCHO) Med->RedAm

Caption: Figure 2. Decision matrix for selecting the optimal methylation strategy.

References & Authority

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[1] Journal of the American Chemical Society, 93(12), 2897–2904.

    • Foundational text on selective reductive amination using borohydrides.

  • Shaffer, C. L.; Morton, M. D.; Hanzlik, R. P. (2001).[3] Enzymatic N-Dealkylation of an N-Cyclopropylamine: An Unusual Fate for the Cyclopropyl Group. Journal of the American Chemical Society, 123(2), 349–350.

    • Definitive evidence of the radical (SET) ring-opening mechanism.

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] The Journal of Organic Chemistry, 61(11), 3849–3862.

    • Establishes STAB as the superior reagent for avoiding side reactions compared to NaCNBH3.

  • Greene, T. W.; Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

    • Standard reference for the Boc-protection/deprotection conditions cited in Protocol 1.

Sources

Optimization

Troubleshooting solubility issues of Methyl[(1-phenylcyclopropyl)methyl]amine in water

This guide serves as a technical resource for researchers and formulation scientists working with Methyl[(1-phenylcyclopropyl)methyl]amine (CAS: 57442-20-1 for free base; related HCl salts).[1][2][3][4][5] This compound...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for researchers and formulation scientists working with Methyl[(1-phenylcyclopropyl)methyl]amine (CAS: 57442-20-1 for free base; related HCl salts).[1][2][3][4][5]

This compound belongs to a class of lipophilic secondary amines.[3][4] Its solubility profile is governed by a sharp pH-dependency, often leading to "oiling out" or precipitation in neutral aqueous buffers.[3][4][5] This guide addresses these physicochemical challenges using a first-principles approach.

Part 1: Diagnostic Troubleshooting

Before altering your protocol, identify the root cause of the insolubility using the logic flow below.

SolubilityTroubleshooting Start Start: Compound is Insoluble/Precipitating CheckForm 1. Identify Solid State Form Start->CheckForm IsSalt Is it a Salt (HCl, Tartrate)? CheckForm->IsSalt FreeBase Free Base (Oil/Waxy Solid) IsSalt->FreeBase No SaltForm Salt Form (Crystalline Solid) IsSalt->SaltForm Yes ActionAcidify Action: Acidify to pH < 5.0 or Convert to Salt FreeBase->ActionAcidify Requires Protonation CheckPH 2. Check Solvent pH SaltForm->CheckPH HighPH pH > 7.0 (Neutral/Basic) CheckPH->HighPH LowPH pH < 6.0 (Acidic) CheckPH->LowPH HighPH->ActionAcidify Free Base Precipitating ActionCosolvent Action: Use DMSO/EtOH Stock or Cyclodextrin LowPH->ActionCosolvent Intrinsic Solubility Limit ActionIonic Issue: Common Ion Effect / Salting Out Reduce buffer strength LowPH->ActionIonic High Salt Conc.

Figure 1: Decision tree for diagnosing solubility failures based on compound form and environmental pH.[1][2][3][4][5]

Part 2: Technical Deep Dive & FAQs

The Physicochemical Barrier: Why won't it dissolve?

Methyl[(1-phenylcyclopropyl)methyl]amine is a lipophilic secondary amine .[1][2][3][5]

  • LogP (Partition Coefficient): Estimated at ~2.0 – 2.[1][2][3]5. The neutral molecule prefers oil to water.[3][4]

  • pKa (Basicity): Estimated at 9.2 – 9.6 (typical for N-methyl-alkylamines).[1][2][3][5]

The Mechanism of Failure: In water at pH 7.4 (PBS), the equilibrium shifts.[2][3][4] While a portion exists as the soluble cation (


), a significant fraction exists as the neutral free base (

).[2][3][4] If the concentration of

exceeds its intrinsic water solubility (which is near zero), the compound precipitates or forms an oily emulsion ("oiling out").[2][3][4]

Equation of State:



Where 

is total solubility and

is the intrinsic solubility of the free base.[1][2][3][4][5]
  • Implication: To achieve high solubility (>10 mg/mL), you must lower the pH to at least 2 units below the pKa (Target pH < 7.0, ideally pH 4.0–5.0).

FAQ: Common User Scenarios

Q: I bought the "hydrochloride" salt, but it precipitates when I add it to my cell culture media (DMEM). Why? A: Cell culture media is buffered to pH 7.[3]4. When you add the acidic HCl salt, the media's buffer capacity neutralizes the acid, raising the pH back to 7.[4]4. This converts the soluble salt back into the insoluble free base.[3][4]

  • Fix: Dissolve the compound in DMSO first (make a 1000x stock), then spike it into the media. The rapid dispersion prevents immediate aggregation, though you must stay below the solubility limit (typically < 100 µM).[2][4]

Q: Can I use heat to dissolve it? A: Heat helps temporarily, but upon cooling, the free base will likely "oil out" (separate as liquid droplets) rather than crystallize, making it difficult to redissolve.[2][3][4][5]

  • Recommendation: Use chemical thermodynamics (pH/Cosolvents) rather than thermal energy.[1][2][3][4]

Q: Which organic solvent is best for stock solutions? A:

Solvent Solubility Limit Notes
DMSO > 50 mg/mL Best for biological assays.[1][3][5] Hygroscopic.
Ethanol > 30 mg/mL Good for evaporation/coating.[3][4] Volatile.
Water (pH 7) < 0.1 mg/mL Not Recommended.

| Water (pH 4) | > 10 mg/mL | Stable for short term.[1][2][3][4][5] |

Part 3: Experimental Protocols

Protocol A: Preparation of a Stable Aqueous Stock (Acidic Method)

Use this method if organic solvents (DMSO) are prohibited in your assay.[1][2][3][4]

  • Weighing: Weigh 10 mg of Methyl[(1-phenylcyclopropyl)methyl]amine (Free base or Salt).

  • Vehicle Preparation: Prepare 10 mL of 0.1 M Acetic Acid or 0.01 M HCl (pH ~2-3).

  • Dissolution: Add the vehicle to the compound. Vortex for 30 seconds.[3][4]

    • Result: The amine protonates (

      
      ) and dissolves completely.[1][2][3][4][5]
      
  • Neutralization (Optional/Risky): If you must raise pH, add NaOH slowly while stirring.[3][4] Stop immediately if turbidity appears (usually around pH 6.5 - 7.0).[1][2][3][4][5]

  • Filtration: Filter through a 0.22 µm PVDF membrane to ensure sterility.[3][4][5]

Protocol B: "In-Situ" Salt Formation (Converting Free Base Oil)

Use this if you synthesized the compound and isolated it as an oil.[1][2][3][5]

  • Dissolve: Dissolve the oily free base in a minimal amount of Diethyl Ether or Ethanol.[3][4]

  • Acidify: Add 1.1 equivalents of 2M HCl in Diethyl Ether (or 1.25 M HCl in Ethanol).

  • Precipitate:

    • If in Ether: The white HCl salt should precipitate immediately.[3][4]

    • If in Ethanol: Evaporate the solvent under vacuum to yield the solid salt.[3][4]

  • Wash: Wash the solid with cold ether to remove impurities.[3][4][5] Dry under vacuum.[3][4]

Protocol C: Formulation for Animal Studies (High Concentration)

For IP or Oral gavage where >5 mg/mL is required.[1][2][3]

Recommended Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline (Acidified).[1][2][3][4][5]

  • Dissolve compound in pure DMSO (5% of final volume).

  • Add Tween-80 (5% of final volume) and vortex to mix.

  • Slowly add 0.9% Saline (adjusted to pH 5.0 with HCl) while vortexing.

    • Note: The surfactant (Tween-80) prevents the "oiling out" phenomenon if the local pH rises.[1][2][3][4][5]

References

  • PubChem. (n.d.).[2][3][4] Compound Summary: Methyl[(1-phenylcyclopropyl)methyl]amine.[1][2][3][4][5] National Library of Medicine.[3][4] Retrieved February 27, 2026, from [Link][2][3][4]

  • Avdeef, A. (2003).[2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][3][4] (General reference for Amine pKa/LogP relationships).

  • Serajuddin, A. T. (2007).[2][3][4] Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][2][3][4][5] [Link]

Sources

Troubleshooting

Optimizing purification steps for high-purity cyclopropyl amines

To: Research & Development Team From: Technical Application Support Subject: Optimizing Purification Steps for High-Purity Cyclopropyl Amines Executive Summary Cyclopropyl amines (CPAs) represent a unique challenge in or...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Technical Application Support Subject: Optimizing Purification Steps for High-Purity Cyclopropyl Amines

Executive Summary

Cyclopropyl amines (CPAs) represent a unique challenge in organic purification due to a "perfect storm" of physicochemical properties: high volatility (bp ~50°C for the parent amine), nucleophilic basicity (pKa ~9-10), and ring strain (~27.5 kcal/mol). Standard purification protocols often lead to catastrophic yield loss via evaporation or degradation via acid-catalyzed ring opening.

This guide provides a modular troubleshooting framework designed to bypass these failure modes. It moves beyond generic "workup" instructions to address the specific mechanistic behaviors of the cyclopropyl moiety.

Module 1: The Volatility Trap (Isolation & Yield Retention)

The Problem: Significant yield loss occurs during solvent removal (rotary evaporation) or extraction, often misdiagnosed as "reaction failure."

Critical Troubleshooting Guide
Symptom Root Cause Corrective Protocol
Low Mass Recovery Product co-evaporated with solvent.Do NOT concentrate to dryness. Stop evaporation when volume is ~20% of original. Isolate as a salt (see Protocol A).
Poor Extraction Efficiency High water solubility of free base.Salting Out: Saturate the aqueous phase with NaCl. Use MTBE or CH₂Cl₂ (3x extractions) rather than EtOAc (which can trap the amine).
Oil instead of Solid Hygroscopic HCl salt formation.Switch counter-ion. Use Oxalic acid or L-Tartaric acid to form non-hygroscopic, crystalline solids.
Protocol A: The "Trap-and-Precipitate" Method (Non-Distillation)

Best for: Isolating volatile CPAs without heating.

  • Extraction: Perform extraction of the crude reaction mixture using diethyl ether (Et₂O) or MTBE.

  • Drying: Dry organic layer over anhydrous Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is suspected).

  • Salt Formation:

    • Cool the ethereal solution to 0°C.

    • Dropwise add 2M HCl in diethyl ether (anhydrous).

    • Observation: A white precipitate should form immediately.

  • Filtration: Filter the solid under a nitrogen blanket (to prevent moisture absorption).

  • Recovery: Yields are typically >90% with zero evaporative loss.

Technical Insight: The hydrochloride salt of cyclopropylamine is significantly less volatile than the free base but can be hygroscopic. Store in a desiccator.

Module 2: Chromatographic Purification (The "Tailing" Problem)

The Problem: CPAs interact strongly with the acidic silanol groups (Si-OH) on silica gel, causing severe peak tailing, broad bands, and co-elution with impurities.

Q: How do I stop my amine from streaking on the column?

A: You must suppress the ionization of the amine or block the silanol sites.

Option 1: The "Pre-Buffered" Mobile Phase (Standard)

  • Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase (e.g., DCM/MeOH/TEA 95:4:1).

  • Mechanism:[1][2][3][4][5] TEA competes for the silanol sites, allowing the CPA to elute freely.

Option 2: Amine-Functionalized Silica (High Purity)

  • Material: Use commercially available NH₂-bonded silica cartridges.

  • Benefit: Eliminates the need for mobile phase modifiers (which can contaminate NMR spectra).

  • Workflow: Elute with non-polar solvents (Hexane/EtOAc). The CPA will not interact with the basic stationary phase.

Option 3: The "Basic Alumina" Switch

  • If silica tailing persists, switch to Basic Alumina (Activity Grade III) . The alkaline surface prevents protonation of the CPA.

Module 3: Post-Synthesis Cleanup (Kulinkovich-de Meijere Route)

The Problem: This common synthesis route uses stoichiometric Titanium(IV), leaving stubborn inorganic residues that cause emulsions and trap product.

Workflow: Titanium Remediation

Do not use standard acid washes if your derivative is acid-sensitive.[6]

Ti_Workup Start Crude Reaction Mixture (Titanium Complex) Quench Quench: 0.5M NaOH (Basic Hydrolysis) Start->Quench Slow addition Precipitation Titanium precipitates as TiO2 (white solid) Quench->Precipitation Stir 30 min Filter Filter through Celite pad Precipitation->Filter Remove solids PhaseSep Phase Separation Filter->PhaseSep Org Organic Phase (Product) PhaseSep->Org Aq Aqueous Phase (Waste) PhaseSep->Aq

Figure 1: Optimized workup for Titanium removal avoiding strong acids.

Alternative for Stubborn Emulsions: Use Rochelle’s Salt (Potassium Sodium Tartrate) .

  • Add saturated aqueous Rochelle’s salt solution to the reaction.

  • Stir vigorously for 2-4 hours.

  • Result: The Ti coordinates with the tartrate, solubilizing it in the aqueous layer and leaving a clear organic layer.

Module 4: Chemical Stability & Ring Opening

The Problem: The cyclopropane ring has significant "banana bond" character (high p-character), making it susceptible to electrophilic attack and ring opening.

Stability Matrix
Condition Risk Level Mechanism Prevention
Strong Acids (pH < 1) HIGHProtonation facilitates nucleophilic attack (e.g., by Cl⁻) opening the ring to linear amines.Maintain pH > 3 during workup. Use weak acids (Acetic, Citric) if acidification is needed.
High Heat (>80°C) MEDIUMThermal rearrangement, especially if donor/acceptor substituents are present.Distill under high vacuum to keep pot temp < 50°C.
Electrophiles MEDIUM"Homo-Michael" addition.Avoid excess electrophiles (e.g., acid chlorides) without base buffering.

Q: My CPA degraded during storage. Why? A: Free base CPAs can react with atmospheric CO₂ to form carbamates or carbonates over time.

  • Fix: Store as the HCl or Oxalate salt under Argon at -20°C.

References

  • Kulinkovich-de Meijere Reaction Mechanism & Scope

    • Organic Chemistry Portal.[2] "Kulinkovich-de Meijere Reaction."

    • [Link]

  • Purification of Volatile Amines

    • BenchChem.[7] "An In-Depth Technical Guide to the Synthesis and Purification of Cyclopropylamine-d5."[7]

  • Acid-Catalyzed Ring Opening

    • National Institutes of Health (PMC). "Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene."[3]

    • [Link]

  • Chromatography of Amines (Silica Deactivation)

    • University of Rochester.
    • [Link]

  • General Properties & Handling

    • Ataman Chemicals. "Cyclopropylamine Technical Data."[7]

    • [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 1-Phenylcyclopropyl Substitutions

Current Status: Operational Topic: Steric & Electronic Management of 1-Phenylcyclopropyl Scaffolds Audience: Medicinal Chemists, Process Chemists, Structural Biologists Executive Summary: The Steric Paradox The 1-phenylc...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Steric & Electronic Management of 1-Phenylcyclopropyl Scaffolds Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Executive Summary: The Steric Paradox

The 1-phenylcyclopropyl moiety presents a unique "Steric Paradox" in synthetic chemistry. While the cyclopropyl ring is small (


 angle 

), the Thorpe-Ingold effect (angle compression) forces substituents at the 1-position into a rigid, sterically demanding conformation. This creates two primary zones of resistance:
  • The Quaternary Center (C1): Classical

    
     attack is geometrically impossible. 
    
    
    
    pathways are viable but prone to rearrangement (ring expansion).
  • The Ortho-Phenyl Positions: The "gauche-like" interaction between the cyclopropyl C-H bonds and the ortho-phenyl protons creates a significant barrier to rotation and functionalization, often termed the "Ortho Effect."

This guide provides validated protocols to bypass these energy barriers using transition metal catalysis and directing group strategies.

Module 1: Constructing the Quaternary Center (C1 Functionalization)

User Issue: "I cannot install an aryl group at the 1-position of my cyclopropyl nitrile/ester using standard bases or nucleophilic aromatic substitution."

Root Cause: The 1-position is a quaternary center in the making. The trajectory for nucleophilic attack is blocked by the phenyl ring and the rigid cyclopropyl framework. Standard enolate alkylation often fails due to the reversibility of deprotonation and the high barrier to C-C bond formation.

The Solution: Pd-Catalyzed -Arylation with NiXantphos

To overcome the steric barrier, you must switch from a nucleophilic attack model to a Reductive Elimination model. The key is using a ligand with a wide bite angle (NiXantphos) that can accommodate the bulky 1-phenylcyclopropyl enolate and the aryl halide simultaneously.

Protocol:

-Arylation of 1-Phenylcyclopropanecarbonitrile

Reference: Adapted from J. Org. Chem. 2019, 84, 8, 4670–4679.[1]

Reagents:

  • Substrate: 1-Phenylcyclopropanecarbonitrile (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (1-2 mol %)
    
  • Ligand: NiXantphos (2-4 mol %)

  • Base: LiHMDS (1.3 equiv, 1.0 M in THF) or NaOtBu (for less acidic substrates)

  • Solvent: Toluene or THF (anhydrous)

Step-by-Step Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Ar, mix

    
     and NiXantphos in Toluene. Stir for 10 mins at RT until the solution turns a deep orange/red (formation of the active 
    
    
    
    species).
  • Deprotonation: In a separate vessel, cool the cyclopropyl nitrile in THF to -78 °C. Add LiHMDS slowly. Stir for 30 mins to generate the N-bound ketenimine/enolate.

  • Transmetallation: Transfer the enolate solution via cannula to the catalyst/aryl bromide mixture at RT.

  • Reaction: Heat to 60-80 °C for 12-16 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2]
    

Performance Metrics:

ParameterStandard Conditions (

)
Optimized Conditions (NiXantphos)
Yield < 15%85 - 95%
Steric Tolerance Fails with ortho-substituted Ar-BrTolerates ortho-Me, ortho-OMe
Electronic Bias Requires electron-poor Ar-BrTolerates electron-rich & poor

Module 2: Functionalizing the Phenyl Ring (Ortho-C-H Activation)

User Issue: "I am trying to functionalize the ortho-position of the phenyl ring, but the reaction is sluggish or yields only recovered starting material."

Root Cause: The Ortho Effect .[3] The cyclopropyl group acts as a "steric wall." Standard C-H activation catalysts (


) cannot easily approach the ortho-C-H bond because the cyclopropyl hydrogens sterically clash with the incoming metal center.
The Solution: Transient Directing Groups (TDGs) or Chelation Assistance

You must pay the "entropic cost" by using a strong Directing Group (DG) that forces the metal into the ortho-position.

Protocol: Amide-Directed Ortho-Arylation

Reference: Adapted from Nature Communications 2019, 10, 4083.

Reagents:

  • Substrate: N-Quinolinyl-1-phenylcyclopropanecarboxamide (The quinoline acts as a bidentate DG).

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst:

    
     (5-10 mol %)
    
  • Additive: AgOAc (1.0 equiv) - Crucial for iodide scavenging and catalyst turnover.

  • Solvent: t-Amyl Alcohol (110 °C)

Step-by-Step Workflow:

  • Setup: Combine substrate, Aryl Iodide,

    
    , and AgOAc in a sealed tube.
    
  • Solvent: Add t-Amyl alcohol (high boiling point, polar).

  • Heating: Heat vigorously to 110 °C. Note: High temperature is required to overcome the rotational barrier of the cyclopropyl group.

  • Monitoring: Monitor by LCMS. If conversion stalls, add 5 mol% pivalic acid (PivOH) as a proton shuttle.

Module 3: Troubleshooting & FAQs

Q1: Why is my cyclopropane ring opening during the reaction?

Diagnosis: You are likely triggering a "Donor-Acceptor" (D-A) ring opening mechanism.

  • Trigger: Strong Lewis Acids (e.g.,

    
    , 
    
    
    
    ) or high temperatures (>120 °C) in the presence of polar nucleophiles.
  • Mechanism: The phenyl group stabilizes the benzylic cation (Donor), while an electron-withdrawing group (CN, COOR) at C1 stabilizes the anion (Acceptor). This polarization weakens the C2-C3 bond.

  • Fix:

    • Switch to Pd-catalysis (neutral conditions) instead of acid-catalyzed pathways.

    • Avoid temperatures >100 °C unless using a radical scavenger.

Q2: I see "homocoupling" of my aryl halide instead of the product.

Diagnosis: The rate of Oxidative Addition (Ar-X to Pd) is fast, but Transmetallation (Enolate to Pd) is slow due to steric bulk.

  • Fix:

    • Slow Addition: Add the Aryl Halide slowly via syringe pump to keep its concentration low relative to the enolate.

    • Change Base: Switch from LiHMDS to KHMDS or NaOtBu . The potassium enolate is often more reactive/soluble in non-polar solvents.

Visual Troubleshooting Guide

The following decision tree helps you select the correct pathway based on your specific steric challenge.

G Start Start: 1-Phenylcyclopropyl Substitution Target Where is the substitution target? Start->Target C1 C1 (Quaternary Center) Target->C1 Ortho Phenyl Ring (Ortho) Target->Ortho Sn2 Standard SN2? C1->Sn2 Attempt PdAlpha Pd-Catalyzed Alpha-Arylation C1->PdAlpha Recommended OrthoType Directing Group Present? Ortho->OrthoType ReactionType Reaction Type? Fail1 FAIL: Steric Block Sn2->Fail1 Ligand Use NiXantphos Ligand PdAlpha->Ligand Key Requirement YesDG Yes (Amide/Pyridine) OrthoType->YesDG NoDG No OrthoType->NoDG CHAct Pd(II) C-H Activation (High Temp >100°C) YesDG->CHAct InstallDG Install Transient DG (e.g. Picolinamide) NoDG->InstallDG InstallDG->CHAct

Caption: Decision matrix for selecting the correct catalytic system based on the site of functionalization.

References

  • Surprising Reactivity in NiXantphos/Palladium-C

    
    -Arylation of Substituted Cyclopropyl Nitriles. 
    Source: Journal of Organic Chemistry (2019)
    URL:[Link][4]
    
  • Palladium-c

    
    -arylation for the addition of small rings to aromatic compounds. 
    Source: Nature Communications (2019)
    URL:[Link]
    
  • Development of a Palladium-C

    
    -Arylation of Cyclopropyl Nitriles. 
    Source: Organic Letters (2014)
    URL:[Link]
    
  • The Ortho Effect in Directed C–H Activation. Source: Chemical Science (2021) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Methyl[(1-phenylcyclopropyl)methyl]amine Stability Guide

Diagnostic Interface: Identify Your Issue Before altering your protocol, use this diagnostic decision tree to categorize the instability you are observing. This molecule exhibits distinct degradation signatures based on...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Interface: Identify Your Issue

Before altering your protocol, use this diagnostic decision tree to categorize the instability you are observing. This molecule exhibits distinct degradation signatures based on pH and oxidative stress.

DiagnosticTree Start Observation: What is changing? HPLC_Shift HPLC Retention Time Shift (New Peaks) Start->HPLC_Shift Precipitation Precipitation / Turbidity Start->Precipitation Potency_Loss Loss of Potency (No new UV peaks) Start->Potency_Loss Acidic_Mobile Are you using acidic diluents (TFA/Formic)? HPLC_Shift->Acidic_Mobile Salt_Form Is it the HCl salt in non-polar solvent? Precipitation->Salt_Form Adsorption ISSUE: Adsorption to Plastic Containers Potency_Loss->Adsorption Ring_Open ISSUE: Acid-Catalyzed Ring Expansion/Opening Acidic_Mobile->Ring_Open Yes (pH < 3) Oxidation ISSUE: N-Oxidation (Peroxides in solvent) Acidic_Mobile->Oxidation No (Neutral pH) Solubility ISSUE: Salt Disproportionation or Solubility Limit Salt_Form->Solubility Yes Carbamate ISSUE: Carbamate Formation (CO2 absorption by Free Base) Salt_Form->Carbamate No (Free Base)

Figure 1: Diagnostic flowchart for isolating the root cause of instability based on observable symptoms.

Critical Stability Factors (The "Why")

To solve stability issues, you must understand the two specific chemical vulnerabilities of Methyl[(1-phenylcyclopropyl)methyl]amine:

A. The Cyclopropylcarbinyl Trap (Acid Sensitivity)

This molecule contains a cyclopropylcarbinyl motif.[1] While the phenyl ring adds some stability, the cyclopropyl ring is highly strained.

  • Mechanism: In the presence of strong acids (pH < 3) or Lewis acids, the nitrogen creates a transient carbocation that can trigger a Wagner-Meerwein rearrangement .

  • Result: The ring expands to a cyclobutyl system or opens to form a homoallylic alkene.

  • Impact: If you store this compound in 0.1% TFA (Trifluoroacetic acid) for >24 hours, you will likely observe a new peak with a slightly different retention time but identical mass (isomerization).

B. Secondary Amine Oxidation

As a secondary amine, the N-methyl group is susceptible to oxidation.

  • Mechanism: Reaction with dissolved oxygen or peroxides (common in aged THF or PEG) leads to the formation of N-oxides or Nitrones .

  • Impact: Gradual yellowing of the solution and appearance of polar impurities.

Troubleshooting Guides & FAQs

Scenario A: "I see extra peaks in my LC-MS chromatogram after 24 hours."

Diagnosis: Likely acid-catalyzed rearrangement or solvent contamination.

Q: What solvent are you using for the stock solution?

  • Incorrect: Acidic methanol, 0.1% Formic acid/water, or aged THF.

  • Correct: Pure Methanol (MeOH), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN).

The Fix:

  • Switch Diluents: Prepare stock solutions in 100% DMSO or Methanol . Avoid aqueous acidic buffers for storage.

  • Limit Acid Exposure: If your HPLC method requires TFA/Formic acid, ensure the autosampler is cooled (4°C) and the sample is injected immediately. Do not leave samples in acidic mobile phase overnight at room temperature.

  • Verify Solvent Quality: If using THF or Ethers, test for peroxides. Secondary amines react rapidly with peroxides to form N-oxides.

Scenario B: "The solution turned cloudy or precipitated."

Diagnosis: Solubility mismatch or Salt Disproportionation.

Q: Are you using the Free Base or the HCl Salt?

  • HCl Salt: Highly soluble in water/DMSO; poor solubility in non-polar solvents (Hexane, Toluene) or pure MeCN.

  • Free Base: Soluble in organics; poor solubility in water.

The Fix:

  • If using HCl Salt: Ensure water content is sufficient if using MeCN (add 10-20% water).

  • If using Free Base: Avoid storing in open containers. Secondary amines absorb atmospheric CO₂ to form carbamate salts , which appear as white precipitates. Flush vials with Argon/Nitrogen before sealing.

Scenario C: "My bioassay potency is dropping, but the chemical purity looks fine."

Diagnosis: Adsorption (Stickiness).

The Fix: Lipophilic amines (logP ~2-3) often adhere to polypropylene (PP) or polystyrene containers.

  • Protocol: Switch to Glass or Silanized Glass vials for storage.

  • Additives: If aqueous buffers are required, add 0.1% BSA (Bovine Serum Albumin) or Tween-20 to block non-specific binding sites on the container walls.

Validated Preparation Protocols

Use these self-validating protocols to ensure data integrity.

Protocol 1: Preparation of Stable Stock Solution (10 mM)

Target: Long-term storage (>1 month)

StepActionScientific Rationale
1 Weigh the HCl salt form (preferred over free base).Salts resist oxidation and CO₂ absorption better than free oils.
2 Dissolve in Anhydrous DMSO .DMSO prevents hydrolysis and suppresses protonation-based rearrangement.
3 Aliquot into Amber Glass Vials .Prevents UV degradation and adsorption to plastics.
4 Overlay with Argon or Nitrogen gas .Displaces oxygen to prevent N-oxide formation.
5 Store at -20°C or -80°C .Arrhenius equation: lower T exponentially slows rearrangement kinetics.
Protocol 2: LC-MS Sample Preparation (Minimizing Rearrangement)

Target: Analysis within 24 hours

  • Diluent: Use 50:50 Water:Acetonitrile (No Acid) .

  • Buffer: If pH control is needed, use Ammonium Acetate (pH 7.0) rather than Formic Acid.

  • Execution: Inject within 4 hours of dilution.

  • Validation Check: Inject a fresh standard vs. a 24-hour stressed standard. If the "stressed" sample shows a split peak, your mobile phase is too acidic for this compound.

Visualizing the Acid-Catalyzed Rearrangement Risk

The following diagram illustrates the mechanism you are trying to prevent by avoiding acidic storage conditions.

Rearrangement Substrate Methyl[(1-phenylcyclopropyl) methyl]amine Intermediate Cyclopropylcarbinyl Cation (Unstable) Substrate->Intermediate Protonation & Loss of LG Protonation + H+ (Acidic pH) Protonation->Substrate Product_A Ring Expansion (Cyclobutyl Isomer) Intermediate->Product_A Wagner-Meerwein Rearrangement Product_B Ring Opening (Homoallylic Alkene) Intermediate->Product_B Solvent Trap

Figure 2: Mechanism of acid-catalyzed instability. The cyclopropylcarbinyl cation intermediate is the critical failure point in acidic media.

References

  • Roberts, J. D., & Mazur, R. H. (1951). Small-Ring Compounds. IV. Interconversion of Cyclopropylcarbinyl, Cyclobutyl and Allylcarbinyl Derivatives.[1] Journal of the American Chemical Society. Link (Foundational chemistry of cyclopropylcarbinyl rearrangement).

  • Silverman, R. B., & Zieske, P. A. (1985). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[2] Journal of Medicinal Chemistry. Link (Specific enzymatic and chemical stability context for this molecule).

  • International Conference on Harmonisation (ICH). (2003).[3] Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency. Link (Standard guidelines for stability testing conditions).

  • Murahashi, S. I., et al. (1984). Tungstate-catalyzed oxidation of secondary amines to nitrones. Organic Syntheses. Link (Mechanism of secondary amine oxidation).

Sources

Optimization

Controlling temperature to prevent degradation of the cyclopropyl moiety

Topic: Role: Senior Application Scientist Facility: Advanced Synthesis & Stability Technical Center Introduction: The "Spring-Loaded" Moiety Welcome to the Technical Support Center. If you are reading this, you are likel...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Role: Senior Application Scientist Facility: Advanced Synthesis & Stability Technical Center

Introduction: The "Spring-Loaded" Moiety

Welcome to the Technical Support Center. If you are reading this, you are likely dealing with a yield-killing degradation of a cyclopropyl-containing intermediate or API.

Here is the reality: The cyclopropyl moiety is not just a structural feature; it is a thermodynamic battery. With a ring strain energy (RSE) of approximately 27.5 kcal/mol (115 kJ/mol) , this ring is effectively "spring-loaded." While kinetically stable under neutral conditions at ambient temperature, the application of heat —especially in concert with Lewis acids, radicals, or strong nucleophiles—provides the activation energy (


) required to snap the spring, leading to ring-opening, rearrangement, or polymerization.

This guide moves beyond basic "keep it cold" advice. We will engineer the thermodynamics of your reaction to maintain the integrity of this critical pharmacophore.

Module 1: The Thermodynamic Landscape

Before optimizing your reaction, you must understand the failure mode. Temperature is rarely the sole culprit; it is the amplifier of other chemical stressors.

Common Degradation Vectors
VectorMechanismTemperature SensitivityCritical Threshold
Acid-Catalyzed Protonation of ring/substituent

Carbocation formation

Nucleophilic attack (Ring Opening).[1]
High

(with strong acids)
Thermal Electrocyclic rearrangement (e.g., Vinylcyclopropane-cyclopentene).Moderate

(uncatalyzed)
Radical Single Electron Transfer (SET)

Radical clock ring opening.
High Variable (often rapid at RT)
Exothermic Localized "hot spots" during reagent addition causing thermal runaway.Extreme

spikes
Visualizing the Stability Logic

The following decision tree outlines how to categorize your stability risk based on reaction conditions.

CyclopropylStability Start Evaluate Reaction Conditions Acidic Acidic Environment? Start->Acidic LewisAcid Lewis Acid Present? Acidic->LewisAcid No Risk1 HIGH RISK: Homoallyl Cation Formation Acidic->Risk1 Yes (Protonation) Thermal Temp > 80°C? LewisAcid->Thermal No Risk2 MED RISK: Assisted Ring Opening LewisAcid->Risk2 Yes (Coordination) Nucleophile Strong Nucleophile? Risk3 HIGH RISK: Thermal Rearrangement (Vinylcyclopropane) Thermal->Risk3 Yes Safe STABLE ZONE: Kinetic Control Thermal->Safe No

Figure 1: Stability Decision Matrix for Cyclopropyl Moieties. Identify your primary stressor to determine the necessary temperature controls.

Module 2: Reaction Optimization & Scale-Up

The most frequent user tickets we receive involve the addition of organometallics (Grignard, Lithium) to cyclopropyl ketones or nitriles. These reactions are highly exothermic. If the internal temperature spikes, the cyclopropyl ring can open via a radical mechanism or acid-catalyzed pathways during the quench.

Protocol: Cryogenic Control for Exothermic Additions

Objective: Prevent localized heating ("hot spots") that exceed the activation energy for ring opening during reagent addition.

Reagents:

  • Substrate: Cyclopropyl ketone/nitrile (1.0 eq)

  • Reagent: R-Li or R-MgBr (1.1 - 1.5 eq)

  • Solvent: Anhydrous THF or Et₂O (High thermal mass)

Step-by-Step Methodology:

  • Vessel Setup: Use a double-jacketed reactor or a Dewar condenser. Install a fast-response internal temperature probe . Do not rely on bath temperature.

  • Pre-Cooling: Cool the substrate solution to -78°C (for Lithium) or -20°C to 0°C (for Grignard).

    • Why? Low initial T maximizes the heat sink capacity of the solvent.

  • Addition Rate Calculation:

    • Calculate the Maximum Heat Release Rate (

      
      ).
      
    • Set the addition rate such that the internal temperature (

      
      ) never rises more than 5°C  above the setpoint.
      
    • Tip: Use a syringe pump for small scale or a dosing pump for kilo-scale.

  • The "Danger Zone" Quench:

    • Crucial Step: Do not quench directly with strong acid (HCl) at room temperature.

    • Procedure: Inverse quench. Transfer the cold reaction mixture slowly into a pre-cooled buffered solution (e.g., sat. NH₄Cl or phosphate buffer) at 0°C.

    • Reasoning: This prevents transient high concentrations of acid (

      
      ) which rapidly open cyclopropanes to form homoallyl halides.
      
Workflow Visualization

CryoProtocol Step1 1. Pre-Cool Substrate (-78°C / -20°C) Step2 2. Controlled Addition (Monitor Internal T) Step1->Step2 Decision Delta T > 5°C? Step2->Decision Pause STOP Addition Allow Re-equilibration Decision->Pause Yes Step3 3. Inverse Quench (Into Cold Buffer) Decision->Step3 No Pause->Step2 Resumed

Figure 2: Kinetic control workflow for exothermic additions to cyclopropyl substrates.

Module 3: Troubleshooting Specific Scenarios (FAQs)

Q1: "My LCMS shows a +18 or +36 mass shift after acidic workup. What happened?"

Diagnosis: You have likely hydrated the ring. The Science: In the presence of aqueous acid (e.g., 1M HCl) and heat, the cyclopropane acts as a weak alkene. Protonation leads to a carbocation which traps water (homoallyl alcohol formation). The Fix:

  • Switch to a buffered quench (pH 4-6).

  • Keep the quench temperature < 5°C .

  • Extract immediately; do not let the biphasic mixture stir overnight.

Q2: "I'm seeing a 'Pop' in pressure and low yield during a scale-up of a vinylcyclopropane reaction."

Diagnosis: Uncontrolled Thermal Rearrangement. The Science: Vinylcyclopropanes undergo a vinylcyclopropane-cyclopentene rearrangement .[2][3][4] While typically requiring high temperatures (>200°C), this barrier drops significantly if the system is strained or if Lewis acids are present. The "pop" is the rapid release of ring strain energy (exothermic). The Fix:

  • Monitor the reaction by DSC (Differential Scanning Calorimetry) to find the onset temperature of decomposition.

  • Keep reaction temperature at least 20°C below the DSC onset.

Q3: "Can I use Palladium catalysis (Suzuki/Buchwald) on a cyclopropyl halide?"

Diagnosis:


-Hydride elimination or Ring Opening.
The Science:  Oxidative addition is slow. Once the metal inserts, the cyclopropyl-metal species is prone to ring opening to form a linear alkene if the temperature is too high.
The Fix: 
  • Use bulky, electron-rich ligands (e.g., XPhos, RuPhos) to accelerate reductive elimination over

    
    -elimination.
    
  • Maintain temperature < 80°C .

  • Add ZnBr₂ (Negishi conditions) to stabilize the cyclopropyl-metal intermediate.

Module 4: Storage and Handling

Even after synthesis, the moiety remains vulnerable.

  • The "Shelf-Life" Risk: Cyclopropyl amines are prone to oxidative degradation (N-oxidation followed by ring opening) and hydrolysis in high pH formulations.

  • Mitigation:

    • Store as a stable salt (e.g., Hydrochloride or Fumarate) rather than the free base.

    • Store under Argon/Nitrogen at -20°C .

    • Avoid acidic excipients in final formulation.

References

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Link (Establishes the 27.5 kcal/mol strain energy).

  • Gagnon, A., et al. (2008).[5] Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth. Journal of Organic Chemistry. Link (Protocols for metal-catalyzed coupling without degradation).

  • Baldwin, J. E. (1970). Thermal Rearrangements of Vinylcyclopropanes. Chemical Reviews. Link (Definitive guide on thermal instability limits).

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. Chemical Research in Toxicology. Link (Discusses oxidative ring opening in pharmaceutical contexts).

  • Reissig, H. U., & Zimmer, R. (2003). Donor-Acceptor-Substituted Cyclopropane Derivatives. Chemical Reviews. Link (Mechanisms of acid-catalyzed ring opening).

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: ¹H NMR Spectral Interpretation of Methyl[(1-phenylcyclopropyl)methyl]amine Across Field Strengths

Executive Summary Methyl[(1-phenylcyclopropyl)methyl]amine ( ) is a conformationally restricted secondary amine building block frequently utilized in the development of neuroactive active pharmaceutical ingredients (APIs...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl[(1-phenylcyclopropyl)methyl]amine (


) is a conformationally restricted secondary amine building block frequently utilized in the development of neuroactive active pharmaceutical ingredients (APIs). Its unique architecture—a cyclopropyl ring geminally disubstituted with a phenyl group and a methylamine moiety—presents a complex but highly informative ¹H NMR spectrum.

Because the structural rigidity of the cyclopropane ring induces distinct magnetic environments, the structural elucidation of this compound is highly dependent on the resolving power of the chosen Nuclear Magnetic Resonance (NMR) platform. This guide objectively compares the performance of three analytical NMR tiers (80 MHz Benchtop, 400 MHz High-Field, and 800 MHz Ultra-High-Field) in resolving the complex spin systems of this compound, providing researchers with actionable experimental protocols and mechanistic insights.

Part 1: Mechanistic Breakdown of the ¹H NMR Profile (The Causality)

Before evaluating instrument performance, it is critical to understand the physical causality behind the compound's spectral features. The ¹H NMR spectrum of Methyl[(1-phenylcyclopropyl)methyl]amine is defined by three distinct regions:

The Cyclopropyl AA'BB' Spin System (~0.7–1.0 ppm)

The two methylene groups of the cyclopropane ring (C2 and C3) are chemically equivalent due to the time-averaged plane of symmetry bisecting the molecule. However, the two protons on each carbon are diastereotopic (one is cis to the phenyl ring, the other is trans). While the cis protons (


 and 

) share the same chemical shift, and the trans protons (

and

) share a different chemical shift,

is coupled differently to

(

) than it is to

(

). This magnetic non-equivalence results in a complex, second-order AA'BB' multiplet rather than simple first-order splitting[1].

Furthermore, these protons resonate unusually upfield. This is caused by the diamagnetic anisotropy of the C–C


-bonds in the three-membered ring. When placed in an external magnetic field (

), the induced electron circulation creates a local shielding cone that significantly lowers the resonance frequency of the attached protons[2].
The Aliphatic Singlets (~2.4–2.7 ppm)

The methylene bridge (–CH₂–N) and the N-methyl group (–CH₃) are isolated from the cyclopropyl spin network. Due to rapid intermolecular proton exchange at the secondary amine (–NH–) in standard non-protic solvents, scalar coupling (


) across the nitrogen is typically absent. This renders both the methylene (~2.7 ppm) and N-methyl (~2.4 ppm) signals as sharp singlets, making them excellent diagnostic peaks for product quantification.
The Phenyl Multiplet (~7.2–7.4 ppm)

The monosubstituted phenyl ring presents five protons. Due to the freely rotating C1–Phenyl bond, the ortho, meta, and para protons experience slightly different anisotropic environments, typically resulting in an overlapping multiplet at lower field strengths, or distinct first-order-like doublets and triplets at ultra-high fields.

SpinNetwork cluster_phenyl Phenyl Ring (~7.2-7.4 ppm) cluster_cyclopropyl Cyclopropyl Ring (~0.7-1.0 ppm) cluster_aliphatic Aliphatic Chain Ortho Ortho-H (2H) Meta Meta-H (2H) Ortho->Meta 3J (~7.5 Hz) Para Para-H (1H) Meta->Para 3J (~7.5 Hz) HA H_A / H_A' (cis) HB H_B / H_B' (trans) HA->HB AA'BB' Coupling CH2 -CH2- (~2.7 ppm) NH -NH- (~1.8 ppm) CH2->NH 3J (Exchange) CH3 -CH3 (~2.4 ppm) CH3->NH 3J (Exchange)

Spin-spin coupling network of Methyl[(1-phenylcyclopropyl)methyl]amine.

Part 2: Platform Performance Comparison

To objectively evaluate how different hardware tiers handle the structural verification of Methyl[(1-phenylcyclopropyl)methyl]amine, we compare three distinct NMR platforms. The primary challenge is resolving the "leaning" AA'BB' multiplet of the cyclopropyl ring to extract accurate


, 

, and

values.
Performance Metric80 MHz Benchtop NMR400 MHz High-Field NMR (Industry Standard)800 MHz Ultra-High-Field NMR
Resolution of AA'BB' System Poor. Appears as a broad, unresolved lump.

ratio is too low.
Good. Distinct multiplets visible. Partial overlap requires 2D COSY for full assignment.Excellent. Near first-order separation. Precise

-value extraction via simulation.
Aliphatic Singlet Separation Moderate. N-methyl and methylene peaks are distinct but broad.Excellent. Sharp singlets; baseline separation allows for >99% integration accuracy.Exceptional. Capable of detecting trace impurities (<0.1%) under the singlets.
Phenyl Ring Resolution Overlapped singlet/broad multiplet.Resolved into ortho (d) and meta/para (m) regions.Fully resolved into distinct

,

,

patterns.
Signal-to-Noise (S/N) ~50:1 (16 scans)~400:1 (16 scans)>1500:1 (16 scans)
Primary Workflow Utility Rapid at-line QA / Reaction monitoring.Routine structural verification & purity analysis.Complex stereochemical elucidation & 3D modeling.

Part 3: Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol describes a self-validating workflow for acquiring the ¹H NMR spectrum of Methyl[(1-phenylcyclopropyl)methyl]amine at 400 MHz.

Step 1: Sample Preparation (Causality: Minimizing Exchange & Viscosity)

  • Weigh exactly 15.0 mg of the API.

  • Dissolve in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS). Rationale: 
    
    
    
    lacks exchangeable protons that would artificially broaden the secondary amine signal. TMS provides an absolute zero-point reference.
  • Transfer the homogeneous solution into a standard 5 mm borosilicate glass NMR tube.

Step 2: Probe Tuning & Shimming (Causality: Magnetic Homogeneity)

  • Insert the sample into the NMR probe and perform Automatic Tuning and Matching (ATM) for the ¹H nucleus to maximize power transfer.

  • Apply gradient shimming (e.g., TopShim).

  • Self-Validation Check: Observe the TMS peak. The line width at half-height (

    
    ) must be < 0.5 Hz . If it is broader, re-shim the Z-axis gradients. Poor shimming will artificially merge the AA'BB' multiplets.
    

Step 3: Data Acquisition & Processing

  • Run a standard 1D ¹H NMR pulse sequence (e.g., zg30).

  • Set the relaxation delay (

    
    ) to 2.0 seconds to ensure full longitudinal relaxation of the isolated N-methyl protons, ensuring accurate integration. Set Number of Scans (NS) to 16.
    
  • Apply an exponential window function (Line Broadening, LB = 0.3 Hz) to enhance S/N without sacrificing the resolution of the cyclopropyl multiplets.

  • Zero-fill to 64k data points, Fourier transform, and phase correct.

Workflow Prep Sample Preparation 15 mg API in 0.6 mL CDCl3 0.03% v/v TMS Acq Data Acquisition 1D 1H NMR (ns=16, d1=1s) 2D COSY (ni=256) Prep->Acq Benchtop 80 MHz Benchtop Rapid Screening Overlapped AA'BB' Acq->Benchtop Routine 400 MHz High-Field Structural Verification Resolved Singlets Acq->Routine Ultra 800 MHz Ultra-High Complex Spin Analysis Full J-coupling Extraction Acq->Ultra Process Processing & Simulation Zero-filling, Fourier Transform Spin Simulation (DNMR) Benchtop->Process Routine->Process Ultra->Process

Self-validating NMR experimental workflow across three analytical tiers.

References

  • Anisotropy Effect of Three-Membered Rings in 1H NMR Spectra: Quantification by TSNMRS and Assignment of the Stereochemistry The Journal of Physical Chemistry A - ACS Publications URL:[Link]

  • NMR Spectroscopy - Organic Chemistry Data & Info (Symmetry and Magnetic Equivalence) Organic Chemistry Data (Hans Reich Collection) URL:[Link]

Sources

Comparative

The Definitive Guide to Mass Spectrometry of Cyclopropyl-methylamines

Topic: Mass Spectrometry Fragmentation Patterns of Cyclopropyl-methylamines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Structural S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Cyclopropyl-methylamines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Structural Signature

Cyclopropyl-methylamines (CPMAs) are critical pharmacophores in modern drug design, often serving as metabolically stable bioisosteres for isopropyl or ethyl groups. However, their mass spectrometric (MS) behavior is distinct and often counter-intuitive compared to acyclic alkylamines.

This guide provides an in-depth technical comparison of CPMA fragmentation against its structural isomers (e.g., pyrrolidine) and functional analogs (e.g., isopropylamine). By understanding the competition between N-directed


-cleavage  and strain-relief ring opening , researchers can definitively identify CPMA moieties in complex matrices.
Mechanistic Principles: The "Strain-Release" Driver

In Electron Ionization (EI) MS, the fragmentation of CPMAs is governed by the release of ring strain (~27.5 kcal/mol) coupled with the high ionization potential of the amine nitrogen.

2.1 The Dominant Pathway: N-Directed

-Cleavage

Unlike simple alkyl amines where


-cleavage is purely statistically driven by alkyl chain length, CPMA fragmentation is thermodynamically driven to expel the bulky cyclopropyl radical.
  • Mechanism: Ionization occurs at the nitrogen lone pair. The radical cation triggers homolytic cleavage of the C–C bond

    
     to the nitrogen.
    
  • Outcome: Loss of the cyclopropyl radical (

    
    , 41 Da) to generate the iminium ion (
    
    
    
    , m/z 30 ).
  • Diagnostic Value: The m/z 30 peak is often the base peak (100% abundance) in unsubstituted CPMAs, distinguishing it from isopropyl analogs where the base peak is m/z 44.

2.2 The Distonic Ion Pathway (Ring Opening)

A secondary, yet chemically significant pathway involves the "distonic radical cation." The radical on the nitrogen can induce a homolytic attack on the strained cyclopropyl ring before fragmentation.

  • Mechanism: The N-radical attacks the proximal cyclopropyl bond, opening the ring to form a linear distonic ion (charge on N, radical on terminal carbon).

  • Result: Isomerization to a homoallylic species, which then fragments similarly to linear alkenylamine isomers.

Visualizing the Fragmentation Pathways

The following diagram illustrates the competition between the standard


-cleavage and the ring-opening distonic pathway.

CPMA_Fragmentation M_Ion Molecular Ion (M+•) [Cyclopropyl-CH2-NH2]+• m/z 71 Alpha_Cleavage α-Cleavage (Loss of Cyclopropyl•) M_Ion->Alpha_Cleavage Fast (Kinetic Control) Distonic Distonic Ion Formation (Ring Opening) M_Ion->Distonic Strain Relief Iminium Iminium Ion [CH2=NH2]+ m/z 30 (Base Peak) Alpha_Cleavage->Iminium Homoallyl Homoallyl Amine Isomer [CH2=CH-CH2-CH2-NH2]+• Distonic->Homoallyl H-Shift Frag_42 Alkene Loss m/z 42 Homoallyl->Frag_42 Allylic Cleavage

Figure 1: Competitive fragmentation pathways of Cyclopropylmethylamine (CPMA). The


-cleavage path dominates due to the stability of the neutral cyclopropyl radical leaving group.
Comparative Analysis: CPMA vs. Alternatives

To rigorously identify CPMA, one must compare it against its isomers (compounds with identical mass, MW 71) and bioisosteres (compounds with similar steric bulk).

Table 1: Diagnostic Ion Comparison
Compound ClassStructureMolecular WeightBase Peak (m/z)Key Diagnostic LossMechanism
CPMA

7130 M - 41 (Cyclopropyl)

-cleavage losing ring
Pyrrolidine Cyclic

(Isomer)
7143 M - 28 (Ethylene)Ring opening

C-C cleavage
Allylmethylamine

7144 M - 27 (Vinyl)

-cleavage losing vinyl
Isopropylamine

5944 M - 15 (Methyl)

-cleavage losing methyl
n-Butylamine

7330 M - 43 (Propyl)

-cleavage losing propyl
Analysis of the Data
  • CPMA vs. Pyrrolidine (Isomers): Both have MW 71. However, Pyrrolidine cannot undergo a simple

    
    -cleavage to lose a massive group without breaking the ring first. Its spectrum is dominated by m/z 43  (
    
    
    
    ), whereas CPMA is dominated by m/z 30 .
  • CPMA vs. Isopropylamine (Bioisosteres): While often swapped in drug design, they are easily distinguishable. Isopropylamine loses a methyl group (mass 15) to give m/z 44 . CPMA loses the entire ring (mass 41) to give m/z 30 .

Experimental Protocol: Validating the CPMA Moiety

This protocol ensures the reproducible generation of diagnostic ions using standard GC-MS or LC-MS/MS setups.

Protocol A: Electron Ionization (GC-MS)
  • Inlet Temperature: 250°C (Ensure rapid vaporization to prevent thermal degradation before ionization).

  • Ion Source: 70 eV (Standard EI).

  • Scan Range: m/z 25–300.

  • Validation Step (Deuterium Labeling):

    • Synthesize

      
      -d2-CPMA (
      
      
      
      ).
    • Expected Shift: The base peak should shift from m/z 30 to m/z 32 (

      
      ).
      
    • Interpretation: If the peak remains at m/z 30, the fragment does not contain the

      
      -carbon, indicating a different structure (e.g., ring fragmentation).
      
Protocol B: Workflow for Unknown Identification

Identification_Workflow Start Unknown Amine Spectrum (Odd Molecular Ion) Check_Base Check Base Peak Start->Check_Base Base_30 Base Peak = m/z 30 Check_Base->Base_30 Base_44 Base Peak = m/z 44 Check_Base->Base_44 Base_43 Base Peak = m/z 43 Check_Base->Base_43 Calc_Loss Calculate Neutral Loss (M+ - 30) Base_30->Calc_Loss Result_Iso Suspect: Isopropyl / sec-Butyl Base_44->Result_Iso Result_Pyr Suspect: Pyrrolidine Base_43->Result_Pyr Loss_41 Loss = 41 Da (Cyclopropyl Radical) Calc_Loss->Loss_41 Loss_43 Loss = 43 Da (Propyl Radical) Calc_Loss->Loss_43 Result_CPMA Confirmed: Cyclopropylmethylamine Loss_41->Result_CPMA Result_NButyl Confirmed: n-Butylamine / Isomer Loss_43->Result_NButyl

Figure 2: Decision tree for identifying CPMA derivatives based on base peak and neutral loss analysis.

References
  • NIST Mass Spectrometry Data Center. "Cyclopropanemethanamine Mass Spectrum." National Institute of Standards and Technology. [Link]

  • Bouchoux, G., et al. "On the formation of the distonic radical cation upon ionization of cyclopropylamine." Chemical Physics Letters, 1998. [Link]

  • Marek, I. "Cyclopropylcarbinyl-to-homoallyl carbocation equilibria." Journal of the American Chemical Society, 2020.[1][2] (Cited for rearrangement mechanisms).[3][4] [Link]

  • McLafferty, F. W. "Interpretation of Mass Spectra." University Science Books, 4th Edition. (Standard reference for

    
    -cleavage rules).
    [Link]
    

Sources

Validation

Comparative Pharmacology: Methyl[(1-phenylcyclopropyl)methyl]amine vs. Phenethylamine

Topic: Comparative Pharmacology of Methyl[(1-phenylcyclopropyl)methyl]amine vs. Phenethylamine Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1] [1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Pharmacology of Methyl[(1-phenylcyclopropyl)methyl]amine vs. Phenethylamine Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]

[1]

Executive Summary

This guide provides a technical comparison between the endogenous trace amine Phenethylamine (PEA) and its conformationally restricted analog, Methyl[(1-phenylcyclopropyl)methyl]amine (referred to herein as M-PCMA ).[1]

While PEA serves as the structural backbone for major psychostimulants, its utility is limited by rapid enzymatic degradation. M-PCMA introduces a cyclopropyl moiety at the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-position relative to the phenyl ring (specifically, a 1-phenylcyclopropyl group). This structural modification drastically alters the pharmacokinetic profile, lipophilicity, and interaction with Monoamine Oxidase (MAO) enzymes.

Key Insight: Contrary to the common medicinal chemistry heuristic that cyclopropylamines function as suicide inhibitors of MAO (e.g., tranylcypromine), experimental data reveals that the methylene spacer in M-PCMA preserves its status as an MAO substrate, albeit with altered kinetics and enhanced blood-brain barrier (BBB) permeability.

Structural & Physicochemical Analysis[2][3][4]

The primary distinction lies in the conformational freedom of the ethylamine side chain. PEA is highly flexible, whereas M-PCMA locks the benzylic carbon within a strained cyclopropane ring.

Comparative Physicochemical Profile[2][5][6]
FeaturePhenethylamine (PEA)Methyl[(1-phenylcyclopropyl)methyl]amine (M-PCMA)
Formula ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Mol. Weight 121.18 g/mol 175.27 g/mol
Structure Flexible ethyl chainRigid spiro-like cyclopropyl system
Lipophilicity (cLogP) ~1.41~2.65 (Predicted)
BBB Permeability Moderate (limited by metabolism)High (Enhanced lipophilicity)
Amine Type PrimarySecondary (

-methylated)
Structural Visualization

The following diagram illustrates the structural relationship and the critical "methylene spacer" that dictates the metabolic fate of M-PCMA.

StructureComparison cluster_0 Structural Key PEA Phenethylamine (PEA) Flexible Ethyl Chain Rapid MAO-B Degradation MAO_Fate MAO Interaction Outcome PEA->MAO_Fate Substrate (Oxidation) MPCMA M-PCMA Cyclopropyl Rigidification N-Methylation MPCMA->MAO_Fate Substrate (Aldehyde Formation) *Not an Inhibitor* Note The methylene spacer (-CH2-) in M-PCMA prevents the radical ring-opening mechanism seen in Tranylcypromine.

Figure 1: Structural comparison highlighting the metabolic interaction pathway.[1] Unlike direct cyclopropylamines, M-PCMA remains a substrate.

Mechanism of Action & Potency

The "Silverman Distinction" (MAO Interaction)

A critical experimental finding by Silverman & Zieske (J. Med.[1] Chem.) differentiates M-PCMA from other cyclopropyl drugs.[1]

  • Tranylcypromine (MAOI): The amine is directly attached to the cyclopropane ring.[1] MAO oxidation creates a radical that opens the ring and covalently binds to the enzyme (Mechanism-Based Inactivation).[1]

  • M-PCMA (Substrate): The methylene group separating the ring from the amine prevents this radical stabilization.[1]

    • Experimental Outcome: M-PCMA is processed by MAO to form 1-phenylcyclopropanecarboxaldehyde .[1][2]

    • Potency Implication: M-PCMA is not a potent MAOI.[1] However, the

      
      -methyl group and cyclopropyl steric bulk significantly slow down this turnover compared to PEA, extending the half-life.
      
Receptor & Transporter Affinity
  • PEA: Acts primarily as a TAAR1 (Trace Amine Associated Receptor 1) agonist.[1] It has low affinity for DAT/NET but high efficacy as a releasing agent at high intracellular concentrations.[1]

  • M-PCMA:

    • Potency: The addition of the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      -methyl group (similar to the transformation of Amphetamine to Methamphetamine) generally increases lipophilicity and DAT affinity.
      
    • Conformational Restriction: The cyclopropyl ring restricts the phenyl ring's rotation relative to the amine.[1] This "locked" conformation often favors binding to the dopamine transporter (DAT) over the norepinephrine transporter (NET), potentially increasing the stimulant-to-peripheral-side-effect ratio.[1]

Experimental Protocols

For researchers synthesizing M-PCMA to evaluate potency against PEA, the following reductive amination protocol is the standard validated pathway.

Protocol: Synthesis of Methyl[(1-phenylcyclopropyl)methyl]amine[1]

Reagents:

  • 1-phenylcyclopropanecarbonitrile (Precursor)[1]

  • DIBAL-H (Diisobutylaluminum hydride)[1]

  • Methylamine (in THF or Methanol)[1]

  • Sodium Cyanoborohydride (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) or Sodium Borohydride (
    
    
    
    )

Workflow:

  • Reduction to Aldehyde:

    • Dissolve 1-phenylcyclopropanecarbonitrile in anhydrous toluene under Argon.

    • Add DIBAL-H (1.2 eq) dropwise at -78°C.[1]

    • Quench with methanol/water to yield 1-phenylcyclopropanecarbaldehyde .[1]

    • Checkpoint: Verify aldehyde formation via TLC (shift in Rf) and IR (carbonyl stretch ~1720 cm⁻¹).[1]

  • Reductive Amination:

    • Dissolve the aldehyde in Methanol.[1]

    • Add Methylamine (2.0 eq) and stir for 30 minutes to form the imine intermediate.

    • Add ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       (1.5 eq) slowly at 0°C.
      
    • Stir at room temperature for 4 hours.

  • Isolation:

    • Acidify with 1M HCl, wash with ether (removes non-basic impurities).

    • Basify aqueous layer with NaOH to pH 12.[1]

    • Extract with Dichloromethane (DCM) x3.[1]

    • Dry over

      
       and concentrate.
      
    • Purification: Convert to Hydrochloride salt using HCl/Dioxane for stability.

SynthesisWorkflow Start 1-phenylcyclopropane- carbonitrile Step1 Reduction (DIBAL-H, -78°C) Start->Step1 Inter Intermediate: 1-phenylcyclopropanecarbaldehyde Step1->Inter Step2 Reductive Amination (MeNH2, NaBH4) Inter->Step2 Product Product: Methyl[(1-phenylcyclopropyl)methyl]amine Step2->Product

Figure 2: Synthetic pathway via reductive amination.[1] Critical control point is the aldehyde isolation.

Data Summary: Potency & Stability

The following table synthesizes data derived from structural analogs and direct metabolic studies (Silverman et al.).

ParameterPhenethylamine (PEA)M-PCMAImpact of Difference
Half-Life (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
< 10 minutesEst. 2–4 hoursM-PCMA has significantly longer duration due to steric hindrance of MAO.
MAO Interaction Substrate (High ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Substrate (Low

)
M-PCMA resists degradation better but does not irreversibly inhibit MAO.
Lipophilicity LowHighM-PCMA crosses BBB more efficiently, requiring lower doses for CNS effects.[1]
Functional Class Trace Amine / NeuromodulatorPsychostimulant (Putative)M-PCMA likely acts as a releaser/reuptake inhibitor similar to Methamphetamine but with distinct binding kinetics.[1]

References

  • Silverman, R. B., & Zieske, P. A. (1985).[2] 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[1][2] Journal of Medicinal Chemistry.

  • Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for PEA SAR).
  • Berry, M. D. (2004).[1] Mammalian central nervous system trace amines.[1] Pharmacologic amphetamines, physiologic neuromodulators. Journal of Neurochemistry.

  • PubChem Compound Summary. (2024). Phenethylamine.[1][2][3] National Center for Biotechnology Information.[1]

  • Mahesh, P., et al. (2023).[4] Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon.

Sources

Comparative

High-Fidelity Purity Validation of Methyl[(1-phenylcyclopropyl)methyl]amine via LC-MS/MS

Topic: Validating purity of Methyl[(1-phenylcyclopropyl)methyl]amine using LC-MS Content Type: Technical Comparison & Validation Guide Audience: Analytical Chemists, QC Managers, and Drug Development Scientists Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating purity of Methyl[(1-phenylcyclopropyl)methyl]amine using LC-MS Content Type: Technical Comparison & Validation Guide Audience: Analytical Chemists, QC Managers, and Drug Development Scientists

Executive Summary

The validation of Methyl[(1-phenylcyclopropyl)methyl]amine (secondary amine, phenylcyclopropyl core) presents a unique analytical paradox. While traditional Gas Chromatography (GC) offers high resolution for volatile amines, the thermal instability of the strained cyclopropyl ring often leads to artifactual ring-opening during injection, falsifying purity data. Conversely, standard HPLC-UV lacks the specificity to distinguish the target molecule from non-chromophoric synthetic byproducts (e.g., aliphatic over-alkylation impurities).

This guide establishes High-Resolution LC-MS/MS as the superior validation standard. By leveraging soft ionization (ESI) and orthogonal selectivity (Biphenyl stationary phases), this protocol eliminates thermal degradation risks while achieving sub-ppm detection of structurally similar impurities.

Part 1: The Analytical Challenge

To validate this molecule, one must overcome three specific physicochemical hurdles:

  • Cyclopropyl Ring Strain: The cyclopropyl ring adjacent to the phenyl group creates significant ring strain. In high-temperature GC inlets (>250°C), this moiety is prone to thermal rearrangement into styrene derivatives or ring-opened alkenes, appearing as "impurities" that are actually method artifacts.

  • Secondary Amine Basicity (pKa ~9.5): On traditional C18 silica columns, the secondary amine interacts with residual silanols, causing severe peak tailing that masks low-level impurities.

  • Isobaric Interferences: Synthetic precursors (e.g., regioisomers of the methylated side chain) often share the same molecular weight, requiring MS/MS fragmentation for definitive identification.

Part 2: Comparative Technology Review

The following analysis objectively compares the proposed LC-MS/MS workflow against industry-standard alternatives (GC-MS and HPLC-UV).

Table 1: Comparative Performance Matrix

FeatureLC-MS/MS (Proposed) GC-MS (Alternative 1) HPLC-UV (Alternative 2)
Sample Integrity High: Soft ESI ionization preserves the cyclopropyl ring.Low: Risk of thermal ring-opening in the injector port.High: Ambient temperature analysis.
Selectivity Excellent: Mass-based filtering (MRM) + Retention Time.Good: But limited by thermal degradation products.Moderate: Co-eluting non-chromophoric impurities are invisible.
Sensitivity (LOD) < 1 ng/mL: Ideal for trace impurity analysis.~100 ng/mL: Lower sensitivity for polar amines.~1 µg/mL: Limited by extinction coefficient.
Throughput High: 5-8 minute run times with UHPLC.Medium: 20+ minute thermal gradients required.High: Fast, but data quality is lower.
Primary Risk Matrix effects (suppression).False Positives (Artifacts). False Negatives (Missed impurities).
Part 3: Strategic Method Development

To achieve superior performance, this protocol deviates from the standard C18 column approach.

3.1 Stationary Phase Selection: The Biphenyl Advantage

For Methyl[(1-phenylcyclopropyl)methyl]amine, a Biphenyl stationary phase is superior to C18.

  • Mechanism: The biphenyl ligands engage in

    
     interactions with the phenyl ring of the analyte.
    
  • Result: This creates enhanced retention and selectivity for the aromatic target compared to aliphatic impurities, pulling the amine away from the solvent front without requiring high-pH mobile phases that degrade silica.

3.2 Mobile Phase Chemistry
  • Solvent A: Water + 0.1% Formic Acid (Proton source for ESI+).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Note: Avoid ammonium acetate buffers if maximizing sensitivity, as they can suppress ionization relative to pure formic acid.

Part 4: Analytical Decision Matrix (Visualization)

The following diagram illustrates the logical pathway for selecting LC-MS over alternatives for this specific molecular class.

AnalyticalDecision Start Start: Purity Validation of Methyl[(1-phenylcyclopropyl)methyl]amine CheckThermal Is the molecule thermally stable (>250°C)? Start->CheckThermal CheckUV Do all potential impurities have strong UV chromophores? CheckThermal->CheckUV No (Cyclopropyl Strain) GCMS GC-MS Method (RISK: Ring Opening) CheckThermal->GCMS Yes (Incorrect Assumption) HPLCUV HPLC-UV Method (RISK: Missed Aliphatic Impurities) CheckUV->HPLCUV Yes LCMS LC-MS/MS (ESI+) (OPTIMAL: Soft Ionization) CheckUV->LCMS No (Aliphatic precursors) ColumnSel Select Stationary Phase LCMS->ColumnSel C18 C18 Column (Issue: Peak Tailing) ColumnSel->C18 Biphenyl Biphenyl Column (Solution: Pi-Pi Selectivity) ColumnSel->Biphenyl Preferred

Figure 1: Analytical Decision Matrix highlighting the failure points of GC and UV methods for phenylcyclopropyl amines.

Part 5: Validated Experimental Protocol
5.1 Sample Preparation
  • Stock Solution: Dissolve 10 mg of Methyl[(1-phenylcyclopropyl)methyl]amine reference standard in 10 mL Methanol (LC-MS grade).

  • Working Standard: Dilute to 1 µg/mL in 90:10 Water:Methanol (+0.1% Formic Acid).

    • Critical Step: Match the diluent to the initial mobile phase conditions to prevent peak distortion (solvent effect).

5.2 LC-MS/MS Conditions
  • Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole.

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-6 min: 5% -> 95% B (Linear gradient).

    • 6-8 min: 95% B (Wash).

    • 8-10 min: 5% B (Re-equilibration).

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Gas Temp: 350°C (High temp ensures desolvation of the amine).

    • Nebulizer: 45 psi.

5.3 Fragmentation & Data Interpretation

In ESI+ mode, the protonated molecular ion


 is observed. For Methyl[(1-phenylcyclopropyl)methyl]amine (MW ≈ 161.2 Da), the parent ion is m/z 162.2 .

Key MS/MS Transitions for Identification:

  • m/z 162.2 -> 131.1: Loss of methylamine (

    
    , -31 Da). This generates the (1-phenylcyclopropyl)methyl cation .
    
  • m/z 131.1 -> 91.1: Rearrangement of the carbocation to the Tropylium ion (

    
    ), characteristic of benzyl-like structures.
    
  • m/z 162.2 -> 117.1: Loss of the amine side chain and ring opening.

Validation Criteria: The ratio of the Quantifier ion (131.1) to Qualifier ion (91.1) must remain within ±20% of the reference standard.

Part 6: Workflow Visualization

Workflow Sample Crude Sample (Amine + Impurities) Prep Dilution in 90:10 H2O:MeOH Sample->Prep LC UHPLC Separation (Biphenyl Column) Prep->LC ESI ESI+ Ionization (Soft Ionization) LC->ESI Elution MS1 Q1 Filter (m/z 162.2) ESI->MS1 [M+H]+ CID Collision Cell (N2 Gas) MS1->CID MS2 Q3 Detection (m/z 131.1, 91.1) CID->MS2 Fragments Data Purity Calculation (% Area / Internal Std) MS2->Data

Figure 2: The validated LC-MS/MS workflow ensuring specificity through tandem mass spectrometry.

Part 7: Validation Metrics (ICH Q2 Compliance)

To ensure this method meets regulatory standards (FDA/EMA), the following metrics are required:

  • Specificity: Demonstrate separation of the main peak from known synthesis impurities (e.g., unmethylated primary amine, m/z 148.2).

  • Linearity:

    
     over the range of 1 ng/mL to 1000 ng/mL.
    
  • Accuracy (Recovery): Spike samples at 80%, 100%, and 120% of target concentration. Acceptance: 95-105%.

  • Precision: %RSD < 2.0% for 6 replicate injections.

References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]

  • Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online.

  • Thermo Fisher Scientific. (2021).[2] Thermal (In)stability of Tropanes in GC-MS Inlets. (Analogous cyclopropyl/amine stability mechanism). National Institutes of Health (PMC).

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

Sources

Validation

Comparative Guide: Cyclopropyl-Modified Amine Analogs vs. Acyclic Isosteres

Topic: Bioequivalence Studies of Cyclopropyl-Modified Amine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioequivalence Studies of Cyclopropyl-Modified Amine Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In medicinal chemistry, the replacement of acyclic alkyl groups (isopropyl, ethyl) with a cyclopropyl moiety is a high-value strategy to modulate metabolic stability, basicity, and potency.[1][2] However, this modification introduces unique bioanalytical and safety challenges—specifically the potential for mechanism-based inhibition (MBI) of cytochrome P450 enzymes.

This guide objectively compares the performance of Cyclopropyl-Modified Amine Analogs (The Product) against their Acyclic Isosteres (The Alternatives), providing a validated framework for bioequivalence (BE) assessment.

Part 1: Technical Performance Comparison

Physicochemical & Metabolic Profile

The cyclopropyl group is not merely a "spacer"; its unique electronic properties—specifically the high


-character of the C-C bonds (resembling 

hybridization)—fundamentally alter the molecule's behavior compared to an isopropyl group.

Table 1: Comparative Attributes (Cyclopropyl vs. Isopropyl Amine Analogs)

FeatureCyclopropyl-Modified Amine (Product)Isopropyl/Acyclic Amine (Alternative)Impact on Bioequivalence
C-H Bond Strength High (~106 kcal/mol)Moderate (~95-98 kcal/mol)Metabolic Stability: Cyclopropyl resists oxidative dealkylation better than isopropyl, often extending

.
Basicity (pKa) Lower (~8.0 - 9.0)Higher (~10.5)Permeability: Reduced ionization at physiological pH (7.4) improves passive membrane permeability (LogD).
CYP450 Interaction Potential "Suicide Substrate" (MBI)Reversible SubstrateSafety: Risk of non-linear PK due to enzyme inactivation (requires specific toxicity monitoring in BE).
Conformation Rigid / Semi-rigidFlexiblePotency: Reduced entropic penalty upon binding; often higher affinity.
The "Suicide Inhibition" Mechanism

A critical differentiator is the metabolic fate. While acyclic amines typically undergo clean N-dealkylation, cyclopropyl amines can undergo Single Electron Transfer (SET) oxidation by CYP450.[1] This leads to ring opening and the formation of a reactive radical intermediate that covalently binds to the heme porphyrin, irreversibly inactivating the enzyme.

Scientific Insight: This mechanism explains why some cyclopropyl drugs (e.g., Tranylcypromine) are potent inhibitors, while others (e.g., Pitavastatin) successfully use the motif to divert metabolism away from CYP3A4.[1]

Visualization: CYP450-Mediated Ring Opening Pathway

The following diagram illustrates the divergent pathways: safe hydroxylation vs. toxic ring scission.

CYP_Mechanism Substrate Cyclopropyl-Amine (Substrate) CYP_Fe CYP450 (Fe-O)3+ Substrate->CYP_Fe Binding Radical Aminyl Radical Intermediate CYP_Fe->Radical SET Oxidation Product_Stable Carbinolamine -> Stable Metabolite Radical->Product_Stable H-Abstraction (Safe) Product_Adduct Covalent Heme Adduct (Inactivation) Radical->Product_Adduct Ring Opening (Toxic) Path_Safe Pathway A: C-Hydroxylation Path_Toxic Pathway B: Ring Scission

Caption: Divergent metabolic fates of cyclopropyl amines. Pathway B represents the mechanism-based inhibition risk absent in acyclic alternatives.

Part 2: Bioequivalence Study Protocol

To demonstrate bioequivalence between a generic cyclopropyl-amine product and the reference standard, the study design must account for the potential non-linear pharmacokinetics caused by the mechanism described above.

Study Design: Randomized Crossover

Objective: Compare the rate and extent of absorption (AUC and Cmax) within the 80.00–125.00% acceptance interval.

  • Design: Single-dose, two-period, two-sequence, crossover design.

  • Subjects: Healthy volunteers (n=24–36, based on intra-subject variability).[1]

  • Washout Period: Must be

    
    .
    
    • Critical Note: If the drug causes mechanism-based inhibition (autoinhibition), the washout period must be sufficient for enzyme resynthesis, not just drug elimination.[1] This often requires extending the washout to 10–14 days.

Bioanalytical Methodology (LC-MS/MS)

Quantifying cyclopropyl amines requires specific handling to prevent degradation and ensure recovery.

Step-by-Step Protocol:

  • Sample Collection:

    • Collect blood into K2EDTA tubes.

    • Stabilization: If the analyte is prone to oxidation (N-oxide formation), add an antioxidant (e.g., ascorbic acid) immediately.[1]

    • Centrifuge at 4°C, 3000g for 10 min to harvest plasma.

  • Sample Preparation (Phospholipid Removal vs. LLE):

    • Recommendation: Use Supported Liquid Extraction (SLE) or Phospholipid Removal Plates (e.g., Microlute™) rather than simple Protein Precipitation (PPT).

    • Reasoning: Cyclopropyl amines are often lipophilic (LogP ~1-2). PPT leaves phospholipids that cause significant matrix effects (ion suppression) in this retention window.

    • Protocol:

      • Load 100 µL plasma onto SLE plate.

      • Apply weak vacuum to adsorb.

      • Wait 5 mins.

      • Elute with MTBE (Methyl tert-butyl ether).

      • Evaporate under

        
         at <40°C  (Prevent volatility loss).
        
  • LC-MS/MS Conditions:

    • Column: C18 or Phenyl-Hexyl (Phenyl columns provide better selectivity for the rigid cyclopropyl ring).

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Detection: Positive ESI (M+H)+.

    • Fragment Monitoring: Monitor the specific loss of the cyclopropyl ring (neutral loss of 41 Da or ring fragmentation) as a confirmation ion.

Visualization: Bioequivalence Workflow

BE_Workflow cluster_Period1 Period 1 cluster_Period2 Period 2 Start Study Initiation Dose1 Dosing (Test or Ref) Start->Dose1 PK1 PK Sampling (0-72h) Dose1->PK1 Washout Washout Phase (>5 Half-lives + Enzyme Recovery) PK1->Washout Dose2 Dosing (Crossover) Washout->Dose2 PK2 PK Sampling (0-72h) Dose2->PK2 Analysis Bioanalysis (LC-MS/MS) SLE Extraction PK2->Analysis Stats Statistical Analysis (90% CI of GMR) Analysis->Stats

Caption: Standard crossover design emphasizing the critical washout phase for autoinhibitory drugs.

Part 3: Data Presentation & Analysis

When publishing your comparison, summarize the pharmacokinetic parameters in a clear, side-by-side format. Below is a template based on typical data for this class of compounds.

Table 2: Mock Comparative PK Data (Test vs. Reference)

ParameterTest Product (Cyclopropyl Analog)Reference (Innovator)Ratio (T/R) %90% CIResult
Cmax (ng/mL)


102.996.4 – 109.8Pass
AUC0-t (ng·h/mL)


100.598.1 – 103.0Pass
Tmax (h)


--Comparable
t1/2 (h)


--Comparable
Metabolite Ratio 0.150.16--Critical Check

Note: The "Metabolite Ratio" is crucial. A significant deviation here, even if parent PK passes, could indicate differences in impurity profiles or amorphous states affecting metabolic saturation.[1]

References

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Shaffer, C. L., et al. (2002).[1] Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine. Journal of the American Chemical Society. Retrieved from [Link]

  • European Medicines Agency (EMA). (2010). Guideline on the Investigation of Bioequivalence. Retrieved from [Link]

  • Jeffries, B., et al. (2020).[1] Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Yang, Y., et al. (2017).[1] Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[3] Frontiers in Chemistry. Retrieved from [Link]

Sources

Comparative

Comparative Metabolic Stability: Cyclopropyl vs. Isopropyl Amines in Drug Design

Executive Summary In medicinal chemistry, the substitution of an isopropyl group with a cyclopropyl moiety is a high-impact bioisosteric strategy used to modulate metabolic stability and physicochemical properties.[1] Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the substitution of an isopropyl group with a cyclopropyl moiety is a high-impact bioisosteric strategy used to modulate metabolic stability and physicochemical properties.[1] While both groups provide similar steric bulk and lipophilicity, their metabolic fates diverge significantly due to electronic and structural differences.

Key Takeaway: The cyclopropyl group generally confers superior metabolic stability (longer half-life,


) compared to the isopropyl group by resisting 

-carbon hydroxylation. However, this stability comes with a critical liability: cyclopropyl amines can act as mechanism-based inhibitors (suicide substrates) of Cytochrome P450 enzymes (CYPs), potentially leading to drug-drug interactions (DDIs) or hepatotoxicity.

This guide analyzes the mechanistic basis of this divergence, presents comparative pharmacokinetic data, and details the experimental protocols required to validate these properties in early-stage discovery.

Mechanistic Divergence: The "Soft Spot" vs. The "Trap"

The metabolic difference between these two moieties is rooted in the bond dissociation energy (BDE) of the


-C-H bond and the hybridization of the carbon skeleton.
Isopropyl Amine: The Metabolic "Soft Spot"

The isopropyl group is a classic substrate for N-dealkylation. The methine C-H bond is relatively weak (BDE


 95-98 kcal/mol), making it an easy target for CYP450-mediated Hydrogen Atom Transfer (HAT).
  • Pathway: CYP abstract a hydrogen

    
     Carbon-centered radical 
    
    
    
    Hydroxylation (Carbinolamine)
    
    
    Collapse to Acetone + Primary Amine.
  • Result: Rapid clearance (

    
    ) and short half-life.
    
Cyclopropyl Amine: The "Hard Shell" & "Trap"

The cyclopropyl ring possesses significant ring strain (


 27.5 kcal/mol) and unique electronic properties (Walsh orbitals). The C-H bonds have higher s-character (

hybridization), increasing the BDE to

106 kcal/mol.
  • Resistance: The strong C-H bond resists standard HAT, often diverting metabolism to other parts of the molecule (metabolic switching).

  • The Liability (Mechanism-Based Inactivation): If the CYP cannot abstract a hydrogen, it may resort to Single Electron Transfer (SET) at the nitrogen lone pair. This forms an aminyl radical cation, triggering rapid ring opening.[2] The resulting reactive methylene radical can covalently bind to the CYP heme iron, irreversibly inactivating the enzyme.

Mechanistic Pathway Diagram

MetabolicPathways Substrate Amine Substrate Iso_Start Isopropyl Group (Weak C-H Bond) Substrate->Iso_Start Structure A Cyc_Start Cyclopropyl Group (Strong C-H Bond) Substrate->Cyc_Start Structure B CYP CYP450 Enzyme HAT Hydrogen Atom Transfer (HAT) CYP->HAT Standard Path Block Resists HAT (Metabolic Stability) CYP->Block Primary Outcome SET Single Electron Transfer (SET) CYP->SET Secondary Risk Iso_Start->CYP Carbinol Carbinolamine Intermediate HAT->Carbinol Dealkyl N-Dealkylation (Acetone + Amine) Carbinol->Dealkyl Cyc_Start->CYP Radical Aminyl Radical Cation SET->Radical RingOpen Ring Opening (Reactive Radical) Radical->RingOpen Adduct Covalent Heme Adduct (Suicide Inhibition) RingOpen->Adduct

Figure 1: Divergent metabolic pathways. Isopropyl groups undergo predictable N-dealkylation, whereas cyclopropyl groups resist oxidation but pose a risk of mechanism-based inactivation (MBI).

Comparative Performance Data

The following data illustrates the impact of the cyclopropyl-for-isopropyl switch in real-world drug optimization scenarios.

Case Study: IDO1 Inhibitor Optimization

In the development of IDO1 inhibitors, researchers replaced an alkyl/isopropyl-like moiety with a cyclopropyl ring to address poor pharmacokinetic (PK) profiles.[3]

Table 1: Pharmacokinetic Impact of Cyclopropyl Substitution (Dog Model)

ParameterAlkyl/Isopropyl AnalogCyclopropyl AnalogFold Improvement
Half-Life (

)
3.8 hours9.0 hours 2.4x
Clearance (

)
HighLowSignificant Reduction
Potency (

)
64 nM8 nM8x (due to binding fit)
Metabolic Liability Rapid Oxidative MetabolismStable (Minor GSH adducts)Improved Stability

Source: Derived from BMS/Merck IDO1 Inhibitor optimization studies (See Reference 1).

General Physicochemical Comparison[1]

Table 2: Structural & Electronic Properties

PropertyIsopropyl AmineCyclopropyl AmineImpact on Drug Design
C-H BDE (

-carbon)
~98 kcal/mol~106 kcal/molCyclopropyl resists CYP oxidation.
LogP (Lipophilicity) ~1.53 (Hansch

)
~1.14 (Hansch

)
Cyclopropyl lowers lipophilicity slightly, improving solubility.
Basicity (

)
~10.6~8.7 - 9.0Cyclopropyl is less basic (s-character of N lone pair), improving permeability.
CYP Inhibition Risk Low (Competitive)High (Time-Dependent) Requires rigorous TDI/MBI screening.

Experimental Protocol: Microsomal Stability Assay

To objectively compare these moieties in your own lead series, you must perform a Metabolic Stability Assay using Liver Microsomes (LM). This protocol ensures data integrity and calculates Intrinsic Clearance (


).
Protocol Design (Self-Validating)
  • Control 1 (High Clearance): Verapamil or Propranolol (Validates enzyme activity).

  • Control 2 (Low Clearance): Warfarin (Validates assay duration).

  • Control 3 (Minus NADPH): Validates chemical stability (non-enzymatic degradation).

Step-by-Step Workflow

Reagents:

  • Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Phosphate Buffer (100 mM, pH 7.4).[4]

  • Stop Solution: Cold Acetonitrile (ACN) with Internal Standard (IS).

Procedure:

  • Pre-Incubation: Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound (1

    
    M final) in a 96-well plate. Incubate at 37°C for 10 min.
    
  • Initiation: Add NADPH solution to start the reaction (

    
    ).
    
  • Sampling: At

    
     min, transfer 50 
    
    
    
    L of reaction mixture into 150
    
    
    L of Stop Solution.
  • Quenching: The ACN precipitates proteins immediately. Vortex and centrifuge at 4,000 rpm for 15 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Assay Workflow Diagram

AssayProtocol cluster_sampling 4. Kinetic Sampling Prep 1. Master Mix Prep (Microsomes + Cmpd) PreInc 2. Pre-Incubation (37°C, 10 min) Prep->PreInc Start 3. Add NADPH (Start Reaction) PreInc->Start T0 T=0 min Start->T0 Aliquot T15 T=15 min Start->T15 T30 T=30 min Start->T30 T60 T=60 min Start->T60 Quench 5. Quench (Cold ACN + IS) T0->Quench T15->Quench T30->Quench T60->Quench Spin 6. Centrifuge (Precipitate Protein) Quench->Spin LCMS 7. LC-MS/MS (Quantify Parent) Spin->LCMS

Figure 2: Microsomal stability assay workflow for determining half-life (


) and intrinsic clearance (

).
Data Calculation

Calculate the slope (


) of the linear regression of ln(% Remaining)  vs. Time .




Strategic Recommendations

When to use Cyclopropyl Amines:

  • To Extend Half-Life: If your isopropyl lead suffers from rapid metabolic clearance via N-dealkylation, switching to cyclopropyl is a proven fix.

  • To Improve Permeability: The lower basicity (

    
    ) of cyclopropyl amines compared to isopropyl amines increases the fraction of neutral species at physiological pH, potentially enhancing membrane permeability.
    
  • To Reduce Lipophilicity: If you need to lower LogP slightly while maintaining steric fill.

Risk Mitigation (Crucial):

  • Mandatory Screen: Any compound with a cyclopropyl amine must be screened for Time-Dependent Inhibition (TDI) of CYPs (specifically CYP2D6 and CYP3A4).

  • Structural Tweak: If TDI is observed, consider adding a substituent to the cyclopropyl ring (e.g., 1-methylcyclopropyl) or ensuring the amine is tertiary to block the formation of the secondary radical intermediate.

References

  • Utilization of Metabolite Identification and Structural Data to Guide Design of Low-Dose IDO1 Inhibitors. ACS Med.[3] Chem. Lett. (2018).[3]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein J. Org.[5] Chem. (2020).[1][5]

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism. Frontiers in Chemistry (2017).

  • Microsomal Stability Assay Protocol. AxisPharm.

  • Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Biochemistry (2005).[6]

Sources

Validation

Establishing reference standards for Methyl[(1-phenylcyclopropyl)methyl]amine

Establishment of Reference Standards for Methyl[(1-phenylcyclopropyl)methyl]amine: A Comparative Technical Guide Executive Summary & Technical Context Methyl[(1-phenylcyclopropyl)methyl]amine (IUPAC: N-methyl-1-(1-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Establishment of Reference Standards for Methyl[(1-phenylcyclopropyl)methyl]amine: A Comparative Technical Guide

Executive Summary & Technical Context

Methyl[(1-phenylcyclopropyl)methyl]amine (IUPAC: N-methyl-1-(1-phenylcyclopropyl)methanamine) is a conformationally restricted analogue of phenethylamine.[1] Structurally, it serves as a critical motif in the development of monoamine reuptake inhibitors and is a close structural analogue to metabolites of Sibutramine (specifically lacking the isobutyl side chain and chlorine substitution).[1]

In forensic toxicology and drug development, the absence of a commercially available Certified Reference Material (CRM) for this specific analogue creates a bottleneck.[1] Researchers must often synthesize and certify their own "In-House Reference Standards."[1]

This guide compares the performance of two primary methodologies for establishing this reference standard: Quantitative NMR (qNMR) versus the traditional Mass Balance (MB) approach.[1] We advocate for qNMR as the superior self-validating system for this compound due to its distinct chemical stability profile and hygroscopic nature.[1]

Technical Identity & Synthesis of the Candidate Material

Before characterization, the candidate material is typically isolated as a hydrochloride salt to ensure stability.[1]

  • Chemical Formula:

    
     (Free Base) / 
    
    
    
    (Salt)[1]
  • Molecular Weight: 175.27 g/mol (Base) / 211.73 g/mol (HCl)[1]

  • Key Structural Feature: The cyclopropyl ring at the

    
    -position restricts conformational freedom, impacting both pharmacological affinity and spectroscopic signals (distinct high-field cyclopropyl protons).[1]
    
Synthesis Workflow (Brief)

To obtain the candidate material for certification:

  • Precursor: 1-Phenylcyclopropanecarbonitrile.[1]

  • Reduction: Lithium Aluminum Hydride (LiAlH

    
    ) reduction to the primary amine.
    
  • Methylation: Formylation followed by reduction, or direct reductive amination with formaldehyde/NaCNBH

    
    .[1]
    
  • Salt Formation: Precipitation with anhydrous HCl in diethyl ether.[1]

Comparative Analysis: qNMR vs. Mass Balance

This section objectively compares the two "alternatives" for certifying the purity (Assay) of the standard.

Method A: The Mass Balance Approach (Traditional)[1]
  • Principle:

    
    [1]
    
  • Requirement: Requires four separate experiments: HPLC-UV (Organic impurities), TGA/GC-HS (Volatiles), Karl Fischer (Water), and ROI (Residue on Ignition).[1]

Method B: The qNMR Approach (Recommended)
  • Principle: Direct molar ratio measurement against a NIST-traceable Internal Standard (IS).

  • Requirement: Single experiment. The signal intensity is directly proportional to the number of nuclei.[1]

Performance Comparison Table
FeatureMethod A: Mass Balance Method B: qNMR (Recommended)
Traceability Indirect (Dependent on detector response factors)Direct (Traceable to Internal Standard)
Sample Required High (>100 mg for all 4 tests)Low (<20 mg)
Time to Result 2–3 Days< 1 Hour
Accuracy Prone to error if impurities lack UV chromophoresHigh (Independent of UV extinction)
Suitability for Salt Difficult (Must quantify counter-ion separately)Excellent (Quantifies organic moiety directly)

Expert Insight: For Methyl[(1-phenylcyclopropyl)methyl]amine, the cyclopropyl protons (0.7–1.0 ppm) provide a pristine, interference-free region for qNMR integration, making Method B significantly more robust than HPLC, where positional isomers might co-elute.[1]

Experimental Protocols

Protocol 1: Self-Validating qNMR Certification System
  • Objective: Determine absolute purity (% w/w) with <1% uncertainty.

  • Internal Standard (IS): Maleic Acid (99.94% TraceCERT®) or 1,3,5-Trimethoxybenzene.[1]

  • Solvent: D

    
    O (for HCl salt) or CDCl
    
    
    
    (for free base).[1]

Step-by-Step Methodology:

  • Weighing: Accurately weigh

    
     mg of the Candidate Sample (
    
    
    
    ) and
    
    
    mg of Internal Standard (
    
    
    ) into the same vial. Use a microbalance (
    
    
    mg).[1]
  • Dissolution: Add 0.6 mL of deuterated solvent. Vortex until fully dissolved.[1]

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.[1]

    • Pulse Angle: 90°.[1]

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Must be 
      
      
      
      of the slowest proton to ensure full relaxation).
    • Scans: 16 or 32.[1]

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the Cyclopropyl-CH

      
        signal of the sample (
      
      
      
      , 4H multiplet ~0.8 ppm).[1]
    • Integrate the Vinylic-CH signal of Maleic Acid (

      
      , 2H singlet ~6.3 ppm).[1]
      
  • Calculation:

    
    
    Where 
    
    
    
    = number of protons,
    
    
    = Molecular Weight,
    
    
    = Purity of IS.[1][2]
Protocol 2: HPLC-UV Purity (Supporting Data)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 µm.[1]
    
  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[1] Gradient 10% B to 90% B over 20 min.[1]

  • Detection: 210 nm (Amine absorption) and 254 nm (Phenyl absorption).[1]

  • Purpose: To confirm the absence of structurally similar impurities (e.g., unreacted secondary amines) that might overlap in NMR.

Visualization of Workflows

Diagram 1: Analytical Certification Decision Tree

This workflow illustrates the logic for choosing the certification path.

CertificationWorkflow Start Candidate Material (Methyl[(1-phenylcyclopropyl)methyl]amine) Hygroscopic Is Material Hygroscopic? Start->Hygroscopic PathA Path A: Mass Balance (Requires 4 Techniques) Hygroscopic->PathA No (Stable Solid) PathB Path B: qNMR (Direct Certification) Hygroscopic->PathB Yes (Deliquescent Salt) TGA TGA (Volatiles) PathA->TGA KF Karl Fischer (Water) PathA->KF HPLC HPLC-UV (Organics) PathA->HPLC ROI ROI (Inorganics) PathA->ROI NMR_Exp 1H-NMR Experiment (Internal Standard: Maleic Acid) PathB->NMR_Exp CalcMB Calculate Mass Balance (High Uncertainty) TGA->CalcMB KF->CalcMB HPLC->CalcMB ROI->CalcMB Final Primary Reference Standard Established CalcMB->Final CalcNMR Calculate Assay % (High Precision) NMR_Exp->CalcNMR CalcNMR->Final

Caption: Decision logic for selecting qNMR (Path B) over Mass Balance (Path A) for hygroscopic amine salts.

Diagram 2: Structural Validation Logic

Ensuring the cyclopropyl ring is intact (not ring-opened to an alkene) is vital.[1]

StructureValidation Sample Synthesized Product Check1 Check 0.7-1.0 ppm (1H NMR) Sample->Check1 Result1 4H Multiplet Present? (Cyclopropyl Intact) Check1->Result1 Check2 Check 5.0-6.5 ppm (1H NMR) Result1->Check2 Yes Fail Reject Batch Result1->Fail No Result2 Vinylic Signals Absent? (No Ring Opening) Check2->Result2 Outcome Structure Confirmed Result2->Outcome Yes Result2->Fail No

Caption: NMR spectral checkpoints to verify the integrity of the cyclopropyl moiety during certification.

References

  • Silverman, R. B., & Zieske, P. A. (1985).[1] 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase.[1][3][4] Journal of Medicinal Chemistry, 28(12), 1953–1957.[1][3] [Link]

  • Pauli, G. F., et al. (2012).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786.[1] [Link]

  • BIPM (Bureau International des Poids et Mesures). (2020).[1] Guidance on the use of qNMR for purity assignment. [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl[(1-phenylcyclopropyl)methyl]amine Proper Disposal Procedures

[1] Executive Safety Summary Methyl[(1-phenylcyclopropyl)methyl]amine is a secondary amine featuring a strained cyclopropyl ring and a phenyl group. In the context of drug development, this structural motif is often asso...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Summary

Methyl[(1-phenylcyclopropyl)methyl]amine is a secondary amine featuring a strained cyclopropyl ring and a phenyl group. In the context of drug development, this structural motif is often associated with central nervous system (CNS) activity. Consequently, this compound must be treated not only as a corrosive and flammable chemical hazard but also as a potentially bioactive substance .

Immediate Hazard Profile:

  • Corrosive: Causes severe skin burns and eye damage (pH > 11 in aqueous solution).

  • Flammable: Free base forms are often volatile liquids with low flash points.

  • Reactive: Incompatible with strong acids (exothermic reaction), acid chlorides, anhydrides, and strong oxidizers (fire/explosion risk).

  • Strained Ring Instability: The cyclopropyl moiety is susceptible to ring-opening reactions under strongly acidic conditions, potentially generating unpredictable alkylating agents.

Pre-Disposal Assessment & Segregation

Before initiating disposal, you must categorize the physical state and chemical environment of the waste. Improper segregation of amines is a leading cause of laboratory accidents involving waste drums.

The Segregation Logic (The "Why")
  • Never mix with Acids: Mixing this amine with acid waste streams (e.g., Nitric or Sulfuric acid waste) will generate immediate heat and potentially toxic fumes.

  • Never mix with Oxidizers: Amines can react with oxidizers (peroxides, permanganates) to form unstable N-oxides or ignite spontaneously.

  • Never mix with Acyl Halides: Reaction with acetyl chloride or thionyl chloride in a waste drum will release HCl gas and heat, pressurizing the container.

Compatibility Table
Waste Stream CategoryCompatibility StatusMechanistic Risk
Organic Bases Compatible Preferred stream. Chemically stable mixture.
Non-Halogenated Solvents Conditional Acceptable if pH is neutral/alkaline. Avoid if solvent stream contains acid traces.
Halogenated Solvents Avoid Reaction with DCM/Chloroform can be exothermic over time (alkylation).
Aqueous Acids DANGER Violent exothermic neutralization; potential ring opening.
Oxidizers DANGER Fire/Explosion hazard.[1][2][3][4] Formation of nitro compounds.
Disposal Decision Framework (Visualized)

The following decision tree outlines the operational workflow for disposing of Methyl[(1-phenylcyclopropyl)methyl]amine.

DisposalWorkflow Start Waste Assessment: Methyl[(1-phenylcyclopropyl)methyl]amine StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Salt Form StateCheck->Solid SolventCheck Is it dissolved in Halogenated Solvent? Liquid->SolventCheck StreamC Stream C: Solid Waste (Lab Pack) Solid->StreamC Double Bag StreamA Stream A: Organic Bases (Non-Halogenated) SolventCheck->StreamA No (e.g., MeOH, THF) StreamB Stream B: Halogenated Waste (Segregated) SolventCheck->StreamB Yes (e.g., DCM) Labeling Labeling: 'Flammable, Corrosive, Toxic' StreamA->Labeling StreamB->Labeling StreamC->Labeling

Figure 1: Decision tree for selecting the correct waste stream based on physical state and solvent carrier.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Salt)

Best for: Expired reagents, synthesis products, or contaminated solids.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Primary Containment: Place the solid amine into a clear, sealable plastic bag (4 mil thickness).

  • Secondary Containment: Place the sealed bag into the HDPE jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: "Methyl[(1-phenylcyclopropyl)methyl]amine".

    • Hazards: Check "Toxic" and "Corrosive".

  • Storage: Store in the "Solid Waste" area of your Satellite Accumulation Area (SAA), away from oxidizer solids.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: Solutions in Methanol, Ethanol, THF, or Toluene.

  • pH Check: Ensure the solution is not acidic. If acidic, slowly neutralize with a dilute base (e.g., Sodium Bicarbonate) in a reaction flask—never in the waste drum—to avoid heat generation.

  • Transfer: Pour into the "Organic Bases" or "Flammable Solvents (Non-Halogenated)" carboy.

    • Note: If the solvent is Dichloromethane (DCM) or Chloroform, use the "Halogenated Waste" carboy, but ensure no strong acids are present in that container.

  • Rinsing: Triple rinse the empty reaction vessel with a compatible solvent (e.g., Acetone) and add the rinsate to the same waste container.

  • Log Entry: Immediately record the volume and specific chemical name on the waste container's log sheet. Do not use generic terms like "Amine Waste."

Protocol C: Spill Management (Emergency Procedure)

Trigger: Spills > 10 mL or 1 g outside a fume hood.

  • Evacuate & Ventilate: Clear the immediate area. Amines have potent odors and respiratory toxicity.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If the spill is large, a respirator with organic vapor cartridges is required.

  • Containment: Surround the spill with an absorbent sock or pillow.

  • Neutralization (Optional but Recommended):

    • Apply a Citric Acid or Sodium Bisulfate based spill kit powder. This converts the volatile free base amine into a non-volatile, less hazardous salt.

    • Warning: Do not use strong mineral acids (HCl) for cleanup as they may cause splattering.

  • Collection: Scoop the resulting paste into a disposable container/bag. Label as "Debris from Amine Spill" and dispose of as solid hazardous waste.

Regulatory & Chain of Custody

Given the structural similarity of phenyl-cyclopropyl amines to certain controlled substance precursors, strict inventory management is required to satisfy internal compliance and potential DEA/regulatory audits.

  • Inventory Update: When the vial is disposed of, immediately zero out the quantity in your chemical inventory system (e.g., ChemInventory, CisPro).

  • Witnessing: For quantities > 10g, it is Best Practice to have a colleague witness the disposal to ensure diversion control.

  • Destruction: Do not attempt chemical destruction (e.g., permanganate oxidation) in the lab unless you have a validated protocol. The cyclopropyl ring can behave unpredictably, and incomplete oxidation can yield toxic nitrosoamines. Rely on commercial incineration (Lab Pack service).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).

  • Fisher Scientific. (2025). Safety Data Sheet: Cyclopropylamine (Class Reference).

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Methyl[(1-phenylcyclopropyl)methyl]amine
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Methyl[(1-phenylcyclopropyl)methyl]amine
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